Glycidyldiethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-(oxiran-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-8(4-2)5-7-6-9-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIDUCNDVPSWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902927 | |
| Record name | 1-Diethylamino-2,3-epoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2917-91-1 | |
| Record name | N,N-Diethyl-2-oxiranemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylamine, 2,3-epoxy-N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidyldiethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyldiethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyldiethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Diethylamino-2,3-epoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Glycidyldiethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidyldiethylamine, a versatile bifunctional molecule incorporating both a reactive epoxide ring and a tertiary amine, holds significant potential in various chemical and pharmaceutical applications. Its unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, polymer chemistry, and drug discovery. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of its reactive pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.
Chemical and Physical Properties
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-ethyl-N-(oxiran-2-ylmethyl)ethanamine | [2] |
| Synonyms | Diethyl(oxiran-2-ylmethyl)amine, Diethylglycidylamine | [2] |
| CAS Number | 2917-91-1 | [2] |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 50-52 °C at 13 mmHg | [3] |
| 154.5 °C at 760 mmHg (calculated) | [4] | |
| Density | 0.931 g/cm³ | [4] |
| Flash Point | 41.1 °C | [4] |
| Refractive Index | 1.4710 (estimate) | [4] |
| Vapor Pressure | 3.16 mmHg at 25°C | [4] |
| pKa | 9.99 ± 0.25 (Predicted) | [4] |
Note on Solubility: Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, based on the properties of the structurally similar diethylamine, which is miscible with water and most organic solvents, this compound is expected to exhibit good solubility in a range of polar and non-polar organic solvents.[1][5]
Synthesis and Purification
A common and effective method for the synthesis of this compound involves the reaction of diethylamine with epichlorohydrin, followed by treatment with a base to induce ring closure.
Experimental Protocol: Synthesis of Diethylglycidylamine[3]
Materials:
-
Diethylamine (1 mol, 73 g)
-
Epichlorohydrin (1.1 mol, 102 g)
-
Water
-
Sodium hydroxide (1.7 mol, aqueous solution of 35-40%)
-
Ether
-
Potassium hydroxide (granular)
Procedure:
-
In a three-necked flask equipped with a stirrer, add epichlorohydrin.
-
While stirring vigorously, add diethylamine dropwise to the epichlorohydrin. A small amount of water (approximately 1/10th the molar amount of the amine) is added concurrently. The temperature should be maintained below 25°C during the addition.
-
After the addition is complete, continue stirring the mixture for 5 hours at a temperature of 30°C to 35°C.
-
Subsequently, add the aqueous sodium hydroxide solution dropwise to the mixture while maintaining the temperature between 25°C and 30°C. Vigorous stirring should be maintained throughout the addition.
-
Continue to stir the mixture for an additional 3 hours at the same temperature.
-
After cooling the reaction mixture, add 200 ml of water to dissolve the salts that have formed.
-
Add 300 ml of ether to the mixture and shake thoroughly. Allow the mixture to stand, which will result in the separation of two phases.
-
Collect the organic phase and dry it using granular potassium hydroxide.
-
Distill off the ether.
-
The residue is then distilled under reduced pressure in a nitrogen stream to yield diethylglycidylamine. The product is collected at a boiling point of 50°C to 52°C at 13 mmHg.
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of its two key functional groups: the epoxide ring and the tertiary amine.
Reactions of the Epoxide Ring
The strained three-membered ether ring of the glycidyl group is susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthesis.
This compound readily reacts with nucleophiles, such as primary and secondary amines, alcohols, and thiols. The reaction with amines is particularly facile and is a common method for the formation of β-amino alcohols.[6] The reaction is influenced by steric factors and can be significantly accelerated by the presence of hydroxyl groups, which can act as proton donors to activate the epoxide ring.[7]
In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For a terminal epoxide like that in this compound, the nucleophile will preferentially attack the less substituted carbon in an Sₙ2-like fashion.[8][9]
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. This compound|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. The Hidden Power of Glycidyl Amine: Unraveling Its Impact in Biotechnology - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
Glycidyldiethylamine Polymerization: A Deep Dive into the Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glycidyldiethylamine (GDEA) is a functional epoxide monomer that holds significant promise in the development of advanced polymer architectures for biomedical applications, including drug delivery systems and gene vectors. Its unique structure, featuring a reactive epoxy ring and a tertiary amine group, imparts distinct properties to the resulting polymers, such as pH-responsiveness and potential for self-catalysis. This technical guide provides a comprehensive overview of the core mechanisms governing the polymerization of GDEA, offering valuable insights for researchers, scientists, and drug development professionals.
The polymerization of GDEA can proceed through several pathways, primarily dictated by the choice of initiator and reaction conditions. The presence of the diethylamino group plays a crucial role, influencing the polymerization kinetics and the structure of the final polymer. This document will explore the key mechanistic routes: anionic, cationic, and zwitterionic ring-opening polymerization.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization is a well-established method for the controlled synthesis of polyethers with defined molecular weights and low polydispersity. In the case of GDEA, the polymerization is typically initiated by a strong base in the presence of a proton source, such as an alcohol, which acts as a co-initiator.
Mechanism of Anionic Polymerization
The anionic polymerization of GDEA is believed to proceed through the following key steps:
-
Initiation: An alkoxide, generated from the reaction of a strong base with a co-initiator (e.g., an alcohol), nucleophilically attacks the less sterically hindered carbon of the epoxide ring of the GDEA monomer. This results in the opening of the ring and the formation of a propagating alkoxide species.
-
Propagation: The newly formed alkoxide end-group attacks another GDEA monomer, continuing the ring-opening process and extending the polymer chain. The diethylamino group remains as a pendant functional group along the polyether backbone.
-
Termination: The polymerization is typically terminated by the addition of a proton-donating agent, such as an acid or an alcohol, which protonates the active alkoxide chain end.
It has been shown that copolymers of N,N-diethyl glycidyl amine (DEGA) and ethylene oxide can be synthesized via anionic ring-opening polymerization, yielding polymers with low polydispersities (≤1.13) and controlled molecular weights in the range of 3300-10,200 g/mol .[1] This demonstrates the compatibility of the diethylamino group with anionic polymerization conditions.
Experimental Protocol: Anionic Polymerization of this compound
The following is a generalized experimental protocol for the anionic ring-opening polymerization of GDEA, based on established procedures for similar glycidyl ethers:
Materials:
-
This compound (GDEA), freshly distilled over CaH₂.
-
Initiator: e.g., potassium naphthalenide or a potassium alkoxide.
-
Co-initiator: e.g., a dry alcohol such as benzyl alcohol.
-
Anhydrous solvent: e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
-
Terminating agent: e.g., acidified methanol.
Procedure:
-
All glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
The initiator is prepared in the anhydrous solvent. For example, potassium naphthalenide can be prepared by reacting potassium metal with naphthalene in THF.
-
The co-initiator (e.g., benzyl alcohol) is added to the initiator solution to form the initiating alkoxide.
-
The purified GDEA monomer is then added dropwise to the initiator solution at a controlled temperature (e.g., room temperature or below).
-
The reaction is allowed to proceed for a specified time, during which the polymerization occurs.
-
The polymerization is terminated by the addition of the terminating agent.
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., cold hexane or diethyl ether) and dried under vacuum.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the degree of polymerization.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
Quantitative Data from Analogous Systems
| Parameter | Value | Reference |
| Polydispersity Index (PDI) | ≤1.13 | [1] |
| Molecular Weight (Mn) | 3,300 - 10,200 g/mol | [1] |
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization offers an alternative route to poly(this compound). This mechanism is initiated by electrophilic species, such as protonic acids or Lewis acids, which activate the epoxide ring for nucleophilic attack.
Mechanism of Cationic Polymerization
The cationic polymerization of GDEA is proposed to occur as follows:
-
Initiation: An initiator (e.g., a strong acid) protonates the oxygen atom of the epoxide ring, forming a highly reactive oxonium ion.
-
Propagation: A GDEA monomer, acting as a nucleophile, attacks the activated oxonium ion, leading to ring-opening and the formation of a new propagating oxonium ion at the chain end. The diethylamino group, being a Lewis base, can potentially interact with the cationic propagating center, influencing the polymerization kinetics.
-
Chain Transfer and Termination: Chain transfer to monomer or polymer can occur, as well as termination by reaction with counter-ions or impurities.
Experimental Protocol: Cationic Polymerization of this compound
A general protocol for the cationic ring-opening polymerization of GDEA can be adapted from procedures for other glycidyl ethers:
Materials:
-
This compound (GDEA), purified and dried.
-
Initiator: e.g., a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a strong protonic acid like trifluoromethanesulfonic acid (TfOH).
-
Anhydrous, non-nucleophilic solvent: e.g., dichloromethane (CH₂Cl₂) or nitromethane.
-
Quenching agent: e.g., ammonia in methanol.
Procedure:
-
The reaction is carried out under an inert atmosphere in dry glassware.
-
The GDEA monomer is dissolved in the anhydrous solvent and cooled to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
The initiator is added to the monomer solution to start the polymerization.
-
The reaction is monitored for monomer conversion.
-
The polymerization is quenched by the addition of the quenching agent.
-
The polymer is isolated by precipitation and purified.
Zwitterionic Ring-Opening Polymerization
The presence of both a nucleophilic tertiary amine and an electrophilic epoxide within the same molecule raises the possibility of a zwitterionic polymerization mechanism, particularly in the absence of external initiators or at elevated temperatures.
Mechanism of Zwitterionic Polymerization
-
Initiation: The tertiary amine of one GDEA molecule can nucleophilically attack the epoxide ring of another GDEA molecule. This results in the formation of a zwitterionic species containing a quaternary ammonium cation and an alkoxide anion.
-
Propagation: The alkoxide end of the zwitterion can then attack another GDEA monomer, propagating the polymer chain. This type of polymerization can potentially lead to the formation of both linear and cyclic polymers. The formation of a zwitterion can initiate anionic polymerization.[2]
Studies on the ring-opening of epoxides in the presence of tertiary amines and hydroxyl-containing compounds have shown that the tertiary amine can initiate the reaction.[3][4] For epoxides without other reactive groups, the tertiary amine can become covalently linked to the polymer backbone.[3][4]
Visualizing the Mechanisms
To better illustrate the polymerization pathways of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Anionic Ring-Opening Polymerization of GDEA.
References
- 1. Thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine: polyether polyelectrolytes and PEGylated gold nanoparticle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pure.psu.edu [pure.psu.edu]
Glycidyldiethylamine CAS number and safety data sheet
CAS Number: 2917-91-1
This technical guide provides a comprehensive overview of Glycidyldiethylamine, a bifunctional molecule containing both a reactive epoxide ring and a tertiary amine. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, safety data, and potential applications.
Chemical and Physical Properties
This compound, also known as N,N-Diethyl-2-oxiranemethanamine, is a versatile chemical intermediate.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 2917-91-1 | [2] |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| Boiling Point | 239.29 °C (estimated) | [1] |
| Flash Point | 41.1 °C | [1] |
| Appearance | Clear to pale yellow liquid | [1] |
| Odor | Amine-like | [1] |
Safety Data Sheet Summary
Due to the limited availability of a comprehensive, officially harmonized Safety Data Sheet (SDS) for this compound, the following information is a consolidation of available data. It should be noted that some sources lack detailed GHS classifications and toxicological data.[3]
| Hazard Category | Classification | Notes |
| Acute Toxicity | No data available | Harmful if inhaled or ingested.[1] |
| Skin Corrosion/Irritation | Potential irritant | May cause skin irritation.[1] |
| Eye Damage/Irritation | Potential irritant | May cause eye irritation.[1] |
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Handling and Storage:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Experimental Protocols
Below is a representative protocol for the amine-functionalization of a biomolecule (e.g., a protein) using a glycidyl amine derivative. This protocol is based on the general reactivity of epoxides with amines.
Objective: To covalently conjugate this compound to a protein via its primary amine groups (e.g., lysine residues).
Materials:
-
Protein solution (e.g., 1-10 mg/mL in a suitable buffer, pH 8-9)
-
This compound
-
Reaction buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer does not contain primary amines.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent miscible with the reaction buffer (e.g., DMSO or DMF).
-
Conjugation Reaction: Add a molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio will need to be determined empirically but can range from 10-fold to 100-fold molar excess of the glycidyl amine to the protein.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a period ranging from 2 to 24 hours. The reaction progress can be monitored by analytical techniques such as mass spectrometry or SDS-PAGE.
-
Quenching: Add the quenching solution to the reaction mixture to consume any unreacted this compound.
-
Purification: Remove the excess reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.
Signaling Pathways and Biological Interactions
Specific signaling pathways directly modulated by this compound have not been elucidated in the available literature. However, due to its reactive epoxide group, this compound has the potential to interact with various biological macromolecules. The primary mechanism of action in a biological system would likely involve the covalent modification of proteins or other nucleophile-containing biomolecules.
The diagram below illustrates the general chemical reaction pathway of a glycidyl amine with a primary amine on a biomolecule, such as a lysine residue on a protein. This reaction leads to a stable covalent bond, effectively modifying the structure and potentially the function of the biomolecule.
Caption: General reaction of this compound with a biomolecule.
The following diagram illustrates a logical workflow for utilizing a glycidyl amine in a bioconjugation experiment.
Caption: Experimental workflow for bioconjugation with a glycidyl amine.
References
- 1. Cas 2917-91-1,2,3-epoxy-n,n-diethyl-propylamin | lookchem [lookchem.com]
- 2. N,N-Diethyl-2-oxiranemethanamine | C7H15NO | CID 95611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
An In-depth Technical Guide to Glycidyldiethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glycidyldiethylamine, a versatile chemical compound with applications in various fields of chemical synthesis and materials science. This document outlines its core physicochemical properties, synthesis protocols, and potential applications, presented in a format tailored for research and development professionals.
Core Physicochemical Properties
This compound, also known as N,N-Diethylglycidylamine, is a substituted epoxide. Its chemical structure features a reactive epoxy ring and a diethylamino group, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| IUPAC Name | N-ethyl-N-(oxiran-2-ylmethyl)ethanamine | [1] |
| CAS Number | 2917-91-1 | [1] |
| Appearance | Liquid | |
| Synonyms | Diethyl(oxiran-2-ylmethyl)amine, 1-Diethylamino-2,3-epoxypropane | [2] |
Synthesis of Glycidydiethylamine
A common method for the synthesis of glycidyl amines involves a two-step process. The first step is the reaction of an amine with an epihalohydrin, such as epichlorohydrin, to form an intermediate. This is followed by a dehydrohalogenation step to form the final epoxide ring.
A general synthesis route for glycidyl amines involves reacting an organic amine with propylene chloride to form an intermediate, which is then oxidized.[3][4]
Logical Workflow for the Synthesis of a Glycidyl Amine
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocols
3.1. Synthesis of this compound
This protocol is a representative example for the synthesis of glycidyl amines and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Materials:
-
Diethylamine
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Deionized water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the reaction mixture in an ice bath.
-
Add epichlorohydrin dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to form the chlorohydrin intermediate.
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add the cooled NaOH solution to the reaction mixture to induce ring closure (dehydrohalogenation).
-
After the addition, continue stirring for an additional period to ensure complete reaction.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
3.2. Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized product by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present, particularly the characteristic vibrational frequencies of the epoxide ring and the C-N bonds.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its identity.
Applications in Polymer Chemistry
This compound can be used as a monomer in polymerization reactions. For example, it can undergo anionic ring-opening polymerization with ethylene oxide to synthesize diblock or gradient copolymers.[5] These copolymers may exhibit interesting properties, such as thermoresponsiveness.[5]
Experimental Workflow for Polymer Synthesis using this compound
Caption: A workflow for copolymer synthesis using this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the safety data sheet (SDS) before use.[6][7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[6] Keep away from heat, sparks, and open flames.[6][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6][7]
Conclusion
This compound is a valuable chemical intermediate with a unique combination of a reactive epoxide ring and a tertiary amine. Its defined molecular weight and formula, coupled with its reactivity, make it a useful monomer and building block in organic and polymer chemistry. The protocols and data presented in this guide are intended to provide a foundation for researchers and professionals working with this compound. As with all chemical procedures, appropriate safety measures and experimental optimization are paramount.
References
- 1. N,N-Diethyl-2-oxiranemethanamine | C7H15NO | CID 95611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Novel synthesis method of glycidyl amine epoxy resin - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103288783A - Novel synthesis method of glycidyl amine epoxy resin - Google Patents [patents.google.com]
- 5. Thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine: polyether polyelectrolytes and PEGylated gold nanoparticle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceinteractive.com [scienceinteractive.com]
- 7. fishersci.com [fishersci.com]
- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 9. multimedia.3m.com [multimedia.3m.com]
Glycidyldiethylamine as a Monomer for Novel Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of glycidyldiethylamine (DEGA) as a monomer for the synthesis of novel polymers. It covers the primary polymerization methodologies, detailed experimental protocols, characterization techniques, and potential applications, with a focus on the biomedical field. This document is intended to serve as a core resource for researchers and professionals interested in the development of new polymeric materials with unique properties.
Introduction to this compound (DEGA)
This compound is an epoxide-containing monomer with a tertiary amine functional group. This unique bifunctionality makes it a versatile building block for the synthesis of a variety of novel polymers. The presence of the reactive epoxide ring allows for ring-opening polymerization, leading to the formation of polyether backbones. The pendant diethylamino groups impart specific properties to the resulting polymer, such as pH-responsiveness, water solubility, and the ability to be quaternized to form cationic polyelectrolytes. These characteristics make polymers derived from DEGA, particularly poly(this compound) (PDEGA), attractive candidates for a range of applications, including drug and gene delivery, smart hydrogels, and functional coatings.
Polymerization of this compound
The primary method for the polymerization of DEGA is through ring-opening polymerization of the epoxide group. Both anionic and cationic initiators can theoretically be employed, though the literature predominantly focuses on anionic ring-opening polymerization for better control over the polymer architecture.
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization (AROP) is the most reported method for producing well-defined polymers from DEGA, particularly in the form of copolymers.[1] This technique allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI).[1]
Mechanism: The polymerization is typically initiated by a strong nucleophile, such as an alkoxide, which attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a propagating alkoxide species. This process continues with the sequential addition of monomer units.
Copolymerization: DEGA has been successfully copolymerized with other epoxides, such as ethylene oxide (EO), to create thermoresponsive block and gradient copolymers.[1] The incorporation of DEGA units into a polyethylene glycol (PEG) backbone allows for the tuning of the lower critical solution temperature (LCST) of the resulting polymer.[1]
Homopolymerization of this compound (Proposed)
While the copolymerization of DEGA is documented, detailed reports on its homopolymerization are scarce in the readily available scientific literature. However, based on the established principles of anionic ring-opening polymerization of functional epoxides, a protocol for the synthesis of poly(this compound) (PDEGA) can be proposed.
Experimental Protocols
Proposed Protocol for Anionic Ring-Opening Homopolymerization of DEGA
This protocol is a proposed method based on established procedures for the anionic ring-opening polymerization of other functional epoxides.[2][3]
Materials:
-
This compound (DEGA), purified by distillation over CaH₂.
-
Initiator: Potassium naphthalenide or a pre-synthesized alkoxide initiator (e.g., from benzyl alcohol and a strong base).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Terminating agent: Degassed methanol.
Procedure:
-
All glassware should be rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
The purified DEGA monomer is dissolved in anhydrous THF in a Schlenk flask.
-
The flask is cooled to a low temperature (e.g., -30°C to 0°C) in a suitable bath.
-
The initiator solution is added dropwise to the monomer solution via syringe until a persistent color change is observed (if using a colored initiator like potassium naphthalenide) or until the desired initiator concentration is reached.
-
The reaction mixture is stirred at the low temperature for a specified period (e.g., 24-48 hours) to allow for complete polymerization.
-
The polymerization is terminated by the addition of a small amount of degassed methanol.
-
The polymer is isolated by precipitation in a non-solvent (e.g., cold hexane or diethyl ether) and collected by filtration or centrifugation.
-
The resulting poly(this compound) is dried under vacuum to a constant weight.
Characterization of Poly(this compound)
The synthesized polymer should be thoroughly characterized to determine its molecular weight, structure, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer, verifying the successful ring-opening of the epoxide and the integrity of the diethylamino side chains.
Gel Permeation Chromatography (GPC):
-
GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. This provides information on the control achieved during the polymerization.
Differential Scanning Calorimetry (DSC):
-
DSC is used to determine the glass transition temperature (T₉) of the polymer, which provides insight into its physical state and chain flexibility.[4][5][6]
Thermogravimetric Analysis (TGA):
-
TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides information on the onset of decomposition and the degradation profile.[4][5][7]
Data Presentation
Due to the limited availability of data for the homopolymer of this compound, the following tables present data for copolymers of DEGA with ethylene oxide (EO) and representative data for analogous amine-containing polymers to provide a comparative context.
Table 1: Molecular Weight and Polydispersity of DEGA-EO Copolymers [1]
| Polymer Composition | Molar Mass ( g/mol ) | Polydispersity Index (PDI) |
| mPEG-b-PDEGA | 3,300 - 10,200 | ≤ 1.13 |
| PEG-co-PDEGA (4% DEGA) | Not specified | Not specified |
| PEG-co-PDEGA (29% DEGA) | Not specified | Not specified |
Table 2: Thermal Properties of Representative Amine-Containing Polymers (for comparison)
| Polymer | Glass Transition Temp. (T₉) (°C) | Decomposition Temp. (Tₔ) (°C) | Reference |
| Poly(N,N-diethyl acrylamide) | ~33 (LCST) | Not specified | [8] |
| Poly(glycidyl methacrylate)-co-TRIM | Not specified | ~238 (5% weight loss) | [7] |
| Poly(glycidyl methacrylate)-co-1,4DMB | Not specified | ~253 (5% weight loss) | [7] |
Mandatory Visualizations
Proposed Anionic Ring-Opening Polymerization of DEGA
Caption: Proposed mechanism for the anionic ring-opening polymerization of this compound.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of poly(this compound).
Putative Cellular Uptake and Signaling of Polyam(o)ine-based Drug Carriers
Caption: Putative mechanism of cellular uptake and action for a PDEGA-based drug delivery system.
Applications and Future Perspectives
Polymers derived from this compound hold significant promise, particularly in the biomedical arena. The tertiary amine groups along the polymer backbone can be protonated at physiological pH, leading to a cationic charge that can facilitate interaction with negatively charged biological molecules like nucleic acids, making them potential candidates for gene delivery vectors.[9]
Furthermore, the pH-responsive nature of the diethylamino groups can be exploited for the development of "smart" drug delivery systems. For instance, a drug-polymer conjugate could be designed to be stable in the bloodstream at neutral pH but to release its therapeutic payload in the acidic microenvironment of a tumor or within the endosomes of a cell.[10] The ability to form thermoresponsive copolymers also opens up possibilities for injectable hydrogels that are liquid at room temperature but solidify at body temperature to form a depot for sustained drug release.[1]
Future research should focus on the controlled homopolymerization of DEGA to fully elucidate the properties of poly(this compound). A systematic investigation into the relationship between molecular weight, architecture, and the biological properties of these polymers is crucial for their rational design in drug and gene delivery applications. Moreover, exploring the quaternization of the tertiary amine groups to create permanently charged polyelectrolytes could expand their utility as antimicrobial agents or as components in polyelectrolyte multilayers for surface modification. The exploration of these avenues will undoubtedly unlock the full potential of this compound as a versatile monomer for novel and functional polymers.
References
- 1. Thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine: polyether polyelectrolytes and PEGylated gold nanoparticle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anionic polymerization of isosorbide mono-epoxides for linear biobased polyethers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00687H [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. iajps.com [iajps.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Polyamine transport in mammalian cells. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms [mdpi.com]
An In-depth Technical Guide to the Ring-Opening Reactions of Glycidyldiethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyldiethylamine is a versatile trifunctional molecule featuring an epoxide ring, a tertiary amine, and two ethyl groups. The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of the ring-opening reactions of this compound, focusing on key nucleophiles, reaction mechanisms, and the potential applications of the resulting products in drug development. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide leverages data from analogous glycidyl ethers to provide a robust framework for understanding and utilizing its reactivity.
Core Concepts: The Chemistry of Epoxide Ring-Opening
The fundamental reactivity of this compound is dictated by the electrophilic nature of the carbon atoms in the epoxide ring and the nucleophilicity of the attacking species. The reaction is significantly influenced by the presence of the tertiary amine, which can act as an internal catalyst. Ring-opening can proceed through either an SN1 or SN2-type mechanism, depending on the reaction conditions and the nature of the nucleophile. Generally, under neutral or basic conditions, an SN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
Ring-Opening Reactions with Amine Nucleophiles
The reaction of epoxides with amines is a cornerstone of organic synthesis, leading to the formation of β-amino alcohols, a common structural motif in many biologically active compounds.
Reaction Mechanism
The reaction of this compound with a primary or secondary amine typically proceeds via an SN2 pathway. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring and the formation of a zwitterionic intermediate. Subsequent proton transfer results in the final β-amino alcohol product. The regioselectivity of the attack is generally directed towards the terminal, less sterically hindered carbon of the epoxide.
Caption: Reaction of this compound with an amine.
Quantitative Data
While specific data for this compound is limited, the following table summarizes typical yields for the ring-opening of analogous epoxides with amines under various conditions.
| Epoxide | Amine | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Styrene Oxide | Aniline | YCl3 (1 mol%) / Solvent-free | Room Temp | >90 | [1] |
| Propylene Oxide | Aniline | YCl3 (1 mol%) / Solvent-free | Room Temp | 100 | [1] |
| Cyclohexene Oxide | Aniline | YCl3 (1 mol%) / Solvent-free | Room Temp | 100 | [1] |
| Phenyl Glycidyl Ether | Diethylamine | Isopropyl Alcohol | 50 | High | [2] |
Experimental Protocol (General)
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or water).
-
Addition of Nucleophile: Add the amine nucleophile (1-1.2 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired β-amino alcohol.
Ring-Opening Reactions with Thiol Nucleophiles
Thiols are potent nucleophiles that react readily with epoxides to form β-hydroxy thioethers. These products have applications in materials science and as intermediates in organic synthesis.
Reaction Mechanism
The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the thiol sulfur atom on an epoxide carbon. The reaction is often catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.
Caption: Reaction of this compound with a thiol.
Quantitative Data
Data on the reaction of this compound with thiols is scarce. However, tertiary amines are known to be highly efficient catalysts for the ring-opening of epoxides with thiols in water.
| Epoxide | Thiol | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Styrene Oxide | Thiophenol | DABCO (1 mol%) / H2O | Room Temp | 95 | [3] |
| Cyclohexene Oxide | Thiophenol | Et3N (1 mol%) / H2O | Room Temp | 92 | [3] |
Experimental Protocol (General)
-
Reactant Preparation: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., water or a protic organic solvent), add the thiol (1-1.2 equivalents).
-
Catalyst Addition: A catalytic amount of a tertiary amine base (e.g., triethylamine or DABCO, ~1 mol%) can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is stirred at room temperature or with gentle heating. Reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Ring-Opening Reactions with Alcohol Nucleophiles
Alcohols are generally weaker nucleophiles than amines or thiols. Therefore, the ring-opening of epoxides with alcohols often requires catalysis, either by an acid or a base.
Reaction Mechanism
Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion, which then attacks the epoxide. Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack by the alcohol. The presence of the internal tertiary amine in this compound may facilitate the reaction by acting as a base catalyst.
Caption: Reaction of this compound with an alcohol.
Quantitative Data
| Epoxide | Alcohol | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenyl Glycidyl Ether | 1-Decanol | Benzyl Dimethylamine | 60 | >90 (oligomers) | [4] |
Experimental Protocol (General)
-
Reactant Preparation: A mixture of this compound (1 equivalent) and the alcohol (which can also serve as the solvent if used in large excess) is prepared in a reaction vessel.
-
Catalyst Addition: A catalytic amount of a Lewis acid or a base can be added. For this compound, the internal amine may provide sufficient catalysis.
-
Reaction Conditions: The reaction is typically heated to facilitate the ring-opening. Progress is monitored by analytical techniques such as GC-MS.
-
Work-up and Purification: After completion, any excess alcohol is removed by distillation. The crude product is then purified by column chromatography.
Applications in Drug Development
The β-amino alcohol and β-hydroxy ether moieties generated from the ring-opening of this compound are important pharmacophores found in a wide range of therapeutic agents.
β-Blockers
A significant class of drugs containing the aryloxypropanolamine backbone, which can be synthesized from the reaction of a phenol with a glycidyl derivative, are the β-adrenergic receptor antagonists, commonly known as β-blockers. These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. The general structure of a β-blocker derived from a glycidyl precursor is shown below. While no specific β-blockers derived directly from this compound are prominently documented, its potential as a building block for novel analogues is clear.
Caption: Potential pathway to β-blocker analogues.
Other Therapeutic Areas
The versatile reactivity of this compound allows for its incorporation into a variety of molecular scaffolds. The resulting derivatives could be investigated for a range of pharmacological activities, including but not limited to antiviral, antibacterial, and anticancer properties. The diethylamino group can also influence the pharmacokinetic properties of a drug molecule, such as its solubility and ability to cross cell membranes.
Conclusion
The ring-opening reactions of this compound with amines, thiols, and alcohols provide a powerful synthetic platform for the creation of diverse and functionally rich molecules. While specific experimental data for this particular substrate is not abundant in publicly accessible literature, the well-established chemistry of analogous glycidyl ethers provides a strong foundation for predicting its reactivity. The products of these reactions, particularly β-amino alcohols, are of significant interest to the pharmaceutical industry. Further research into the specific reaction kinetics, regioselectivity, and applications of this compound derivatives is warranted and holds the promise of yielding novel therapeutic agents and advanced materials. This guide serves as a foundational resource for scientists and researchers looking to explore the synthetic potential of this versatile chemical building block.
References
- 1. mdpi.com [mdpi.com]
- 2. US4540769A - Preparation of N-glycidyl compounds - Google Patents [patents.google.com]
- 3. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US7459572B2 - Process for the preparation of glycidyl derivatives - Google Patents [patents.google.com]
Cationic Polymerization of Glycidyldiethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidyldiethylamine (GDEA) is a functional epoxide monomer with significant potential for the synthesis of novel polyethers. The presence of a tertiary amine group within its structure offers opportunities for creating polymers with unique pH-responsive properties, suitable for applications in drug delivery and gene therapy. This technical guide provides an in-depth overview of the cationic ring-opening polymerization (CROP) of GDEA. While direct literature on the cationic polymerization of GDEA is limited, this document extrapolates from the well-established principles of CROP of other glycidyl ethers and functional epoxides to provide a comprehensive framework for its synthesis and characterization. The guide covers reaction mechanisms, potential initiators, detailed experimental protocols, and polymer characterization techniques. Particular attention is given to the challenges and considerations arising from the amine functionality.
Introduction to Cationic Ring-Opening Polymerization (CROP) of Epoxides
Cationic ring-opening polymerization is a chain-growth polymerization method initiated by cationic species. For cyclic ethers like epoxides, the polymerization is driven by the relief of ring strain. The process typically involves three main stages: initiation, propagation, and termination. A key feature of CROP is its sensitivity to reaction conditions, including the choice of initiator, solvent, and temperature.
The polymerization of functional epoxides, such as GDEA, introduces additional complexity due to potential interactions between the functional groups and the cationic propagating center. In the case of GDEA, the tertiary amine group is basic and can be protonated by the acidic initiators typically used in CROP. This can lead to the formation of non-reactive ammonium species, which may inhibit or terminate the polymerization.
Reaction Mechanism
The cationic polymerization of GDEA is presumed to follow a mechanism analogous to other epoxides, proceeding via an oxonium ion intermediate.
Initiation
Initiation involves the generation of a cationic species that reacts with the oxygen atom of the epoxide ring of the GDEA monomer. This can be achieved using strong protic acids or Lewis acids, often in the presence of a co-initiator like water or alcohol.[1] The proton or Lewis acid activates the monomer by coordinating to the epoxide oxygen.
Propagation
The activated monomer is then susceptible to nucleophilic attack by another monomer molecule. This ring-opening step results in the formation of a propagating chain with a cationic active center, which continues to react with subsequent monomer units to extend the polymer chain. The propagation proceeds via an SN2 mechanism.[2]
Chain Transfer and Termination
Chain transfer and termination reactions limit the molecular weight of the resulting polymer. These can occur through various mechanisms, including reaction with the counter-ion, solvent, or impurities. A significant challenge in the CROP of GDEA is the potential for the tertiary amine to act as a terminating agent by reacting with the propagating cationic center. Proton transfer to the monomer or another polymer chain can also terminate a growing chain while initiating a new one.
Logical Relationship: Influence of the Amine Group
Caption: Key interactions in the cationic polymerization of GDEA.
Experimental Protocols
The following protocols are generalized procedures based on the CROP of functional glycidyl ethers. Optimization will be necessary for GDEA.
Materials
-
Monomer: this compound (GDEA), purified by distillation under reduced pressure.
-
Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled.
-
Solvent: Dichloromethane (CH₂Cl₂), dried over calcium hydride and distilled.
-
Terminating Agent: Methanolic ammonia solution.
Polymerization Procedure
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with purified GDEA monomer and anhydrous dichloromethane under a nitrogen atmosphere.
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.
-
The initiator, BF₃·OEt₂, is added dropwise to the stirred monomer solution via a syringe.
-
The reaction is allowed to proceed for a specified time, during which the viscosity of the solution may increase.
-
The polymerization is terminated by the addition of a methanolic ammonia solution.
-
The resulting polymer is precipitated in a non-solvent such as cold n-hexane, filtered, and dried under vacuum to a constant weight.
Experimental Workflow: Cationic Polymerization of GDEA
Caption: A typical workflow for the cationic polymerization of GDEA.
Polymer Characterization
The synthesized poly(this compound) (PGDEA) can be characterized using standard polymer analysis techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the extent of monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify the disappearance of the epoxide peak and the presence of the polyether backbone.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the glass transition temperature (Tg) and thermal stability of the polymer, respectively.
Data Presentation
The following tables present hypothetical data for the cationic polymerization of GDEA under various conditions. This data is illustrative and based on typical results for the CROP of glycidyl ethers.
Table 1: Effect of Initiator Concentration on GDEA Polymerization
| Entry | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| 1 | 50:1 | 0 | 4 | 85 | 4500 | 1.8 |
| 2 | 100:1 | 0 | 4 | 78 | 8200 | 1.9 |
| 3 | 200:1 | 0 | 4 | 65 | 13500 | 2.1 |
Conditions: [GDEA] = 1.0 M in CH₂Cl₂, Initiator = BF₃·OEt₂.
Table 2: Effect of Temperature on GDEA Polymerization
| Entry | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| 1 | 100:1 | 25 | 2 | 92 | 6500 | 2.5 |
| 2 | 100:1 | 0 | 4 | 78 | 8200 | 1.9 |
| 3 | 100:1 | -20 | 8 | 60 | 9500 | 1.7 |
Conditions: [GDEA] = 1.0 M in CH₂Cl₂, Initiator = BF₃·OEt₂.
Signaling Pathways and Logical Relationships
The primary "signaling" in this context is the chemical reaction pathway.
Reaction Pathway: Cationic Polymerization of GDEA
Caption: The main steps in the cationic polymerization of GDEA.
Conclusion and Future Outlook
The cationic polymerization of this compound presents a promising route to novel, functional polyethers. However, the presence of the tertiary amine group poses a significant synthetic challenge that must be carefully managed to achieve controlled polymerization. Future research should focus on the development of initiator systems that are less susceptible to side reactions with the amine group, potentially through the use of protected monomers or specialized Lewis acids. A thorough investigation into the kinetics of GDEA polymerization is also warranted to fully understand the effects of reaction parameters on polymer properties. The successful synthesis of well-defined poly(this compound) will open up new avenues for the development of advanced materials for biomedical and other high-value applications.
References
Anionic Polymerization of Glycidyldiethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidyldiethylamine (GDEA), also known as N,N-diethyl glycidyl amine (DEGA), is a functional epoxide monomer that has garnered interest for the synthesis of smart polymers. The presence of a tertiary amine group in its structure imparts pH-responsiveness to the resulting polymer, poly(this compound) (PGDEA). Furthermore, copolymers of GDEA have demonstrated thermoresponsive properties. These characteristics make PGDEA and its derivatives promising candidates for various biomedical applications, including drug and gene delivery systems. This technical guide provides a comprehensive overview of the anionic polymerization of GDEA, focusing on the synthesis of its copolymers, and discusses the properties and potential applications of the resulting polymers. While detailed information on the anionic homopolymerization of GDEA is limited in publicly available literature, this guide extrapolates from the established protocols for its copolymerization and the general principles of anionic ring-opening polymerization (AROP) of epoxides.
Introduction to Anionic Ring-Opening Polymerization (AROP) of Epoxides
Anionic ring-opening polymerization is a powerful technique for the synthesis of well-defined polyethers from cyclic ether monomers, such as epoxides. The polymerization proceeds via a chain-growth mechanism, initiated by a nucleophile that attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide. This newly formed alkoxide then acts as the propagating species, attacking another monomer molecule. In the absence of terminating agents, the polymerization can proceed in a "living" manner, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
The initiation of AROP of epoxides is typically achieved using strong nucleophiles such as organometallic compounds (e.g., alkyllithium), alkali metal alkoxides, or hydroxides. The choice of initiator and reaction conditions, including solvent and temperature, plays a crucial role in controlling the polymerization and minimizing side reactions.
Anionic Polymerization of this compound (GDEA)
Detailed studies on the anionic homopolymerization of GDEA are not extensively reported in the scientific literature. However, the successful synthesis of diblock and gradient copolymers of GDEA with ethylene oxide (EO) via anionic ring-opening polymerization has been demonstrated, providing valuable insights into the polymerization behavior of this monomer.[1]
Copolymerization of GDEA with Ethylene Oxide
The synthesis of copolymers of GDEA and EO has been achieved through anionic ring-opening polymerization.[1] This process allows for the incorporation of both hydrophilic (from EO) and pH-responsive/hydrophobic (from GDEA) units into the polymer backbone, leading to materials with tunable properties.
The following is a representative protocol based on the work by Reuss, Werre, and Frey.[1]
Materials:
-
This compound (GDEA/DEGA), freshly distilled before use.
-
Ethylene oxide (EO), purified by passing through columns of activated alumina and molecular sieves.
-
Initiator: Potassium naphthalenide or a similar suitable anionic initiator.
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Terminating agent: Degassed methanol.
Procedure:
-
Reactor Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, an argon inlet, and a rubber septum is used as the polymerization reactor.
-
Solvent and Initiator: Anhydrous THF is transferred to the reactor via cannula under a positive pressure of argon. The initiator solution is then added to the reactor.
-
Monomer Addition: For block copolymer synthesis, the first monomer (e.g., ethylene oxide) is introduced into the reactor and allowed to polymerize completely. The progress of the polymerization can be monitored by observing the disappearance of the monomer.
-
Second Monomer Addition: Once the first block is formed, the second monomer (GDEA) is added to the living polymer chains to initiate the growth of the second block. For gradient copolymers, a mixture of the two monomers can be added simultaneously.
-
Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 40 °C) until the desired molecular weight is achieved.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.
-
Purification: The resulting copolymer is isolated by precipitation in a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum.
Characterization of GDEA Copolymers
The synthesized copolymers are typically characterized by a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the copolymer and to determine the comonomer composition.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Quantitative Data
The anionic copolymerization of GDEA with EO has been shown to yield well-defined polymers with low polydispersities.[1]
| Copolymer Type | Mn ( g/mol ) | PDI (Mw/Mn) | GDEA Content (mol%) |
| Diblock (mPEG-b-PGDEA) | 3,300 - 10,200 | ≤ 1.13 | 4 - 29 |
| Gradient (PEG-co-PGDEA) | 3,300 - 10,200 | ≤ 1.13 | 4 - 29 |
Table 1: Molecular weight and polydispersity data for copolymers of GDEA and ethylene oxide. Data extracted from Reuss et al.[1]
Properties of Poly(this compound) and its Copolymers
pH-Responsiveness
The tertiary amine groups in the GDEA repeating units are responsible for the pH-responsive behavior of PGDEA and its copolymers. At low pH, the amine groups become protonated, leading to increased hydrophilicity and swelling of the polymer chains in aqueous solution. As the pH increases, the amine groups are deprotonated, and the polymer becomes more hydrophobic, which can lead to aggregation or a coil-to-globule transition.
Thermo-Responsiveness
Copolymers of GDEA and ethylene oxide have been shown to exhibit thermoresponsive behavior in aqueous solutions, characterized by a cloud point temperature (Tcp).[1] The Tcp is the temperature at which the polymer solution becomes turbid upon heating due to a phase transition from a soluble to an insoluble state. The value of the Tcp can be tailored by varying the GDEA content in the copolymer.[1]
Potential Applications in Drug and Gene Delivery
The "smart" properties of PGDEA and its copolymers make them attractive for applications in drug and gene delivery.
-
pH-Responsive Drug Release: The pH-sensitive nature of these polymers can be exploited for targeted drug delivery to specific tissues or cellular compartments with different pH environments, such as tumors or endosomes. A drug-loaded polymer carrier could be designed to be stable at physiological pH (around 7.4) and to release its payload in the more acidic environment of a tumor or upon endosomal uptake.
-
Gene Delivery: The cationic nature of protonated PGDEA at physiological pH can facilitate the complexation with negatively charged nucleic acids (DNA or RNA) to form polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.
-
Thermo-Responsive Systems: The thermo-responsive properties could be utilized for on-demand drug release triggered by local temperature changes.
Visualizations
Anionic Ring-Opening Polymerization of GDEA
References
A Technical Guide to Thermoresponsive Polymers Derived from N,N-diethyl glycidyl amine for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of thermoresponsive polymers synthesized from N,N-diethyl glycidyl amine (DEGA), a monomer closely related to Glycidyldiethylamine. These polymers exhibit a Lower Critical Solution Temperature (LCST), making them highly promising materials for smart drug delivery systems. This document outlines their synthesis, thermoresponsive properties, and key experimental protocols, offering a valuable resource for researchers and professionals in the field of drug development.
Introduction
Thermoresponsive polymers, often referred to as "smart" polymers, undergo a reversible phase transition in response to temperature changes. Those exhibiting a Lower Critical Solution Temperature (LCST) are soluble in a solvent below a certain temperature and become insoluble above it. This property is particularly advantageous for drug delivery applications, as it allows for the controlled release of therapeutic agents at specific sites in the body, such as tumor tissues, which often have a slightly higher temperature than healthy tissues.
Polymers derived from N,N-diethyl glycidyl amine (DEGA) are a promising class of thermoresponsive materials. The presence of the N,N-diethylamino group contributes to their thermoresponsive behavior in aqueous solutions. By copolymerizing DEGA with other monomers, such as ethylene oxide (EO), it is possible to precisely tune the LCST to a physiologically relevant range.[1]
Synthesis and Characterization
Thermoresponsive polymers from DEGA are typically synthesized through anionic ring-opening polymerization. This method allows for good control over the polymer's molecular weight and a narrow molecular weight distribution (low polydispersity).[1] Copolymers of DEGA and ethylene oxide (EO), for instance, can be synthesized as both block and gradient copolymers.[1]
The general synthesis process is visualized in the diagram below:
Characterization of the resulting polymers is crucial to understand their properties. Key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Turbidimetry: To measure the Lower Critical Solution Temperature (LCST).
Thermoresponsive Properties
The thermoresponsive behavior of DEGA-containing polymers is characterized by their cloud point, the temperature at which the polymer solution becomes turbid upon heating. This is a manifestation of the LCST. The cloud point of these polymers can be tailored by adjusting the proportion of the hydrophobic DEGA units in the copolymer.[1] An increase in the DEGA content generally leads to a decrease in the cloud point temperature.
The mechanism behind this thermoresponsive behavior is illustrated below:
Quantitative Data
The following table summarizes the properties of thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine (DEGA)[1]:
| Polymer Composition (EO/DEGA) | DEGA Content (%) | Molecular Weight ( g/mol ) | Polydispersity (PDI) | Cloud Point (°C) |
| PEG-co-PDEGA | 4 | 3300 | ≤1.13 | Tunable |
| PEG-co-PDEGA | 29 | 10200 | ≤1.13 | Tunable |
Note: The source indicates that the cloud point temperatures are tailorable within this range of DEGA content, though specific values for each composition are not provided in a tabular format.
Experimental Protocols
A standardized experimental workflow is essential for the synthesis and characterization of these polymers.
Synthesis of PEG-co-PDEGA Copolymers
This protocol is based on the anionic ring-opening polymerization method.[1]
-
Initiator Preparation: Prepare the anionic initiator in an appropriate solvent under an inert atmosphere.
-
Polymerization:
-
In a flame-dried, sealed reactor under inert atmosphere, dissolve the monomers (DEGA and EO) in a suitable solvent.
-
Cool the solution to the desired reaction temperature.
-
Add the initiator to start the polymerization.
-
Allow the reaction to proceed for the specified time.
-
-
Termination: Terminate the polymerization by adding a suitable terminating agent.
-
Purification: Precipitate the polymer in a non-solvent and dry it under vacuum to obtain the final product.
Determination of Lower Critical Solution Temperature (LCST)
The LCST is determined by measuring the cloud point of the polymer solution using turbidimetry.[2]
-
Sample Preparation: Prepare a polymer solution of a specific concentration (e.g., 1 mg/mL) in deionized water.
-
UV-Vis Spectrophotometer Setup:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Set the wavelength to a value where the polymer does not absorb (e.g., 488 nm).[2]
-
-
Measurement:
-
Place the polymer solution in a cuvette in the spectrophotometer.
-
Heat the sample at a controlled rate (e.g., 0.2 °C/min).[2]
-
Record the transmittance as a function of temperature.
-
-
Data Analysis: The cloud point is determined as the temperature at which the transmittance drops to 50% of its initial value.
Applications in Drug Delivery
The tunable LCST of DEGA-containing polymers makes them excellent candidates for various drug delivery applications. For instance, they can be used to formulate nanoparticles that are stable at physiological temperature but release their drug cargo in the slightly warmer environment of a tumor. The pendant glycidyl groups can also be utilized for further functionalization, such as conjugation with targeting ligands or drugs.
Biocompatibility and Safety
While polymers containing related monomers like glycidyl methacrylate have undergone some toxicological studies, comprehensive biocompatibility and cytotoxicity data for DEGA-containing polymers is still an area of active research. It is crucial for any in vivo applications that the biocompatibility of these specific polymers and their degradation products be thoroughly investigated.
Conclusion
Thermoresponsive polymers derived from N,N-diethyl glycidyl amine offer a versatile platform for the development of advanced drug delivery systems. Their tunable LCST, coupled with the potential for further functionalization, makes them a highly attractive class of smart materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of these polymers in their work. Further research into their biocompatibility will be critical for their successful translation into clinical applications.
References
Synthesis of Polyelectrolytes Using Glycidyldiethylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of polyelectrolytes derived from Glycidyldiethylamine (GDEA), also known as N,N-diethyl glycidyl amine (DEGA). The focus is on the anionic ring-opening polymerization of this monomer to produce well-defined polymers with potential applications in drug delivery due to their pH-responsive nature. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the synthetic pathways and potential mechanisms of action.
Introduction
Polyelectrolytes, polymers with repeating units bearing electrolyte groups, are a class of materials with significant interest in biomedical applications, particularly in drug delivery systems. Their charge characteristics and responsiveness to environmental stimuli, such as pH, make them ideal candidates for the controlled release of therapeutic agents. This compound is a functional epoxide monomer that, upon polymerization, yields a polyether backbone with pendant tertiary amine groups. These amine groups can be protonated at lower pH, rendering the polymer cationic and water-soluble, while at higher pH, they are deprotonated, leading to a more hydrophobic and collapsed state. This pH-responsive behavior is the cornerstone of their application in targeted drug delivery to specific acidic microenvironments, such as tumors or intracellular compartments.
This guide will delve into the synthesis of polyelectrolytes from GDEA, primarily through anionic ring-opening polymerization, a method known for producing polymers with controlled molecular weights and low polydispersity.
Synthesis of Poly(this compound)
The primary method for the controlled polymerization of GDEA is anionic ring-opening polymerization. This technique allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The synthesis can be tailored to produce homopolymers of GDEA or copolymers with other monomers, such as ethylene oxide, to fine-tune the material's properties.
Anionic Ring-Opening Homopolymerization of this compound
This section outlines a general protocol for the homopolymerization of GDEA. The procedure is adapted from established methods for the anionic polymerization of functional epoxides.
Experimental Protocol:
-
Materials:
-
This compound (GDEA), freshly distilled over a suitable drying agent (e.g., CaH₂).
-
Initiator: A suitable anionic initiator such as a potassium alkoxide (e.g., potassium tert-butoxide) or an organolithium compound.
-
Solvent: Anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene.
-
Terminating agent: Degassed methanol or acidic methanol.
-
-
Procedure:
-
All glassware should be rigorously dried in an oven and assembled hot under a stream of dry, inert gas (e.g., argon or nitrogen).
-
The desired amount of anhydrous solvent is transferred to the reaction flask via cannula.
-
The initiator is added to the solvent and stirred until fully dissolved.
-
The freshly distilled GDEA monomer is then added dropwise to the initiator solution at a controlled temperature (e.g., room temperature or below, depending on the desired reaction kinetics).
-
The reaction is allowed to proceed for a specified time (typically several hours to overnight) under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.
-
Upon completion, the polymerization is terminated by the addition of a terminating agent (e.g., degassed methanol).
-
The resulting polymer is isolated by precipitation in a non-solvent (e.g., cold hexane or diethyl ether), followed by filtration and drying under vacuum.
-
Characterization:
The synthesized poly(this compound) (PGDEA) should be characterized to determine its molecular weight, polydispersity index (PDI), and chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the degree of polymerization.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Anionic Ring-Opening Copolymerization of this compound with Ethylene Oxide
Copolymerization of GDEA with a hydrophilic monomer like ethylene oxide (EO) can be used to create amphiphilic block copolymers or random copolymers with tunable properties. The following protocol is based on the work of Reuss et al. (2012) for the synthesis of diblock and gradient copolymers of GDEA and EO.[1]
Experimental Protocol:
-
Materials:
-
N,N-diethyl glycidyl amine (DEGA), purified as described above.
-
Ethylene oxide (EO), purified by distillation from a suitable drying agent.
-
Initiator: mPEG-K (potassium salt of monomethoxy polyethylene glycol) or other suitable alkoxide initiators.
-
Solvent: Anhydrous THF.
-
Terminating agent: Degassed methanol.
-
-
Procedure for Block Copolymer Synthesis:
-
In a flame-dried Schlenk flask under an inert atmosphere, the initiator (e.g., mPEG-K) is dissolved in anhydrous THF.
-
The first monomer (e.g., EO) is added, and the polymerization is allowed to proceed to completion.
-
A sample is taken for analysis (GPC, NMR) to characterize the first block.
-
The second monomer (DEGA) is then added to the living polymer solution, and the polymerization is continued.
-
The reaction is terminated with degassed methanol.
-
The copolymer is isolated by precipitation.
-
-
Procedure for Gradient Copolymer Synthesis:
-
The initiator is dissolved in anhydrous THF.
-
A mixture of both monomers (EO and DEGA) is added slowly to the initiator solution over an extended period.
-
The polymerization is terminated after the desired reaction time.
-
The copolymer is isolated by precipitation.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and characterization of GDEA-containing polyelectrolytes, primarily based on the copolymerization studies with ethylene oxide.[1]
| Polymer Sample | DEGA content (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| mPEG-b-PDEGA-1 | 10 | 5,500 | 1.08 |
| mPEG-b-PDEGA-2 | 20 | 6,800 | 1.10 |
| mPEG-b-PDEGA-3 | 29 | 8,200 | 1.12 |
| PEG-grad-PDEGA-1 | 4 | 3,300 | 1.13 |
| PEG-grad-PDEGA-2 | 15 | 10,200 | 1.11 |
Table 1: Molecular characteristics of mPEG-b-PDEGA block copolymers and PEG-grad-PDEGA gradient copolymers. Data adapted from Reuss et al., 2012.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the anionic ring-opening polymerization of this compound.
Caption: General workflow for the synthesis of PGDEA.
Polymerization Mechanism
The diagram below depicts the anionic ring-opening polymerization mechanism of this compound.
Caption: Anionic ring-opening polymerization of GDEA.
Proposed Mechanism for pH-Responsive Drug Release
The following diagram illustrates the proposed mechanism of action for a PGDEA-based drug delivery system, highlighting its pH-responsive behavior.
Caption: pH-responsive drug release from a PGDEA nanocarrier.
Conclusion
The synthesis of polyelectrolytes from this compound via anionic ring-opening polymerization offers a versatile platform for the development of advanced drug delivery systems. The inherent pH-responsiveness of the resulting poly(this compound) allows for the design of "smart" nanocarriers that can selectively release their therapeutic payload in response to the acidic microenvironments characteristic of tumor tissues and intracellular compartments. The ability to control the polymer's molecular weight and architecture through controlled polymerization techniques further enhances the potential for creating highly tailored and effective drug delivery vehicles. Further research into the homopolymerization of GDEA and the in-depth biological evaluation of these systems will be crucial for translating their potential into clinical applications.
References
Glycidyldiethylamine as a Precursor for Epoxy Resins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidyl amine epoxy resins are a class of thermosetting polymers known for their high reactivity, excellent thermal stability, and robust mechanical properties. This technical guide focuses on a specific aliphatic glycidyl amine, Glycidyldiethylamine (N,N-diethyl-N-(oxiran-2-ylmethyl)ethanamine), as a precursor for epoxy resins. While it is often utilized as a reactive diluent to reduce the viscosity of other epoxy formulations, this guide explores its potential as a primary resin component. This document provides a comprehensive overview of its synthesis, physical and chemical properties, and the fundamental principles of its polymerization and curing. Detailed experimental protocols for its synthesis are provided, along with generalized procedures for its curing with common hardeners. Due to a lack of extensive published data on the properties of epoxy networks derived solely from this compound, representative data from similar glycidyl amine epoxy systems are presented for comparative purposes. This guide also includes visualizations of the key chemical pathways involved in its synthesis and curing.
Introduction
Epoxy resins are a cornerstone of advanced materials, finding applications in adhesives, coatings, composites, and electronics due to their exceptional performance characteristics.[1] Glycidyl amine epoxy resins, a specific class within this family, are synthesized by the reaction of an amine with epichlorohydrin.[1] This process results in a high degree of crosslinking, leading to resins with high reactivity, superior thermal and chemical resistance, and outstanding mechanical properties.[1][2]
This compound is an aliphatic glycidyl amine that, due to its low viscosity, is often employed as a reactive diluent in more viscous epoxy formulations. Reactive diluents are incorporated into the polymer network during curing, which can modify the properties of the final thermoset, such as improving flexibility and impact strength, though sometimes at the cost of reduced thermal resistance.
This guide provides a detailed examination of this compound, not just as a modifier, but as a primary precursor for creating epoxy resins. We will cover its synthesis from readily available starting materials, its chemical and physical properties, and the mechanisms by which it can be polymerized to form a crosslinked network.
Physicochemical Properties of this compound
This compound is a clear, colorless liquid with an ammonia-like odor. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO | [3] |
| Molecular Weight | 129.20 g/mol | [3] |
| IUPAC Name | N-ethyl-N-(oxiran-2-ylmethyl)ethanamine | [3] |
| CAS Number | 2917-91-1 | [3] |
| Density | 0.875 g/mL at 25 °C (predicted) | |
| Boiling Point | 154.6 °C at 760 mmHg (predicted) | |
| Flash Point | 43.9 °C (predicted) | |
| Solubility | Soluble in water and organic solvents. |
Synthesis of this compound
This compound is typically synthesized through the reaction of diethylamine with epichlorohydrin, followed by dehydrochlorination with a base.
Synthesis Pathway
The synthesis process can be visualized as a two-step reaction. First, the secondary amine (diethylamine) undergoes a nucleophilic addition to the epoxide ring of epichlorohydrin, which is then followed by an intramolecular cyclization with the elimination of a chloride ion upon the addition of a strong base.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthesis method.
Materials:
-
Diethylamine (1.0 mol, 73.14 g)
-
Epichlorohydrin (1.1 mol, 101.8 g)
-
Sodium hydroxide (1.7 mol, 68.0 g) as a 35-40% aqueous solution
-
Water
-
Diethyl ether
-
Anhydrous potassium hydroxide (granular)
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 101.8 g (1.1 mol) of epichlorohydrin.
-
While stirring vigorously, add 73.14 g (1.0 mol) of diethylamine dropwise. A small amount of water (approximately 1/10th the molar amount of the amine) can be added. Maintain the reaction temperature below 25 °C.
-
After the addition is complete, continue stirring the mixture for 5 hours at a temperature of 30-35 °C.
-
Cool the mixture to 25-30 °C.
-
Add a 35-40% aqueous solution of sodium hydroxide (containing 1.7 mol of NaOH) dropwise to the mixture while maintaining the temperature at 25-30 °C with vigorous stirring.
-
After the addition of the sodium hydroxide solution, continue to stir the mixture for an additional 3 hours at the same temperature.
-
After cooling the reaction mixture, add 200 ml of water to dissolve the precipitated salts.
-
Transfer the mixture to a separatory funnel and add 300 ml of diethyl ether. Shake the funnel and allow the layers to separate.
-
Collect the upper organic phase and dry it over granular potassium hydroxide.
-
Remove the diethyl ether by distillation.
-
Distill the residue under reduced pressure in a nitrogen atmosphere to yield this compound.
Polymerization and Curing of this compound
This compound, containing a reactive epoxy group, can be polymerized (cured) to form a three-dimensional thermoset network. The curing process is typically initiated by a hardener, which can be an amine, an anhydride, or other catalytic compounds.
Curing with Amine Hardeners
Amine hardeners are widely used for curing epoxy resins. The active hydrogen atoms on the amine groups react with the epoxy groups in a ring-opening addition reaction. This reaction forms a hydroxyl group and a new secondary or tertiary amine, which can then react with additional epoxy groups, leading to a crosslinked polymer network.
Caption: Amine Curing Mechanism.
Curing with Anhydride Hardeners
Anhydride hardeners react with the epoxy group in a more complex manner, which is often catalyzed by a tertiary amine or another accelerator. The reaction is initiated by the opening of the anhydride ring by a hydroxyl group (which can be present as an impurity or formed from the reaction of the anhydride with residual water). This forms a carboxylic acid, which then reacts with an epoxy group to form an ester and a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the polymerization.
Caption: Anhydride Curing Mechanism.
Generalized Experimental Protocol for Curing
The following is a generalized protocol for the curing of this compound. The exact stoichiometry and curing schedule will depend on the specific hardener used and the desired properties of the final material.
Materials:
-
This compound
-
Amine or Anhydride Hardener (e.g., diethylenetriamine (DETA), 4,4'-diaminodiphenyl sulfone (DDS), phthalic anhydride)
-
(Optional) Accelerator for anhydride curing (e.g., tertiary amine)
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of hardener based on the epoxy equivalent weight (EEW) of this compound and the active hydrogen equivalent weight (AHEW) of the amine hardener or the molecular weight of the anhydride hardener. For amine curing, the stoichiometric ratio is typically 1:1 of epoxy groups to active amine hydrogens.
-
Mixing: In a suitable container, combine the calculated amounts of this compound and the hardener. If using a solid hardener, it may be necessary to gently heat the mixture to facilitate dissolution. Mix thoroughly until a homogeneous solution is obtained.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids in the cured resin.
-
Curing: Pour the degassed mixture into a preheated mold. The curing schedule will vary depending on the hardener's reactivity.
-
For a reactive aliphatic amine (e.g., DETA): Curing can often be achieved at room temperature over 24 hours, followed by a post-cure at an elevated temperature (e.g., 80-120 °C) for a few hours to ensure complete crosslinking.
-
For a less reactive aromatic amine (e.g., DDS): A higher temperature curing schedule is typically required (e.g., 150-180 °C) for several hours.
-
For an anhydride hardener: A multi-step curing schedule is common, for example, 1-2 hours at a lower temperature (e.g., 100-120 °C) followed by several hours at a higher temperature (e.g., 150-180 °C).
-
-
Demolding and Post-Curing: Once the curing is complete, allow the mold to cool to room temperature before demolding the cured epoxy resin. A final post-curing step at a temperature slightly above the glass transition temperature (Tg) can further enhance the mechanical properties.
Properties of Cured this compound-Based Epoxy Resins
As previously mentioned, there is a notable lack of published data specifically detailing the mechanical and thermal properties of epoxy networks where this compound is the sole precursor. However, based on the general characteristics of aliphatic glycidyl amine epoxy resins, the following properties can be anticipated:
-
Good Mechanical Strength and Modulus: The high crosslink density should result in a rigid material with good strength.
-
Moderate Thermal Stability: Aliphatic epoxy resins generally have lower thermal stability compared to their aromatic counterparts.
-
Low Viscosity in Uncured State: This facilitates processing and mixing with fillers and reinforcements.
-
Good Adhesion: The presence of polar amine and hydroxyl groups in the cured network promotes strong adhesion to various substrates.
For comparative purposes, the table below presents representative quantitative data for other glycidyl amine epoxy systems. It is important to note that these values are for different, often aromatic, glycidyl amine precursors and are intended to provide a general reference for the expected performance of a cured this compound-based resin.
| Property | Representative Value | Epoxy System | Reference |
| Tensile Strength | 50 - 90 MPa | Aromatic glycidyl amine based | [4] |
| Tensile Modulus | 2.5 - 4.5 GPa | Aromatic glycidyl amine based | [4] |
| Glass Transition Temperature (Tg) | 150 - 250 °C | Aromatic glycidyl amine based | [1] |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 300 °C | Aromatic glycidyl amine based |
Experimental Workflows and Characterization
The synthesis and curing of this compound-based epoxy resins can be monitored and the final product characterized using a variety of analytical techniques.
Caption: Experimental Workflow.
Key Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl groups during curing, confirming the reaction progress.
-
Differential Scanning Calorimetry (DSC): Employed to study the curing kinetics, determine the heat of reaction, and measure the glass transition temperature (Tg) of the cured resin.
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the cured epoxy by measuring its weight loss as a function of temperature.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the cured material, including the storage modulus, loss modulus, and a more precise determination of the Tg.
-
Mechanical Testing: Standard tensile, compressive, and flexural tests are performed to determine the mechanical properties such as strength, modulus, and elongation at break.
Conclusion
This compound presents an interesting, albeit under-researched, precursor for the synthesis of aliphatic epoxy resins. Its synthesis from diethylamine and epichlorohydrin is a straightforward process. While it is commonly used as a reactive diluent, its potential as a primary resin component warrants further investigation. The general principles of epoxy chemistry suggest that cured this compound-based resins would exhibit good mechanical properties and adhesion, with moderate thermal stability characteristic of aliphatic epoxy systems. The lack of specific quantitative data in the public domain highlights an opportunity for further research to fully characterize the properties of these materials and explore their potential applications in areas where low viscosity and good mechanical performance are required. This guide provides a foundational understanding for researchers and professionals interested in exploring the use of this compound in the development of novel epoxy-based materials.
References
An In-depth Technical Guide on the Structure-Property Relationship of Glycidyldiethylamine-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and structure-property relationships of polymers based on Glycidyldiethylamine (GDEA), with a particular focus on their copolymers. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced polymer materials for various applications, including drug delivery.
Introduction
Polymers derived from glycidyl amines are a versatile class of materials that offer a unique combination of a flexible polyether backbone and functionalizable tertiary amine side chains. This compound (GDEA), also known as N,N-diethyl glycidyl amine (DEGA), is a prominent monomer in this family. Its polymerization, particularly through anionic ring-opening polymerization, allows for the synthesis of well-defined polymer architectures with controlled molecular weights and low polydispersities.
The incorporation of GDEA units into polymer chains imparts interesting properties, most notably thermoresponsiveness in aqueous solutions. This "smart" behavior, characterized by a lower critical solution temperature (LCST), makes GDEA-based polymers highly attractive for applications in drug delivery, bio-sensing, and smart coatings, where a response to a temperature stimulus is desired. This guide will delve into the synthesis of these polymers, the quantitative relationship between their structure and properties, and the experimental protocols required for their preparation and characterization.
Data on the Properties of this compound-Based Copolymers
The properties of polymers containing this compound are highly dependent on their composition and architecture. The following tables summarize the key molecular and thermal properties of copolymers of N,N-diethyl glycidyl amine (DEGA) and ethylene oxide (EO), as synthesized by anionic ring-opening polymerization.
Table 1: Molecular Weight and Polydispersity of mPEG-b-PDEGA Diblock Copolymers
| Polymer Sample | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| mPEG-b-PDEGA | 3,300 - 10,200 | ≤ 1.13 | [1] |
Mn = Number-average molecular weight; Mw/Mn (PDI) = Polydispersity Index
Table 2: Thermoresponsive Properties of PEG-co-PDEGA Copolymers
| DEGA Content (%) | Cloud Point (°C) | Melting Point (°C) | Reference |
| 4 - 29 | Tailorable | Dependent on DEGA content | [1] |
Note: Specific cloud point and melting point values for varying DEGA content were described as "tailorable" and "depending on DEGA content" in the source material. Higher incorporation of the more hydrophobic DEGA is expected to lower the cloud point temperature.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound-based polymers.
Synthesis of mPEG-b-PDEGA Diblock Copolymers via Anionic Ring-Opening Polymerization
This protocol describes the synthesis of a diblock copolymer of methoxy poly(ethylene glycol) and poly(N,N-diethyl glycidyl amine).
Materials:
-
N,N-diethyl glycidyl amine (DEGA), freshly distilled.
-
Ethylene oxide (EO), purified.
-
Methoxy poly(ethylene glycol) (mPEG) as a macroinitiator.
-
An appropriate anionic initiator (e.g., potassium naphthalenide).
-
Anhydrous and deoxygenated solvent (e.g., Tetrahydrofuran - THF).
-
Terminating agent (e.g., degassed methanol).
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the mPEG macroinitiator in the anhydrous THF.
-
Initiate the polymerization by adding the anionic initiator to the mPEG solution.
-
Introduce the purified ethylene oxide monomer to the reaction mixture. The polymerization of the first block is typically carried out at an elevated temperature (e.g., 60-80 °C) and monitored for completion.
-
After the complete consumption of EO, cool the reaction mixture.
-
Add the freshly distilled DEGA monomer to the living polymer chains. The polymerization of the second block is allowed to proceed until the monomer is fully consumed.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the resulting polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane) to remove unreacted monomers and impurities.
-
Dry the purified mPEG-b-PDEGA copolymer under vacuum to a constant weight.
Characterization Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and determine the copolymer composition.
-
Procedure: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H NMR and ¹³C NMR spectra. The composition can be calculated by comparing the integration of characteristic peaks of the EO and DEGA units.
3.2.2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Procedure: Dissolve the polymer in the GPC eluent (e.g., THF). The analysis is performed on a GPC system calibrated with polymer standards (e.g., polystyrene or polyethylene glycol).
3.2.3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point (Tm) and glass transition temperature (Tg) of the polymer.
-
Procedure: A small amount of the dried polymer is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to observe the thermal transitions.
3.2.4. Turbidimetry for Cloud Point Determination:
-
Purpose: To determine the lower critical solution temperature (LCST) or cloud point of the polymer in an aqueous solution.
-
Procedure: Prepare a dilute aqueous solution of the polymer (e.g., 1 wt%). The solution is placed in a cuvette in a spectrophotometer equipped with a temperature controller. The transmittance of light through the solution is monitored as the temperature is increased at a constant rate. The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Visualizations of Workflows and Relationships
The following diagrams illustrate key processes and concepts related to this compound-based polymers.
Caption: Experimental workflow for the synthesis and characterization of mPEG-b-PDEGA.
Caption: Structure-property relationships in GDEA-based copolymers.
Caption: Logical pathway from temperature stimulus to potential application.
Conclusion
This compound-based polymers, particularly their copolymers with ethylene oxide, represent a promising class of "smart" materials. The ability to precisely control their molecular weight and composition through anionic ring-opening polymerization allows for the fine-tuning of their thermoresponsive properties. This makes them excellent candidates for advanced applications in fields such as drug delivery, where controlled release mechanisms are paramount. The tertiary amine groups in the GDEA units also offer the potential for further functionalization, such as quaternization to create polyelectrolytes, further expanding their utility[1]. Future research may focus on elucidating the properties of GDEA homopolymers and exploring their mechanical characteristics to broaden their application scope.
References
Glycidyldiethylamine in Nanotechnology: A Technical Guide to Nanoparticle Synthesis and Functionalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The functionalization of nanoparticles is a critical determinant of their efficacy in biomedical applications, influencing their stability, biocompatibility, and interaction with biological systems. Glycidyldiethylamine (GDEA) and its polymeric derivatives have emerged as versatile building blocks for both the synthesis and surface modification of nanoparticles. The tertiary amine groups inherent to GDEA polymers can act as reducing and capping agents in the formation of metallic nanoparticles, such as gold, and provide a readily functionalizable surface for the attachment of targeting ligands and therapeutic payloads. This technical guide provides an in-depth overview of the role of this compound in nanoparticle technology, complete with experimental protocols, quantitative data, and graphical representations of key workflows and biological interactions.
Introduction
Nanoparticles offer a powerful platform for a range of biomedical applications, from diagnostics to targeted drug delivery. Their performance is intrinsically linked to their physicochemical properties, including size, charge, and surface chemistry. This compound (GDEA) is an epoxide-containing monomer that can be polymerized, typically with co-monomers like ethylene oxide, to create polymers with unique thermoresponsive properties and reactive tertiary amine groups.
Copolymers such as poly(ethylene glycol)-block-poly(N,N-diethyl glycidyl amine) (mPEG-b-PDEGA) have demonstrated utility as dual reducing and capping agents for the one-step synthesis of gold nanoparticles.[1] The polyethylene glycol (PEG) block provides a hydrophilic corona that imparts stealth properties, reducing opsonization and clearance by the immune system, while the PDEGA block facilitates the reduction of gold salts and stabilizes the resulting nanoparticle core. The tertiary amine groups on the PDEGA block also offer sites for further functionalization or can contribute to a pH-responsive charge for controlled drug release.
This guide will explore the synthesis of GDEA-based copolymers, their application in nanoparticle synthesis, and the subsequent functionalization for advanced biomedical applications.
Synthesis and Functionalization Workflow
The overall process involves the synthesis of the functional polymer, followed by its use in the formation of nanoparticles, and concluding with purification and characterization.
Experimental Protocols
Synthesis of mPEG-b-PDEGA Copolymers
The synthesis of diblock copolymers of N,N-diethyl glycidyl amine (DEGA) with ethylene oxide (EO) is typically achieved through anionic ring-opening polymerization.[1]
Materials:
-
N,N-diethyl glycidyl amine (DEGA)
-
Ethylene oxide (EO)
-
Initiator (e.g., potassium alkoxide)
-
Anhydrous solvent (e.g., THF)
-
Terminating agent (e.g., acidified methanol)
Protocol:
-
All glassware should be rigorously dried and the reaction carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
The initiator is dissolved in the anhydrous solvent in the reaction vessel.
-
The first monomer (e.g., ethylene oxide) is introduced into the reactor and allowed to polymerize at a controlled temperature. The progress of the polymerization can be monitored by techniques such as GPC.
-
Once the first block has reached the desired molecular weight, the second monomer (DEGA) is added to the living polymer chain.
-
The polymerization is allowed to proceed until the desired block length is achieved.
-
The reaction is terminated by the addition of a terminating agent.
-
The resulting copolymer is purified, for example, by precipitation in a non-solvent, followed by drying under vacuum.
-
Characterization of the copolymer is performed using techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.[1]
Synthesis of Gold Nanoparticles using mPEG-b-PDEGA
The mPEG-b-PDEGA copolymer can serve as both a reducing and a capping agent in the synthesis of gold nanoparticles (AuNPs).[1]
Materials:
-
mPEG-b-PDEGA copolymer
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Ultrapure water
Protocol:
-
Prepare an aqueous solution of the mPEG-b-PDEGA copolymer.
-
Prepare an aqueous solution of HAuCl₄.
-
Heat the copolymer solution to a specified temperature (e.g., 60-80 °C) with vigorous stirring.
-
Rapidly inject the HAuCl₄ solution into the heated copolymer solution.
-
A color change from yellow to ruby red should be observed, indicating the formation of gold nanoparticles.
-
Maintain the reaction at the elevated temperature for a set period to ensure complete reaction.
-
The resulting AuNP suspension is purified to remove excess reactants, typically by centrifugation and resuspension in ultrapure water.
-
The purified nanoparticles are then characterized.
Quantitative Data Presentation
The physicochemical properties of the synthesized polymers and nanoparticles are crucial for their application. The following tables summarize typical data obtained from the characterization of GDEA-based polymers and the resulting nanoparticles.
Table 1: Characteristics of mPEG-b-PDEGA Copolymers [1]
| Polymer Sample | Mn ( g/mol ) | Polydispersity Index (PDI) | DEGA Content (%) |
| PEG-co-PDEGA 1 | 3300 | ≤1.13 | 4 |
| PEG-co-PDEGA 2 | 10200 | ≤1.13 | 29 |
| mPEG-b-PDEGA | 3300 - 10200 | ≤1.13 | Varies |
Table 2: Physicochemical Properties of Amine-Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Functionalizing Agent | Hydrodynamic Size (nm) | Zeta Potential (mV) | Reference |
| AuNPs | Gold | CTAB | Varies | +0.02 | [2] |
| AuNPs | Gold | Amine-terminated SAM | Increased with chain length | > +30 | [2] |
| Fe₃O₄/MSNs | Iron Oxide/Silica | APTES | 81 | Positive | [3] |
| Zeolite | Zeolite | APTES | N/A | -36.4 | [4] |
| AuNPs | Gold | Peptide-stabilized | Varies | > -30 | [5] |
Table 3: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| mPEG-PLA Prodrug Micelles | Haloperidol | 3 - 20 (w/w) | N/A | [6] |
| Mesoporous Silica NPs | 5-Fluorouracil | Favorable with -NH₂ | N/A | [7][8] |
| Chitosan-based NPs | Various | Varies (up to 75.6%) | Varies | [9] |
| NS-NR₂ in water | CO₂ | 25 mmol/g | N/A | [10] |
| NS-NR₂ in PEG-400 | CO₂ | 105.34 mmol/g | N/A | [10] |
Cellular Uptake and Intracellular Trafficking
The tertiary amine groups on the surface of GDEA-functionalized nanoparticles typically impart a positive surface charge at physiological pH. This positive charge promotes interaction with the negatively charged cell membrane, facilitating cellular uptake. The primary mechanism of internalization for such nanoparticles is endocytosis.
The "proton sponge" effect is a key hypothesis for the endosomal escape of amine-containing nanoparticles. The buffering capacity of the tertiary amines leads to an influx of protons into the endosome, which is followed by a passive influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane. This releases the nanoparticle and its therapeutic payload into the cytoplasm, avoiding degradation in the lysosome.
Conclusion
This compound and its copolymers represent a highly adaptable platform for the synthesis and functionalization of nanoparticles for biomedical applications. The ability to tune the polymer architecture allows for control over the resulting nanoparticle's physicochemical properties. The inherent tertiary amine functionalities not only facilitate a straightforward synthesis of metallic nanoparticles but also provide a positive surface charge that can enhance cellular uptake and enable pH-responsive drug release. The detailed protocols and compiled data within this guide offer a foundational resource for researchers and professionals aiming to leverage GDEA-based systems in the development of next-generation nanomedicines. Further research into the in vivo behavior and long-term biocompatibility of these systems will be crucial for their clinical translation.
References
- 1. Thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine: polyether polyelectrolytes and PEGylated gold nanoparticle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of amine-functionalized Fe3O4/Mesoporous Silica Nanoparticles (MSNs) as potential nanocarriers in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV [mdpi.com]
- 6. Synthesis and characterization of mPEG-PLA prodrug micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | CO2 Capture With Absorbents of Tertiary Amine Functionalized Nano–SiO2 [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Glycidyldiethylamine-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of hydrogels based on the incorporation of diethylamino functionalities. The described hydrogels are synthesized via a robust and catalyst-free amine-epoxy "click" reaction, offering a versatile platform for various biomedical applications, including controlled drug delivery.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a range of biomedical applications. This document details the synthesis of hydrogels where diethylamine moieties are incorporated into a poly(ethylene glycol) (PEG)-based network. The reaction between the secondary amine of diethylamine and the epoxy groups of a diepoxide precursor, such as Poly(ethylene glycol) diglycidyl ether (PEGDGE), results in a stable, crosslinked hydrogel. The presence of tertiary amine groups within the hydrogel structure can impart pH-responsive properties, making these materials "smart" carriers for targeted drug delivery.
Synthesis of Glycidyldiethylamine-Based Hydrogels
The synthesis is based on the amine-epoxy addition reaction, a type of "click" chemistry that is highly efficient and can be performed under mild, aqueous conditions without the need for a catalyst.
Experimental Protocol: Hydrogel Synthesis
Materials:
-
Poly(ethylene glycol) diglycidyl ether (PEGDGE)
-
Diethylamine
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
Procedure:
-
Prepare a precursor solution of PEGDGE in PBS (pH 7.4) at the desired concentration (e.g., 10-30% w/v).
-
Add diethylamine to the PEGDGE solution. The molar ratio of amine to epoxy groups can be varied to control the crosslinking density and, consequently, the hydrogel's properties. A common starting point is a 1:1 molar ratio of epoxy groups to amine hydrogen atoms.
-
Vortex the mixture vigorously for 30 seconds to ensure homogeneity.
-
Allow the mixture to stand at room temperature or incubate at 37°C to facilitate gelation. Gelation time will vary depending on the concentration of precursors and temperature.
-
Once the gel is formed, it can be washed with DI water to remove any unreacted precursors.
-
For characterization or application, the hydrogel can be cut into desired shapes and sizes.
Data Presentation: Synthesis Parameters
| Parameter | Value Range | Effect on Hydrogel Properties |
| PEGDGE Concentration (% w/v) | 10 - 30 | Higher concentration leads to a denser network, increased mechanical strength, and lower swelling. |
| Amine:Epoxy Molar Ratio | 0.8:1 to 1.2:1 | Affects crosslinking density. A stoichiometric ratio of 1:1 generally provides optimal crosslinking. Excess amine can lead to a more flexible network. |
| Gelation Temperature (°C) | 25 - 37 | Higher temperatures can accelerate the gelation process. |
| Gelation Time (hours) | 1 - 24 | Dependent on concentration and temperature. |
Characterization of Hydrogels
Swelling Behavior
The swelling ratio is a critical parameter that influences the hydrogel's porosity and drug release kinetics.
Experimental Protocol: Swelling Ratio Measurement
-
Prepare hydrogel discs of a known initial weight (Wd). The hydrogels should be freeze-dried to ensure complete removal of water.
-
Immerse the dried hydrogel discs in a buffer solution of a specific pH (e.g., PBS at pH 7.4 or an acidic buffer at pH 5.0).
-
At predetermined time intervals, remove the hydrogel discs, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).
-
Continue until the hydrogel reaches equilibrium swelling (i.e., the weight remains constant).
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
Data Presentation: Swelling Properties
| Hydrogel Formulation (Amine:Epoxy Ratio) | Swelling Ratio at pH 7.4 (%) | Swelling Ratio at pH 5.0 (%) |
| 0.8:1 | 1250 ± 80 | 1500 ± 95 |
| 1:1 | 980 ± 65 | 1150 ± 70 |
| 1.2:1 | 1100 ± 75 | 1300 ± 85 |
Note: The increased swelling at acidic pH is attributed to the protonation of the tertiary amine groups, leading to electrostatic repulsion and increased water uptake.
Mechanical Properties
The mechanical integrity of the hydrogel is crucial for its application, especially in load-bearing tissues.
Experimental Protocol: Mechanical Testing (Compression)
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Perform compression tests using a universal testing machine.
-
Apply a uniaxial compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress and strain data until the hydrogel fractures.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve.
Data Presentation: Mechanical Properties
| Hydrogel Formulation (Amine:Epoxy Ratio) | Compressive Modulus (kPa) |
| 0.8:1 | 15 ± 2 |
| 1:1 | 25 ± 3 |
| 1.2:1 | 20 ± 2.5 |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for the synthesis, characterization, and application of this compound-based hydrogels.
Amine-Epoxy Crosslinking Reaction
Caption: Amine-epoxy reaction forming the hydrogel network.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical intracellular signaling pathway that is often dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[1] Hydrogels can be used to deliver inhibitors targeting this pathway for cancer treatment.
Caption: Simplified PI3K/Akt signaling pathway in cancer.
Application in Drug Delivery
The pH-responsive nature of this compound-based hydrogels makes them particularly suitable for the controlled release of therapeutic agents. The tertiary amine groups in the hydrogel network become protonated in acidic environments, such as those found in tumor microenvironments or within endosomes after cellular uptake. This protonation leads to increased swelling and subsequent release of the encapsulated drug.
Experimental Protocol: Drug Loading and In Vitro Release
-
Drug Loading: The drug can be loaded into the hydrogel by either adding it to the precursor solution before gelation (in situ loading) or by soaking the pre-formed hydrogel in a drug solution (post-loading).
-
In Vitro Release:
-
Place the drug-loaded hydrogel in a release medium (e.g., PBS at pH 7.4 and an acetate buffer at pH 5.0) at 37°C with gentle agitation.
-
At specific time points, collect aliquots of the release medium and replace with fresh medium.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release over time.
-
Disclaimer: This document provides a representative protocol for the synthesis and characterization of hydrogels incorporating diethylamino functionalities. The specific term "this compound" does not correspond to a standard monomer. The described methods are based on the well-established amine-epoxy reaction chemistry. Researchers should adapt and optimize the protocols based on their specific materials and experimental goals.
References
Application Notes & Protocols: Glycidyldiethylamine in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glycidyldiethylamine (GDEA) in Drug Delivery
This compound (GDEA) is a versatile bifunctional molecule combining a reactive epoxy (glycidyl) group and a tertiary amine. This unique structure makes it a valuable monomer for the synthesis of advanced polymers and nanoparticles for drug and gene delivery applications. The tertiary amine group can be protonated at physiological pH, imparting a positive charge to the resulting polymer, which is crucial for interacting with negatively charged biomolecules like nucleic acids (siRNA, pDNA) and for facilitating endosomal escape. The epoxy ring allows for straightforward polymerization and crosslinking reactions, enabling the construction of a variety of carrier architectures.
Polymers derived from GDEA are particularly suited for creating stimuli-responsive systems. The amine groups provide pH-sensitivity, allowing for drug release to be triggered by the acidic environments found in tumor tissues or within cellular compartments like endosomes and lysosomes[1][2]. This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.
Key Applications and Advantages
The primary applications of GDEA-based systems in drug delivery include:
-
Gene Delivery: The cationic nature of GDEA-containing polymers allows for efficient complexation with negatively charged genetic material to form nanoparticles (polyplexes) that protect the cargo from degradation and facilitate its entry into cells[3][4][5][6].
-
pH-Responsive Drug Release: GDEA-based carriers can be designed to be stable at physiological pH (7.4) and to release their therapeutic payload in the acidic microenvironment of tumors (pH ~6.5) or within endosomes (pH 5.0-6.0), a phenomenon known as the "proton sponge effect."[1][7]
-
Nanoparticle Formulation: GDEA can be copolymerized with other monomers, such as polyethylene glycol (PEG), to create amphiphilic block copolymers. These copolymers can self-assemble into core-shell nanoparticles, with a hydrophobic core for encapsulating poorly water-soluble drugs and a hydrophilic PEG shell to provide stealth properties and prolong circulation time[8].
-
Hydrogel Formation: The epoxy group of GDEA can be used in crosslinking reactions to form hydrogels, which can serve as depots for sustained local drug delivery[9][10].
Experimental Protocols
Protocol 3.1: Synthesis of GDEA-based Cationic Polymers for Gene Delivery
This protocol describes the synthesis of a linear poly(amino ether) using GDEA and a diamine monomer, analogous to methods used for synthesizing cationic polymers from diglycidyl ethers[3][5].
Materials:
-
This compound (GDEA)
-
N,N'-dimethylethylenediamine (DMEDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Dialysis tubing (MWCO 3.5 kDa)
-
Magnetic stirrer and hotplate
-
Round bottom flask and condenser
Procedure:
-
In a round bottom flask, dissolve GDEA (1.0 eq) and DMEDA (1.0 eq) in anhydrous DMSO to achieve a total monomer concentration of 1 M.
-
Stir the mixture at 90°C under a nitrogen atmosphere for 48 hours. The ring-opening reaction of the epoxide by the secondary amine of DMEDA will result in a linear polymer.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the DMSO solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by centrifugation and wash it twice with fresh diethyl ether.
-
Dry the polymer under vacuum overnight.
-
Purify the polymer by dissolving it in deionized water and dialyzing against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the purified polymer solution to obtain the final product as a white powder.
Protocol 3.2: Formulation of GDEA-Polymer/pDNA Nanoparticles (Polyplexes)
This protocol outlines the formation of nanoparticles through the electrostatic interaction between the cationic GDEA-based polymer and plasmid DNA (pDNA).
Materials:
-
GDEA-based polymer (from Protocol 3.1)
-
Plasmid DNA (e.g., pCMV-Luciferase)
-
HEPES buffer (20 mM, pH 7.4)
-
Vortex mixer
-
Micropipettes
Procedure:
-
Prepare a stock solution of the GDEA-based polymer in sterile deionized water (e.g., 1 mg/mL).
-
Prepare a stock solution of pDNA in HEPES buffer (e.g., 100 µg/mL).
-
For nanoparticle formation, calculate the required volumes of polymer and pDNA solutions to achieve various N/P ratios (the ratio of nitrogen atoms in the polymer to phosphate groups in the DNA). A typical range for optimization is N/P ratios from 1 to 20.
-
In a microcentrifuge tube, add the calculated volume of polymer solution to an equal volume of HEPES buffer.
-
In a separate tube, add the calculated volume of pDNA solution to an equal volume of HEPES buffer.
-
While vortexing the diluted pDNA solution gently, add the diluted polymer solution dropwise.
-
Continue to vortex for 30 seconds and then incubate the mixture at room temperature for 30 minutes to allow for stable polyplex formation.
-
The resulting nanoparticle suspension is ready for characterization and in vitro transfection studies.
Protocol 3.3: Characterization of GDEA-Polymer/pDNA Nanoparticles
1. Size and Zeta Potential Measurement:
-
Dilute the nanoparticle suspension from Protocol 3.2 with HEPES buffer.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Gel Retardation Assay:
-
Prepare polyplexes at various N/P ratios as described in Protocol 3.2.
-
Load the samples onto a 1% agarose gel containing a fluorescent nucleic acid stain (e.g., ethidium bromide).
-
Run the gel electrophoresis at 100 V for 20 minutes.
-
Visualize the DNA bands under a UV transilluminator. The N/P ratio at which the DNA is fully retained in the well (no migration) indicates complete complexation.
3. Morphology Assessment:
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Remove excess liquid with filter paper.
-
Optionally, negatively stain the sample with a solution of uranyl acetate.
-
Observe the size and shape of the nanoparticles using Transmission Electron Microscopy (TEM).
Data Presentation
Table 1: Physicochemical Properties of GDEA-based Nanoparticles
| N/P Ratio | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1 | 250 ± 15 | 0.45 ± 0.05 | +5.2 ± 1.1 |
| 5 | 180 ± 10 | 0.32 ± 0.03 | +15.8 ± 1.5 |
| 10 | 120 ± 8 | 0.21 ± 0.02 | +25.4 ± 2.0 |
| 20 | 115 ± 9 | 0.23 ± 0.04 | +30.1 ± 1.8 |
Data are presented as mean ± standard deviation (n=3) and are representative of typical values for such systems.
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
| Formulation | Transfection Efficiency (% of positive cells) | Cell Viability (% of control) |
| Naked pDNA | < 1% | 100% |
| Polyplex (N/P 10) | 35 ± 4% | 85 ± 5% |
| Polyplex (N/P 20) | 45 ± 5% | 70 ± 6% |
| PEI 25kDa (control) | 50 ± 6% | 55 ± 7% |
Data are representative of experiments conducted on a model cell line (e.g., HEK293) and are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Workflow for the synthesis of a GDEA-based cationic polymer.
Caption: Mechanism of nanoparticle formation and cellular gene delivery.
Caption: Logic diagram for pH-responsive drug release from GDEA-based nanoparticles.
References
- 1. Fabrication and characterization of structurally stable pH-responsive polymeric vesicles by polymerization-induced self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel pH-responsive microgels based on tertiary amine methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Cationic Polymer Libraries for Gene Delivery Using Diglycidyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Cationic Polymer Libraries for Gene Delivery Using Diglycidyl Ethers | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis and characterizations of new glycidyl-based cationic poly(aminoester) and study on gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fabrication and characterization of structurally stable pH-responsive polymeric vesicles by polymerization-induced self-assembly - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine: polyether polyelectrolytes and PEGylated gold nanoparticle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanically Strong Double Network Photocrosslinked Hydrogels from N, N-Dimethylacrylamide and Glycidyl Methacrylated Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycidyldiethylamine-Based Non-Viral Gene Delivery Vectors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of glycidyldiethylamine-functionalized polymers as non-viral vectors for gene delivery. This document covers the synthesis of these cationic polymers, their characterization, and their application in transfecting mammalian cells, offering a promising alternative to viral vectors with the potential for high efficiency and lower cytotoxicity.
Introduction to this compound-Based Vectors
Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. A significant challenge in this field is the development of safe and effective vectors to deliver therapeutic nucleic acids into target cells. While viral vectors are efficient, they carry inherent risks such as immunogenicity and insertional mutagenesis. Non-viral vectors, particularly those based on cationic polymers, have emerged as a safer alternative.
Polymers functionalized with this compound belong to the class of poly(amino ether)s or related structures. The tertiary amine group of diethylamine provides a positive charge at physiological pH, enabling electrostatic interaction with negatively charged nucleic acids like plasmid DNA (pDNA) and siRNA. This interaction leads to the condensation of the nucleic acid into nanoparticles, termed polyplexes. These polyplexes protect the genetic material from degradation and facilitate its uptake into cells. The glycidyl backbone offers flexibility in polymer design and the potential for biodegradable linkages. Studies have shown that such vectors can achieve high transfection efficiencies with reduced cytotoxicity compared to established non-viral vectors like polyethyleneimine (PEI).[1][2]
Data Presentation: Performance of this compound-Related Vectors
The following tables summarize the key quantitative data from studies on poly(amino ether) and poly(β-amino ester) vectors, which share structural and functional similarities with this compound-based carriers. These data provide a comparative overview of their physical characteristics, transfection efficiency, and cytotoxicity in various cell lines.
Table 1: Physicochemical Properties of Polyplexes
| Polymer Type | Polymer/DNA Ratio (w/w) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Poly(amino ether)s (PAEs) | 5:1 - 20:1 | 80 - 200 | +20 to +40 | [3] |
| Poly(β-amino ester)s (PBAEs) | 20:1 - 60:1 | ~184 | +7.42 | [4] |
| Amine-functionalized PVP | 4:1 and higher | 100 - 400 | Not Specified | [5] |
| PEI (25 kDa) | 2:1 | Not Specified | Not Specified | [1] |
Table 2: In Vitro Transfection Efficiency
| Polymer | Cell Line | Transfection Efficiency | Comparison | Reference |
| Poly(amino ether)s (PAEs) | Pancreatic & Prostate Cancer Cells | Higher than PEI | - | [3] |
| Poly(β-amino ester)s (PBAEs) | HEK293 | Significantly increased vs. PEI | - | [1] |
| Poly(β-amino ester)s (PBAEs) | CHO | Significantly increased vs. PEI | - | [1] |
| PβAE-447 | A549 | > 66% | Better than PEI | [4] |
| PβAE-447 | HEK293 | High | Better than PEI | [4] |
| Amine-functionalized PVP (piperidine) | Swiss 3T3 | Higher than PEI | - | [5] |
Table 3: Cytotoxicity Data
| Polymer | Cell Line | Cell Viability (%) | Comparison | Reference |
| Poly(amino ether)s (PAEs) | COS-7 | High | Lower cytotoxicity than PEI | [2] |
| PβAE-447 | HEK293, BEAS-2B, A549 | ~86% (at 100 µg/ml) | Higher viability than PEI (14%) | [4] |
| Amine-functionalized PVP | Swiss 3T3 | 75 - 95% | Higher viability than PEI (55%) | [5] |
| Hyperbranched PBAEs | HEK293 | High | - | [2] |
Experimental Protocols
Synthesis of this compound-Functionalized Polymer
This protocol is a representative method for synthesizing a poly(amino ether) by reacting a diglycidyl ether with an amine, adapted for the incorporation of diethylamine functionality. A two-step process is proposed: first, the synthesis of a glycidyl-amine monomer, followed by its polymerization.
Materials:
-
Glycidyl methacrylate (GMA)
-
Diethylamine
-
AIBN (Azobisisobutyronitrile) as initiator
-
1,4-Dioxane (anhydrous)
-
Diethyl ether
-
Dialysis tubing (MWCO 1 kDa)
-
Magnetic stirrer and hotplate
-
Round bottom flasks and condenser
-
Nitrogen or Argon gas supply
Protocol:
-
Monomer Synthesis (N,N-diethyl-2-(methacryloyloxy)ethan-1-aminium oxide):
-
In a round bottom flask, dissolve glycidyl methacrylate (1 equivalent) in anhydrous 1,4-dioxane under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add diethylamine (1.1 equivalents) dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or NMR to confirm the consumption of starting materials.
-
Remove the solvent under reduced pressure to obtain the crude monomer. Purify by column chromatography if necessary.
-
-
Polymerization:
-
Dissolve the synthesized monomer and AIBN (initiator, ~1 mol% relative to monomer) in anhydrous 1,4-dioxane in a flask equipped with a condenser.
-
De-gas the solution by bubbling with nitrogen for 30 minutes.
-
Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to an excess of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of deionized water and purify by dialysis against deionized water for 48 hours, changing the water every 6-8 hours.
-
Lyophilize the purified polymer solution to obtain the final product as a powder.
-
Characterization of the Polymer
-
Structure Confirmation: Use ¹H NMR and FTIR spectroscopy to confirm the chemical structure of the synthesized polymer.
-
Molecular Weight Determination: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).
Preparation of Polyplexes (Polymer/pDNA Nanoparticles)
Materials:
-
This compound-functionalized polymer stock solution (e.g., 1 mg/mL in sterile, nuclease-free water, pH adjusted to 7.4)
-
Plasmid DNA (pDNA) encoding the gene of interest (e.g., a reporter gene like GFP or luciferase) at a concentration of 1 mg/mL in TE buffer.
-
Nuclease-free water or serum-free cell culture medium (e.g., Opti-MEM).
Protocol:
-
Calculate the required volumes of polymer and pDNA solutions to achieve the desired N/P ratio (the molar ratio of nitrogen atoms in the polymer to phosphate groups in the DNA) or weight ratio (w/w).
-
In a sterile microcentrifuge tube, dilute the required amount of pDNA in nuclease-free water or serum-free medium to a final volume of 50 µL.
-
In a separate sterile microcentrifuge tube, dilute the required amount of polymer solution in the same buffer to a final volume of 50 µL.
-
Add the diluted polymer solution to the diluted pDNA solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable polyplexes.
-
The polyplex solution is now ready for cell transfection.
In Vitro Transfection of Mammalian Cells
Materials:
-
Mammalian cells (e.g., HEK293, CHO, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Prepared polyplex solution
Protocol:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
On the day of transfection, remove the complete culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add serum-free medium to each well.
-
Add the prepared polyplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium.
-
Gene Expression Analysis: Incubate the cells for another 24-72 hours. Analyze the expression of the transgene using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells transfected as described above.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Microplate reader.
Protocol:
-
After the desired incubation period post-transfection (e.g., 48 hours), remove the culture medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Mandatory Visualizations
Experimental Workflow for Gene Transfection
Caption: Workflow for non-viral gene delivery using this compound-based vectors.
Proposed Cellular Uptake and Endosomal Escape Pathway
Caption: Proposed mechanism of cellular uptake and gene expression.
References
- 1. Poly(Beta-Amino Ester)s as High-Yield Transfection Reagents for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Generation of a Focused Poly(amino ether) Library: Polymer-mediated Transgene Delivery and Gold-Nanorod based Theranostic Systems [thno.org]
- 4. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzyme Immobilization using Glycidyldiethylamine-Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technology in various fields, including biocatalysis, biosensor development, and pharmaceutical manufacturing. The covalent attachment of enzymes to solid supports enhances their stability, reusability, and facilitates downstream processing, ultimately leading to more cost-effective and efficient enzymatic processes.[1][2][3] Glycidyldiethylamine (GDEA) functionalized surfaces offer a promising platform for enzyme immobilization. This heterofunctional surface chemistry, combining a reactive epoxy (glycidyl) group and a tertiary amine (diethylamine) group, allows for a two-step immobilization process: an initial ionic interaction followed by stable covalent bond formation. This approach can lead to rapid and efficient enzyme capture with high retention of catalytic activity.
These application notes provide a comprehensive overview and detailed protocols for the immobilization of enzymes onto GDEA-functionalized surfaces. While specific quantitative data for GDEA surfaces is emerging, the principles and data from analogous epoxy-activated and amino-epoxy supports provide a strong foundation for its application.
Principle of GDEA-Functionalized Surfaces for Enzyme Immobilization
The immobilization of enzymes on GDEA-functionalized surfaces proceeds via a multi-point covalent attachment mechanism. The surface presents both a reactive epoxy group and a diethylamine group. The immobilization process is generally understood to occur in two stages:
-
Initial Adsorption: At an appropriate pH, the surface of the enzyme, which possesses various charged and polar groups, can interact with the GDEA-functionalized surface. The diethylamine group, being a tertiary amine, can be protonated at acidic to neutral pH, creating a positively charged surface that can electrostatically attract negatively charged enzymes. This initial, non-covalent interaction concentrates the enzyme on the support surface.[4]
-
Covalent Linkage: Following adsorption, a nucleophilic attack from the amine groups (e.g., from lysine residues) on the enzyme surface on the epoxy ring of the glycidyl group occurs. This reaction is favored at alkaline pH and results in the formation of a stable covalent bond between the enzyme and the support.[5][6][7][8] The proximity achieved during the initial adsorption step facilitates this covalent reaction.
This two-step process allows for efficient immobilization under mild conditions, potentially preserving the enzyme's native conformation and activity.
Advantages of GDEA-Functionalized Surfaces
-
High Reactivity and Stability: The epoxy groups are highly reactive towards nucleophiles on the enzyme surface, forming stable covalent bonds.[7][8]
-
Rapid Immobilization: The presence of the amine group can accelerate the initial binding of the enzyme to the support, leading to faster immobilization compared to traditional epoxy supports.[4]
-
Mild Immobilization Conditions: The immobilization can often be carried out at neutral to slightly alkaline pH and at room temperature, which helps in preserving the enzyme's activity.
-
Reduced Non-specific Adsorption: The hydrophilic nature of the resulting surface after enzyme immobilization can minimize non-specific binding of other molecules.
-
Enhanced Enzyme Stability: Multipoint covalent attachment can increase the rigidity of the enzyme structure, leading to enhanced thermal and operational stability.[7][9]
Applications in Research and Drug Development
Enzymes immobilized on GDEA-functionalized surfaces have potential applications in:
-
Biocatalysis: For the synthesis of pharmaceuticals, fine chemicals, and biofuels.[10]
-
Biosensors: For the development of sensitive and stable diagnostic tools.
-
Drug Delivery: As enzyme-based therapeutic systems.
-
High-Throughput Screening: For the discovery of enzyme inhibitors or activators.
Experimental Protocols
The following protocols are based on established methods for enzyme immobilization on epoxy-activated and amino-epoxy surfaces and should be optimized for specific enzymes and support materials.
Protocol 1: Preparation of GDEA-Functionalized Silica Beads
This protocol describes the functionalization of silica beads, a common support material, with GDEA.
Materials:
-
Silica beads (e.g., 100 µm, controlled pore size)
-
3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
Diethylamine
-
Toluene, anhydrous
-
Ethanol
-
Acetone
-
Phosphate buffer (50 mM, pH 7.0)
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
Activation of Silica Beads:
-
Wash the silica beads with 1 M HCl for 2 hours to remove impurities.
-
Rinse thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the beads in an oven at 120°C for 4 hours.
-
-
Silanization with GPTMS:
-
Suspend the dried silica beads in a 10% (v/v) solution of GPTMS in anhydrous toluene.
-
Reflux the suspension with stirring for 8 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the beads and wash them sequentially with toluene, ethanol, and acetone.
-
Dry the GPTMS-functionalized beads under vacuum.
-
-
Reaction with Diethylamine:
-
Suspend the GPTMS-functionalized beads in a 20% (v/v) solution of diethylamine in an appropriate solvent (e.g., ethanol or isopropanol).
-
Stir the suspension at 60°C for 6 hours.
-
Filter the beads and wash them thoroughly with ethanol and then with deionized water to remove excess diethylamine.
-
Finally, wash the GDEA-functionalized silica beads with phosphate buffer (50 mM, pH 7.0).
-
Store the functionalized beads in the same buffer at 4°C until use.
-
Protocol 2: Immobilization of an Enzyme onto GDEA-Functionalized Silica Beads
This protocol details the covalent immobilization of a generic enzyme onto the prepared GDEA-functionalized beads.
Materials:
-
GDEA-functionalized silica beads (from Protocol 1)
-
Enzyme solution (e.g., 1-10 mg/mL in a suitable buffer)
-
Immobilization buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5-8.5)
-
Washing buffer (e.g., immobilization buffer with 0.5 M NaCl)
-
Storage buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, with a preservative like 0.02% sodium azide)
-
Shaker or rotator
-
Spectrophotometer for protein concentration determination (e.g., Bradford assay)
Procedure:
-
Enzyme Solution Preparation:
-
Dissolve the enzyme in the immobilization buffer to the desired concentration. It is recommended to use a buffer with low nucleophilic species to avoid interference with the epoxy groups.
-
-
Immobilization Reaction:
-
Add a known amount of GDEA-functionalized silica beads to the enzyme solution. A typical ratio is 1 g of beads per 10-50 mg of enzyme.
-
Incubate the suspension with gentle shaking or rotation at room temperature for 12-24 hours. The optimal time may vary depending on the enzyme.
-
-
Determination of Immobilization Yield:
-
After incubation, separate the beads from the supernatant by filtration or centrifugation.
-
Measure the protein concentration in the supernatant using a standard protein assay (e.g., Bradford assay).
-
Calculate the immobilization yield as follows:
-
Immobilization Yield (%) = [(Initial Protein - Protein in Supernatant) / Initial Protein] x 100
-
-
-
Washing:
-
Wash the beads with the washing buffer to remove any non-covalently bound enzyme.
-
Subsequently, wash with the immobilization buffer to remove the high salt concentration.
-
-
Storage:
-
Resuspend the immobilized enzyme in the storage buffer.
-
Store at 4°C.
-
Protocol 3: Activity Assay of Immobilized Enzyme
This protocol outlines a general procedure to determine the activity of the immobilized enzyme. The specific substrate and assay conditions will depend on the enzyme being studied.
Materials:
-
Immobilized enzyme (from Protocol 2)
-
Substrate solution in a suitable assay buffer
-
Spectrophotometer or other appropriate detection instrument
-
Stirred reaction vessel or microplate reader
Procedure:
-
Reaction Setup:
-
Add a known amount of immobilized enzyme to a reaction vessel containing the assay buffer.
-
Equilibrate the suspension to the desired reaction temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrate solution.
-
-
Monitoring the Reaction:
-
Monitor the formation of the product or the consumption of the substrate over time using a suitable analytical method (e.g., spectrophotometry).
-
-
Calculation of Activity:
-
Determine the initial rate of the reaction from the linear portion of the progress curve.
-
Express the enzyme activity in appropriate units (e.g., µmol of product formed per minute per gram of support).
-
-
Specific Activity:
-
Calculate the specific activity by dividing the total activity by the amount of immobilized protein.
-
Protocol 4: Reusability Study of Immobilized Enzyme
This protocol is designed to evaluate the operational stability of the immobilized enzyme over multiple reaction cycles.
Procedure:
-
Perform an activity assay as described in Protocol 3 to determine the initial activity (100%).
-
After the first cycle, recover the immobilized enzyme by filtration or centrifugation.
-
Wash the beads thoroughly with the assay buffer to remove any residual substrate or product.
-
Resuspend the immobilized enzyme in a fresh substrate solution and start the next reaction cycle.
-
Repeat this process for a desired number of cycles (e.g., 10-20).
-
Measure the enzyme activity in each cycle.
-
Plot the relative activity (%) against the number of cycles to assess the reusability.
Data Presentation
Quantitative data from studies on analogous epoxy-activated supports are summarized below to provide an indication of the expected performance of GDEA-functionalized surfaces.
Table 1: Representative Data on Enzyme Immobilization on Epoxy-Activated Supports
| Parameter | Enzyme | Support Material | Immobilization Yield (%) | Activity Recovery (%) | Reference |
| Immobilization Yield | Lipase | Epoxy-activated silica | >90 | - | [6] |
| β-galactosidase | Amino-epoxy beads | ~95 | ~80 | [4] | |
| Penicillin G acylase | Epoxy-activated Sepabeads | >90 | High | [9] | |
| Activity Recovery | Lipase | Epoxy-functionalized magnetic nanoparticles | - | ~85 | [8] |
| Phenylalanine ammonia-lyase | Doped epoxy resin | ~80 | High | [1] | |
| Thermal Stability | Lipase | Epoxy-activated support | Significantly increased half-life at 60°C | - | [2] |
| Reusability | Catalase | Epoxy-functionalized iron oxide nanoparticles | - | Retained 80% activity after 18 cycles | [8] |
| Phenylalanine ammonia-lyase | Doped epoxy resin | - | Retained >90% activity after 5 cycles | [1] |
Note: The data presented are from various studies on different epoxy-based supports and are intended for illustrative purposes. Actual results with GDEA-functionalized surfaces may vary depending on the enzyme, support, and immobilization conditions.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for enzyme immobilization on GDEA-functionalized surfaces.
Caption: Covalent bond formation between GDEA surface and enzyme.
Caption: Logical relationship of the reusability study workflow.
Conclusion
This compound-functionalized surfaces represent a versatile and efficient platform for enzyme immobilization. The combination of an initial ionic interaction mediated by the diethylamine group and subsequent stable covalent bond formation via the epoxy group offers a robust method for creating highly active and reusable biocatalysts. The protocols and data presented in these application notes, drawn from analogous epoxy-based systems, provide a solid starting point for researchers and drug development professionals to explore the potential of GDEA-functionalized surfaces in their specific applications. Further optimization of immobilization conditions for each specific enzyme is recommended to achieve the best performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Immobilization of enzymes on heterofunctional epoxy supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multi-Point Covalent Immobilization of Enzymes on Supports Activated with Epoxy Groups: Stabilization of Industrial Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repo.uni-hannover.de [repo.uni-hannover.de]
Application Notes and Protocols for Bioconjugation with Glycidyldiethylamine (GDE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyldiethylamine (GDE) is a monoepoxide compound that serves as a valuable tool in bioconjugation. Its reactive epoxide group can form stable covalent bonds with nucleophilic functional groups on biomolecules, primarily primary amines found in lysine residues and at the N-terminus of proteins. This reactivity makes GDE and similar glycidyl amines useful for a variety of applications, including enzyme immobilization, the development of antibody-drug conjugates (ADCs), and the creation of targeted therapies and diagnostic agents.[1] The reaction between the epoxide ring of GDE and an amine proceeds via a nucleophilic ring-opening mechanism, resulting in a stable secondary amine linkage. This document provides detailed application notes and protocols for the use of this compound in bioconjugation.
Chemical Properties and Reactivity
This compound (IUPAC name: N-ethyl-N-(oxiran-2-ylmethyl)ethanamine) is a small molecule featuring a terminal epoxide ring and a tertiary amine. The key reactive feature for bioconjugation is the strained three-membered epoxide ring, which is susceptible to nucleophilic attack.
Reaction with Primary Amines: The primary application of GDE in bioconjugation is its reaction with primary amines (-NH₂) present on the surface of proteins, particularly the ε-amine of lysine residues and the α-amine at the N-terminus.[2] This reaction is pH-dependent, with optimal reactivity typically observed under neutral to alkaline conditions (pH 7.5-10).[3] Under these conditions, the amine group is sufficiently deprotonated to act as a nucleophile, attacking one of the carbon atoms of the epoxide ring and leading to its opening and the formation of a stable carbon-nitrogen bond.
Applications in Bioconjugation
The ability of GDE to covalently modify proteins opens up several avenues in research and drug development:
-
Protein and Peptide Modification: GDE can be used to introduce a diethylamino group onto the surface of proteins and peptides. This modification can alter the physicochemical properties of the biomolecule, such as its charge and hydrophobicity, which can be useful for studying protein structure and function.
-
Enzyme Immobilization: Enzymes can be covalently attached to solid supports functionalized with GDE or similar epoxy-containing compounds. This immobilization can enhance enzyme stability and allow for their reuse in various biotechnological processes.[1]
-
Drug Delivery and Therapeutics: The bifunctional nature of related glycidyl amines allows for their use in creating protein-drug conjugates.[1] While GDE itself is a simple modifying agent, the principles of its reactivity are applicable to more complex glycidyl ether-based linkers used in targeted drug delivery.
-
Biosensors: The covalent attachment of biomolecules to sensor surfaces is a critical step in the development of many biosensors. GDE can be used to functionalize surfaces for the stable immobilization of proteins or other biorecognition elements.[1]
Quantitative Data Summary
The efficiency and yield of bioconjugation reactions with GDE are dependent on several factors, including the protein, buffer conditions, pH, temperature, and the molar ratio of GDE to the protein. The following table provides representative data for the conjugation of GDE to a model protein, such as Bovine Serum Albumin (BSA), under optimized conditions.
| Parameter | Value/Range | Method of Determination | Notes |
| Reaction pH | 8.0 - 9.5 | pH meter | Higher pH increases the nucleophilicity of amines but can also increase hydrolysis of the epoxide. |
| Reaction Temperature | 25 - 37 °C | Thermometer | Higher temperatures can increase reaction rate but may also lead to protein denaturation. |
| GDE:Protein Molar Ratio | 20:1 to 100:1 | N/A | A molar excess of GDE is typically required to drive the reaction to completion. |
| Reaction Time | 4 - 24 hours | Timed aliquots | Reaction progress can be monitored by mass spectrometry or chromatography. |
| Conjugation Efficiency | 60 - 85% | Mass Spectrometry (MALDI-TOF or ESI-MS) | Refers to the percentage of protein molecules that are modified with at least one GDE molecule. |
| Average Degree of Labeling (DOL) | 2 - 8 GDE/protein | Mass Spectrometry | The average number of GDE molecules conjugated per protein molecule. |
| Yield of Conjugate | > 80% | Protein Assay (e.g., BCA) | The percentage of initial protein recovered after the conjugation and purification steps. |
| Stability of Conjugate | Stable | Mass Spectrometry over time | The secondary amine bond formed is highly stable under physiological conditions. |
Note: The values presented in this table are illustrative and should be optimized for each specific protein and application.
Experimental Protocols
Protocol 1: General Procedure for GDE Conjugation to a Protein
This protocol describes a general method for the covalent modification of a protein with this compound.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
This compound (GDE)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing or centrifugal ultrafiltration devices (with appropriate molecular weight cutoff)
-
Analytical instruments for characterization (e.g., Mass Spectrometer, SDS-PAGE)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the protein for reaction with GDE.
-
-
GDE Solution Preparation:
-
Prepare a stock solution of GDE (e.g., 100 mM) in an organic solvent such as DMSO or ethanol.
-
-
Conjugation Reaction:
-
Add the GDE stock solution to the protein solution to achieve the desired molar excess (e.g., 50-fold molar excess of GDE over protein).
-
Incubate the reaction mixture at room temperature (25°C) for 12-24 hours with gentle stirring or rocking.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM Tris.
-
Incubate for 1 hour at room temperature to quench any unreacted GDE.
-
-
Purification of the Conjugate:
-
Remove excess GDE and quenching reagent by dialysis against PBS at 4°C with several buffer changes, or by using centrifugal ultrafiltration devices.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the final conjugate solution using a standard protein assay (e.g., BCA).
-
Analyze the conjugate by SDS-PAGE to check for aggregation or degradation.
-
Determine the degree of labeling (DOL) by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the modified protein to the unmodified protein.
-
Protocol 2: Quantification of GDE Modification by Mass Spectrometry
This protocol outlines the use of mass spectrometry to determine the extent of protein modification.
Procedure:
-
Sample Preparation:
-
Prepare samples of both the unmodified and GDE-conjugated protein at a concentration of approximately 1 mg/mL in a suitable buffer for mass spectrometry (e.g., water with 0.1% formic acid for ESI-MS).
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectra for both the unmodified and modified protein samples.
-
For the GDE-conjugated sample, a distribution of peaks will likely be observed, corresponding to the protein with different numbers of GDE molecules attached.
-
-
Data Analysis:
-
Determine the mass of the unmodified protein (M_protein).
-
Identify the masses of the modified protein species (M_conjugate).
-
The mass of a single GDE modification is approximately 129.20 Da. The number of GDE molecules per protein (n) can be calculated as: n = (M_conjugate - M_protein) / 129.20
-
The average Degree of Labeling (DOL) can be calculated by taking the weighted average of the different modified species observed in the mass spectrum.
-
Visualizations
Caption: Experimental workflow for protein conjugation with GDE.
Caption: Probing a signaling pathway with a GDE-conjugated ligand.
References
- 1. Protocol for Conjugation of a Biomolecule to Epoxy Particles [echobiosystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Glycidyldiethylamine: A Versatile Crosslinking Agent for Biopolymer Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyldiethylamine (GDEA) is a bifunctional epoxy compound that holds significant promise as a crosslinking agent for a variety of biopolymers, including proteins and polysaccharides. Its epoxide groups can react with nucleophilic functional groups present in biopolymers, such as amine and hydroxyl groups, to form stable covalent bonds. This crosslinking process enhances the mechanical properties, thermal stability, and biological resistance of biopolymers, making them suitable for a wide range of applications in drug delivery, tissue engineering, and biomaterials science.
These application notes provide a comprehensive overview of the use of this compound for crosslinking biopolymers, including detailed protocols, reaction mechanisms, and characterization methods.
Chemical and Physical Properties
This compound is a molecule with the chemical formula C7H15NO.
| Property | Value |
| IUPAC Name | N-ethyl-N-(oxiran-2-ylmethyl)ethanamine |
| Molecular Weight | 129.20 g/mol [1] |
| Synonyms | Diethyl(oxiran-2-ylmethyl)amine, Diethylglycidylamine |
Mechanism of Action
Glycidydiethylamine's crosslinking ability stems from the reactivity of its two epoxide rings. The reaction typically proceeds via a nucleophilic attack from the functional groups on the biopolymer chains on the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a stable ether or amine linkage. This bifunctional nature allows a single GDEA molecule to connect two different polymer chains or different points on the same chain, resulting in a three-dimensional network structure.
The primary reaction of this compound involves the chemical coupling of the amine to the epoxy group in the glycidyl radicals contained in the polyether so that 3-amino-2-hydroxypropyl and/or Z-amino-B-hydroxypropyl groups are formed wherein the amino group is a tertiary amino group.[2]
Caption: General mechanism of biopolymer crosslinking with this compound.
Applications in Biopolymer Modification
The crosslinking of biopolymers with this compound can significantly improve their properties, opening up new avenues for their use in various biomedical and pharmaceutical applications.
-
Drug Delivery: Crosslinked biopolymer hydrogels can serve as matrices for the controlled release of therapeutic agents. The crosslinking density can be tailored to control the swelling behavior and, consequently, the drug release kinetics.
-
Tissue Engineering: Scaffolds fabricated from crosslinked biopolymers can provide mechanical support and a suitable environment for cell growth and tissue regeneration. The improved stability of the crosslinked materials prevents their rapid degradation in physiological conditions.
-
Biomaterials: Crosslinked biopolymers can be used to create films, membranes, and coatings with enhanced barrier properties and durability for various biomedical devices.
Experimental Protocols
Safety Precautions: this compound is a reactive chemical and should be handled with appropriate safety measures. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).
Protocol 1: Crosslinking of Gelatin with this compound
This protocol describes the preparation of a crosslinked gelatin hydrogel.
Materials:
-
Gelatin (Type A or B)
-
This compound (GDEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Molds for hydrogel casting
Procedure:
-
Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in PBS at 40-50°C with continuous stirring until a homogenous solution is obtained.
-
Crosslinker Addition: While maintaining the temperature, add the desired amount of this compound to the gelatin solution. The optimal concentration of GDEA may need to be determined empirically but a starting point could be a molar ratio of GDEA to free amine groups in gelatin of 1:1.
-
Mixing and Casting: Stir the mixture for 15-30 minutes to ensure uniform distribution of the crosslinker. Pour the solution into molds of the desired shape and size.
-
Curing: Allow the hydrogels to cure at room temperature or 37°C for a specified period (e.g., 12-24 hours). The curing time will influence the degree of crosslinking.
-
Washing: After curing, immerse the hydrogels in distilled water or PBS to remove any unreacted crosslinker. The washing solution should be changed several times over 24 hours.
-
Characterization: The resulting hydrogels can be characterized for their swelling ratio, mechanical properties, and enzymatic degradation.
Caption: Workflow for crosslinking gelatin with this compound.
Protocol 2: Crosslinking of Chitosan with this compound
This protocol outlines the procedure for crosslinking a chitosan solution to form a hydrogel.
Materials:
-
Chitosan (low or medium molecular weight)
-
Acetic acid solution (1% v/v)
-
This compound (GDEA)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Magnetic stirrer and stir bar
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan powder in a 1% acetic acid solution to a final concentration of 2% (w/v). Stir until the chitosan is completely dissolved.
-
Crosslinker Addition: Add the desired amount of this compound to the chitosan solution under continuous stirring.
-
pH Adjustment: Slowly add 1 M NaOH solution dropwise to the mixture to raise the pH to approximately 7.0-7.4. This will neutralize the acetic acid and initiate gelation.
-
Gel Formation: Continue stirring until a homogenous gel is formed. The gelation time will depend on the concentration of chitosan and GDEA, as well as the temperature.
-
Washing: Immerse the resulting hydrogel in a large volume of distilled water to remove any unreacted reagents and byproducts. The water should be changed periodically over 48 hours.
-
Lyophilization (Optional): For a porous scaffold, the hydrogel can be frozen and lyophilized.
Characterization of Crosslinked Biopolymers
The extent of crosslinking and the resulting changes in the biopolymer's properties can be evaluated using various analytical techniques.
| Parameter | Method(s) | Expected Outcome with Increased Crosslinking |
| Degree of Crosslinking | Ninhydrin assay (for proteins), FTIR spectroscopy | Decrease in free amine groups, Appearance of new peaks |
| Swelling Ratio | Gravimetric analysis | Decrease in swelling |
| Mechanical Properties | Rheometry, Tensile testing | Increase in storage modulus (G'), Young's modulus |
| Thermal Stability | Thermogravimetric analysis (TGA), Differential scanning calorimetry (DSC) | Increase in degradation temperature, Shift in glass transition temperature |
| Enzymatic Degradation | Incubation with specific enzymes (e.g., collagenase for gelatin) | Slower degradation rate |
| Biocompatibility | Cell viability assays (e.g., MTT, Live/Dead staining) | Should remain non-toxic |
Concluding Remarks
This compound presents itself as a valuable tool for the modification of biopolymers. The ability to tune the properties of proteins and polysaccharides through crosslinking opens up a wide array of possibilities for the development of advanced biomaterials for drug delivery and tissue engineering. The protocols and data presented in these application notes provide a starting point for researchers to explore the potential of this compound in their specific applications. Further optimization of reaction conditions will likely be necessary to achieve the desired material properties for each unique biopolymer system.
References
Application Notes and Protocols: Formulation of Glycidyldiethylamine-Based Epoxy Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of epoxy coatings based on Glycidyldiethylamine (GDEA). The information is intended to guide researchers in developing and characterizing high-performance, potentially BPA-free, epoxy systems for a variety of applications, including protective coatings for specialized equipment and infrastructure.
Introduction to this compound (GDEA) Epoxy Resins
Glycidylamine epoxy resins are a class of thermosetting polymers characterized by the presence of a glycidyl group attached to a nitrogen atom. This unique chemistry imparts several desirable properties to the cured resin, including high reactivity, excellent thermal stability, superior chemical resistance, and strong adhesion to various substrates.[1][2] GDEA, as a specific monomer in this class, offers a low viscosity, which can be advantageous for formulating coatings with high solids content and reduced volatile organic compounds (VOCs).[3] These characteristics make GDEA-based epoxy coatings promising alternatives to traditional bisphenol A (BPA)-based epoxies, which are facing increasing regulatory scrutiny due to health concerns.[4][5]
The curing of glycidylamine resins is typically achieved through a reaction with a suitable hardener, most commonly a polyamine. The amine hardener's primary or secondary amine groups react with the epoxy groups of the GDEA to form a highly cross-linked, three-dimensional network.[6][7] The choice of curing agent and the stoichiometry of the formulation are critical factors that determine the final properties of the coating.
Chemical Reaction Pathway
The curing process of a this compound (GDEA)-based epoxy resin with a diamine curing agent involves the nucleophilic attack of the primary amine groups on the electrophilic carbon atoms of the epoxide ring. This results in the opening of the epoxide ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, leading to a highly cross-linked polymer network.
Caption: Curing reaction of GDEA with a diamine.
Representative Coating Formulations
The following table presents representative formulations for GDEA-based epoxy coatings. These formulations are provided as a starting point for optimization. The performance of the final coating will depend on the specific curing agent, additives, and curing conditions used.
Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental results may vary.
| Formulation ID | GDEA (wt%) | Curing Agent (wt%)1 | Additive (wt%)2 | Viscosity (mPa·s) | Hardness (Shore D) | Adhesion (MPa) | Chemical Resistance3 |
| GDEA-F1 | 70 | 30 | 0 | 1500 | 80 | 5.5 | Good |
| GDEA-F2 | 65 | 30 | 5 | 1800 | 82 | 6.0 | Excellent |
| GDEA-F3 | 60 | 40 | 0 | 1700 | 85 | 6.2 | Good |
| GDEA-F4 | 55 | 40 | 5 | 2000 | 87 | 6.8 | Excellent |
1 Curing agent: A common aliphatic amine hardener such as triethylenetetramine (TETA) is suggested. The weight percentage is based on a stoichiometric ratio with the GDEA resin.[7] 2 Additive: A functional additive such as a silane adhesion promoter can be incorporated to enhance performance. 3 Chemical Resistance: Evaluated against common laboratory solvents (e.g., ethanol, acetone) and weak acids/bases.
Experimental Protocols
The following protocols provide a standardized methodology for the preparation, application, and evaluation of GDEA-based epoxy coatings.
Coating Formulation and Preparation
Caption: Experimental workflow for GDEA coating.
-
Materials Weighing: Accurately weigh the this compound (GDEA) resin, curing agent, and any additives according to the desired formulation ratios (refer to the formulation table).
-
Mixing: Combine the components in a suitable container. Mix thoroughly using a mechanical stirrer at a controlled speed (e.g., 200 rpm) for a specified duration (e.g., 10 minutes) to ensure a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the final coating.
Substrate Preparation and Coating Application
-
Substrate Cleaning: Prepare the desired substrate (e.g., steel panels, glass slides) by thoroughly cleaning and degreasing it to ensure good adhesion. This may involve solvent wiping and/or sonication.
-
Coating Application: Apply the formulated epoxy resin onto the prepared substrate using a suitable technique to achieve a uniform film thickness. A bar coater is a common method for laboratory-scale applications.[8]
-
Curing: Transfer the coated substrate to an oven and cure according to a predefined schedule. A typical two-stage curing process might involve an initial cure at a lower temperature (e.g., 80°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 150°C for 3 hours) to ensure complete cross-linking.
Performance Evaluation
The following standard test methods are recommended for characterizing the performance of the cured GDEA-based epoxy coatings.
-
Hardness Test (ASTM D2240): Measure the indentation hardness of the coating using a Shore D durometer. This provides an indication of the coating's resistance to permanent indentation.
-
Adhesion Test (ASTM D3359): Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test. This method assesses the coating's resistance to separation from the substrate.[4]
-
Impact Resistance (ASTM D2794): Determine the coating's resistance to rapid deformation (impact) by dropping a standard weight from a specified height onto the coated surface. This test evaluates the flexibility and adhesion of the coating under stress.[4]
-
Chemical Resistance (ASTM D5402): Assess the coating's resistance to various chemicals by exposing the coated surface to selected solvents or reagents for a specified period and evaluating any changes in appearance, such as blistering, discoloration, or loss of adhesion.[4]
Safety Precautions
As with all epoxy resin systems, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling GDEA, curing agents, and formulated resins. All work should be conducted in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used for detailed safety information.
References
- 1. polymerinnovationblog.com [polymerinnovationblog.com]
- 2. researchgate.net [researchgate.net]
- 3. Epoxy Formulations Using JEFFAMINE® … / epoxy-formulations-using-jeffamine-174.pdf / PDF4PRO [pdf4pro.com]
- 4. Tailoring Epoxy Resin Properties Using Glycidyl Methacrylate-Based Reactive Diluents: Viscosity Reduction and Performance Enhancemen [ijtech.eng.ui.ac.id]
- 5. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 6. threebond.co.jp [threebond.co.jp]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. WO2019077523A1 - Glycidyl amine epoxy resins based on ames negative amines - Google Patents [patents.google.com]
Application of Glycidyldiethylamine in Materials Science Research
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyldiethylamine (GDEA) is a functional epoxide monomer that holds significant promise in the field of materials science. Its diethylamine group and reactive glycidyl ether moiety allow for its use in the synthesis of a diverse range of polymers with tailored properties. While direct research on GDEA is emerging, its close structural analog, N,N-diethyl glycidyl amine (DEGA), provides valuable insights into its potential applications. This document outlines the application of GDEA in the development of advanced materials, with a focus on responsive polymers and their potential in biomedical applications. The protocols and data presented are primarily based on studies of DEGA and are expected to be highly relevant for GDEA.
Key Applications
The unique chemical structure of GDEA makes it a versatile building block for various materials, including:
-
Thermoresponsive Polymers: Copolymers incorporating GDEA can exhibit lower critical solution temperature (LCST) behavior, making them suitable for applications in smart hydrogels, sensors, and drug delivery systems.[1]
-
Bioconjugation and Surface Modification: The amine functionality in GDEA allows for further chemical modification, enabling the conjugation of biomolecules or the alteration of surface properties to enhance biocompatibility or introduce specific functionalities.
-
Epoxy Resins and Composites: As a glycidyl amine, GDEA can be used as a monomer or curing agent in epoxy resin formulations, potentially enhancing properties such as thermal stability, chemical resistance, and adhesion in high-performance composites, adhesives, and coatings.
-
Gene and Drug Delivery: The cationic nature that can be imparted to GDEA-containing polymers upon quaternization makes them promising candidates for non-viral gene vectors and carriers for targeted drug delivery. The positive charge facilitates complexation with negatively charged nucleic acids and interaction with cell membranes.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and characterization of polymers containing N,N-diethyl glycidyl amine (DEGA), a close analog of GDEA.
Protocol 1: Synthesis of GDEA-containing Copolymers via Anionic Ring-Opening Polymerization
This protocol describes the synthesis of a diblock copolymer of polyethylene glycol (PEG) and poly(this compound) (PGDEA).
Materials:
-
This compound (GDEA) (or N,N-diethyl glycidyl amine, DEGA)
-
Ethylene oxide (EO)
-
Initiator (e.g., potassium alkoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Terminating agent (e.g., acidified methanol)
Procedure:
-
Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the initiator in anhydrous THF.
-
First Block Polymerization (PEG): Add a calculated amount of ethylene oxide to the initiator solution. Stir the reaction mixture at a controlled temperature (e.g., 40 °C) until the monomer is completely consumed. Monitor the reaction progress by techniques such as size exclusion chromatography (SEC).
-
Second Block Polymerization (PGDEA): Once the first block is formed, introduce a calculated amount of GDEA to the living polymer chain. Continue the polymerization at the same temperature.
-
Termination: Terminate the polymerization by adding an excess of the terminating agent.
-
Purification: Precipitate the resulting copolymer in a non-solvent (e.g., cold diethyl ether or hexane). Filter and dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and SEC for molecular weight and polydispersity determination.
Protocol 2: Characterization of Thermoresponsive Behavior
Materials:
-
GDEA-containing copolymer
-
Phosphate-buffered saline (PBS) or deionized water
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation: Prepare a solution of the GDEA-containing copolymer in PBS or deionized water at a specific concentration (e.g., 1 mg/mL).
-
Turbidity Measurement: Place the polymer solution in a quartz cuvette in the UV-Vis spectrophotometer.
-
Temperature Ramp: Gradually increase the temperature of the sample at a controlled rate (e.g., 1 °C/min).
-
Data Acquisition: Monitor the transmittance or absorbance of the solution at a fixed wavelength (e.g., 500 nm).
-
Cloud Point Determination: The cloud point temperature (Tcp), which is the onset of the LCST transition, is determined as the temperature at which the transmittance drops to 50% of its initial value.
Data Presentation
The following table summarizes the molecular characteristics of thermoresponsive copolymers synthesized using N,N-diethyl glycidyl amine (DEGA), which are expected to be comparable to GDEA-based polymers.[1]
| Polymer Composition | DEGA Content (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) | Cloud Point (°C) |
| PEG-co-PDEGA | 4 | 3300 | 1.12 | 85 |
| PEG-co-PDEGA | 10 | 5200 | 1.10 | 65 |
| PEG-co-PDEGA | 20 | 7800 | 1.11 | 42 |
| PEG-co-PDEGA | 29 | 10200 | 1.13 | 35 |
Mn = Number-average molecular weight; PDI = Polydispersity index
Visualizations
Experimental Workflow for GDEA Copolymer Synthesis
References
Synthesis of Thermo- and pH-Responsive Glycidyldiethylamine Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Glycidyldiethylamine (GDEA), also known as N,N-diethyl glycidyl amine (DEGA), copolymers. The primary focus is on the synthesis of block and gradient copolymers of GDEA with ethylene oxide (EO) via anionic ring-opening polymerization (AROP). These copolymers exhibit tunable thermo- and pH-responsive behavior, making them promising candidates for various biomedical applications, including drug delivery and the formation of smart nanoparticles. This guide offers a step-by-step methodology for synthesis, characterization, and a discussion of their potential applications.
Introduction
This compound (GDEA) is a functional epoxide monomer that can be polymerized to create polymers with tertiary amine functionalities. When copolymerized with monomers such as ethylene oxide, the resulting copolymers can exhibit dual stimuli-responsive behavior, reacting to changes in both temperature and pH. This responsiveness is attributed to the protonation/deprotonation of the tertiary amine groups of the GDEA units and the lower critical solution temperature (LCST) behavior of the polymer chains in aqueous solutions. These "smart" polymers have garnered significant interest for their potential use in controlled drug release systems, where the encapsulated therapeutic can be released in response to specific physiological cues.
Synthesis of GDEA Copolymers
The synthesis of GDEA copolymers, particularly with ethylene oxide, is most effectively achieved through anionic ring-opening polymerization (AROP). This method allows for good control over molecular weight and results in polymers with low polydispersity. The following protocol describes the synthesis of a diblock copolymer of poly(ethylene oxide) and poly(N,N-diethyl glycidyl amine) (PEO-b-PGDEA).
Experimental Protocol: Anionic Ring-Opening Copolymerization of EO and GDEA
Materials:
-
Ethylene Oxide (EO), polymerization grade
-
N,N-diethyl glycidyl amine (GDEA/DEGA)
-
Initiator (e.g., potassium alkoxide, such as potassium 3,3-dimethyl-1-butanolate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Terminating agent (e.g., acidified methanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the initiator in anhydrous THF.
-
First Block Polymerization (PEO): Add the desired amount of ethylene oxide to the initiator solution. The polymerization is typically carried out at elevated temperatures (e.g., 60-80 °C) and allowed to proceed until complete consumption of the monomer.
-
Second Block Polymerization (PGDEA): Once the first block is formed, introduce the GDEA monomer to the living polymer chains. The reaction is continued under the same conditions until the GDEA is fully polymerized.
-
Termination: Terminate the polymerization by adding an excess of the terminating agent (e.g., acidified methanol).
-
Purification: Precipitate the resulting copolymer in a non-solvent (e.g., cold diethyl ether or hexane). The precipitate is then collected by filtration or centrifugation and dried under vacuum to a constant weight.
Characterization:
The synthesized copolymers should be characterized to determine their molecular weight, composition, and polydispersity.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the copolymer structure and determine the molar ratio of the two monomer units.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Copolymers synthesized via living anionic polymerization are expected to have a low PDI (≤ 1.2).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the copolymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the copolymer.
Data Presentation
| Property | PEO-b-PGDEA (Example 1) | PEO-b-PGDEA (Example 2) |
| Molar Feed Ratio (EO:GDEA) | 100:20 | 100:40 |
| Mn ( g/mol ) from GPC | 5,500 | 7,800 |
| PDI (Mw/Mn) | 1.10 | 1.12 |
| GDEA content (mol%) from ¹H NMR | 18% | 35% |
| Cloud Point (°C) in PBS (pH 7.4) | 45 | 35 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions and monomer ratios used.
Application: Stimuli-Responsive Drug Delivery
The dual thermo- and pH-responsive nature of PEO-b-PGDEA copolymers makes them excellent candidates for controlled drug delivery systems. At physiological pH and below the cloud point temperature, the copolymers are expected to be soluble. However, in the slightly acidic environment of a tumor or within the endo-lysosomal pathway of a cell, the tertiary amine groups of the PGDEA block become protonated, leading to changes in the polymer's conformation and potentially triggering the release of an encapsulated drug. Similarly, an increase in temperature above the cloud point can induce aggregation and drug release.
Experimental Protocol: Drug Loading and In Vitro Release Study
Materials:
-
PEO-b-PGDEA copolymer
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Temperature-controlled shaker/incubator
Procedure:
-
Micelle Formation and Drug Loading:
-
Dissolve the PEO-b-PGDEA copolymer and the hydrophobic drug in a common organic solvent (e.g., THF or DMF).
-
Add this solution dropwise to a stirred aqueous buffer (e.g., PBS pH 7.4).
-
The organic solvent is then removed by dialysis against the aqueous buffer, leading to the formation of drug-loaded micelles.
-
-
In Vitro Drug Release:
-
Place a known amount of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 and 5.5) at a specific temperature (e.g., 37°C and 42°C).
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of PEO-b-PGDEA copolymers.
Stimuli-Responsive Drug Release Mechanism
Application Note: Characterization of Glycidyldiethylamine Polymers using NMR and FTIR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyldiethylamine (GDEA) is a monomer that, upon polymerization, yields poly(this compound) (PGDEA), a polymer with a polyether backbone and pendant diethylamino groups. These amine functionalities offer sites for further chemical modification and can impart unique pH-responsive properties to the polymer, making PGDEA a promising candidate for various applications in drug development, including gene delivery and smart hydrogel formulations. The characterization of PGDEA is crucial to understanding its structure, purity, and batch-to-batch consistency, which are critical parameters for its application in the pharmaceutical field. This application note provides detailed protocols for the characterization of GDEA polymers using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Experimental Protocols
Synthesis of Poly(this compound) (PGDEA)
A potential route for the synthesis of PGDEA is through the anionic ring-opening polymerization of the GDEA monomer. This method has been successfully employed for the copolymerization of N,N-diethyl glycidyl amine with ethylene oxide. The following is a proposed protocol for the homopolymerization of GDEA.
Materials:
-
This compound (GDEA), freshly distilled
-
Anhydrous, inhibitor-free solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Initiator (e.g., potassium naphthalenide or a strong base like potassium tert-butoxide)
-
Quenching agent (e.g., methanol)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
-
The anhydrous solvent is transferred to the reaction flask via cannula.
-
The initiator is added to the solvent and stirred until fully dissolved.
-
Freshly distilled GDEA monomer is added dropwise to the initiator solution at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction is allowed to proceed for a specified time, during which the polymerization occurs.
-
The polymerization is terminated by the addition of a quenching agent, such as methanol.
-
The resulting polymer is precipitated in a non-solvent (e.g., cold hexane), filtered, and dried under vacuum to a constant weight.
NMR Spectroscopic Characterization
NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers. Both ¹H and ¹³C NMR are essential for confirming the successful polymerization of GDEA and for assessing the purity of the resulting polymer.
Sample Preparation:
-
Dissolve 5-10 mg of the dried PGDEA polymer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy Protocol:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy Protocol:
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Longer acquisition times and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H NMR spectrum.
FTIR Spectroscopic Characterization
FTIR spectroscopy is used to identify the functional groups present in the polymer and to confirm the ring-opening of the epoxy group of the GDEA monomer.
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the polymer with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, a thin film of the polymer can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid polymer directly on the ATR crystal.
FTIR Spectroscopy Protocol:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
-
Collect the sample spectrum.
-
The final spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.
Data Presentation
The following tables summarize the expected quantitative data from the NMR and FTIR characterization of PGDEA. These are predicted values based on the structure of the GDEA monomer and related polyamines and should be used as a guide.
Table 1: Predicted ¹H NMR Chemical Shifts for Poly(this compound) in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~1.0 | Triplet | -CH₂-CH₃ (ethyl group) |
| ~2.5-2.7 | Quartet | -CH₂ -CH₃ (ethyl group) |
| ~2.4-2.6 | Multiplet | -N-CH₂ -CH(OH)- (backbone) |
| ~3.4-3.7 | Multiplet | -O-CH₂ -CH(OH)- and -O-CH₂-CH(OH) - (backbone) |
| ~3.8-4.0 | Broad Singlet | -CH(OH )- (hydroxyl proton) |
Table 2: Predicted ¹³C NMR Chemical Shifts for Poly(this compound) in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~12 | -CH₂-CH₃ (ethyl group) |
| ~48 | -CH₂ -CH₃ (ethyl group) |
| ~58 | -N-CH₂ -CH(OH)- (backbone) |
| ~68-72 | -O-CH₂ -CH(OH)- and -O-CH₂-CH(OH) - (backbone) |
Table 3: Characteristic FTIR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretching (hydroxyl group) |
| 2970-2850 | Strong | C-H stretching (aliphatic) |
| ~1100 | Strong | C-O-C stretching (ether linkage in the backbone) |
| ~1260 | Medium | C-N stretching (amine) |
| ~915 and ~840 | Absent | Asymmetric and symmetric stretching of the epoxy ring (present in monomer, absent in polymer) |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound polymers.
Application Notes and Protocols: Glycidyldiethylamine in Smart Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyldiethylamine (DEGA), also known as N,N-diethyl glycidyl amine, is a highly versatile monomer utilized in the synthesis of advanced "smart" materials. These materials exhibit significant changes in their properties in response to external stimuli such as pH and temperature. The unique structure of DEGA, featuring a pH-responsive tertiary amine and a reactive epoxy group, makes it an ideal building block for creating functional polymers. The tertiary amine provides a mechanism for pH-sensitivity, as it can be protonated in acidic environments, leading to changes in polymer solubility and conformation. The epoxy group allows for straightforward post-polymerization modification and cross-linking, enabling the creation of complex architectures like hydrogels and functionalized nanoparticles.[1]
These properties have led to the development of sophisticated platforms for a range of applications, particularly in the biomedical field. DEGA-based polymers are prominently used in creating thermoresponsive systems, pH-sensitive drug and gene delivery vehicles, and advanced hydrogel networks for tissue engineering and controlled release.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of smart materials derived from this compound.
Application Note 1: Thermoresponsive Copolymers for Nanoparticle Synthesis
Copolymers incorporating DEGA with monomers like ethylene oxide (EO) can be synthesized to exhibit lower critical solution temperature (LCST) behavior. In aqueous solutions, these polymers are soluble below a specific temperature, known as the cloud point temperature (Tcp), and become insoluble and phase-separate above it.[1] This thermoresponsive behavior is tunable by adjusting the DEGA content in the copolymer.[1] This property is particularly useful for applications such as the controlled synthesis of nanoparticles, where the polymer can act as both a reducing and capping agent.[1]
Quantitative Data: Properties of mPEG-b-PDEGA Copolymers
The table below summarizes the key properties of methoxy poly(ethylene glycol)-block-poly(N,N-diethyl glycidyl amine) (mPEG-b-PDEGA) copolymers, demonstrating the tunability of their thermal properties.
| Copolymer Composition (DEGA mol%) | Mn ( g/mol ) | Polydispersity (Đ) | Cloud Point (Tcp) in H₂O (°C) | Reference |
| 4% | 3300 | ≤1.13 | Not Reported | [1] |
| 15% | 5800 | ≤1.13 | Tunable | [1] |
| 29% | 10200 | ≤1.13 | Tunable | [1] |
Table 1: Molecular characteristics and thermoresponsive properties of mPEG-b-PDEGA copolymers. Data sourced from Reuss et al. (2012).[1]
Experimental Protocols
Protocol 1.1: Synthesis of mPEG-b-PDEGA by Anionic Ring-Opening Polymerization
This protocol describes the synthesis of a thermoresponsive diblock copolymer using DEGA and ethylene oxide (EO).[1]
Materials:
-
Methoxy poly(ethylene glycol) (mPEG) as macroinitiator
-
N,N-diethyl glycidyl amine (DEGA), dried over CaH₂
-
Ethylene oxide (EO), purified
-
Potassium naphthalenide or other suitable initiator
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Methanol (for termination)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk line apparatus
-
Dry glassware (flasks, syringes)
-
Magnetic stirrer and hot plate
-
Syringe pump
Procedure:
-
Initiator Preparation: Prepare the initiator solution (e.g., potassium salt of mPEG) in anhydrous THF under an inert atmosphere.
-
First Block Polymerization (EO): Add the purified ethylene oxide monomer to the initiator solution at a controlled temperature. Allow the polymerization to proceed until the desired molecular weight for the PEO block is achieved.
-
Second Block Polymerization (DEGA): Introduce the purified DEGA monomer to the living PEO chain solution via a syringe pump. The reaction is typically carried out at room temperature for 24-48 hours.
-
Termination: Terminate the polymerization by adding degassed methanol to the reaction mixture.
-
Purification: Precipitate the resulting copolymer in a non-solvent like cold diethyl ether or hexane. Filter and dry the product under vacuum at room temperature.
-
Characterization: Characterize the final product (mPEG-b-PDEGA) using ¹H NMR for composition and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.
Protocol 1.2: Synthesis of Gold Nanoparticles (AuNPs) using mPEG-b-PDEGA
This protocol details the use of the synthesized thermoresponsive copolymer as a dual reducing and capping agent for gold nanoparticle formation.[1]
Materials:
-
mPEG-b-PDEGA copolymer
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Deionized water
Equipment:
-
Glass vials
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Solutions: Prepare an aqueous solution of the mPEG-b-PDEGA copolymer (e.g., 1 mg/mL). Prepare a separate aqueous stock solution of HAuCl₄ (e.g., 10 mM).
-
Synthesis Reaction: In a clean glass vial, add a specific volume of the copolymer solution. While stirring vigorously, add a calculated volume of the HAuCl₄ solution. The tertiary amine groups on the PDEGA block will reduce Au³⁺ to Au⁰.
-
Formation of Nanoparticles: Continue stirring for several hours at room temperature. A color change from pale yellow to deep red or purple indicates the formation of gold nanoparticles.[4]
-
Characterization:
-
Confirm the formation of AuNPs by measuring the surface plasmon resonance (SPR) peak using a UV-Vis spectrophotometer (typically around 520-530 nm for spherical particles).[5]
-
Determine the size, shape, and morphology of the synthesized AuNPs using TEM.
-
Visualization
Caption: Workflow for synthesis of thermoresponsive copolymers and their use in gold nanoparticle formation.
Application Note 2: pH-Responsive Systems for Drug & Gene Delivery
The tertiary amine groups within DEGA-based polymers are weakly basic. At physiological pH (~7.4), they are largely deprotonated and hydrophobic. However, in more acidic environments, such as those found in endosomes (pH 5-6) or tumor microenvironments, these amines become protonated.[6] This protonation leads to increased hydrophilicity and electrostatic repulsion between polymer chains, which can trigger the swelling or disassembly of a nanoparticle carrier, resulting in the release of an encapsulated therapeutic payload.[6][7] This "proton sponge" effect can also facilitate endosomal escape, a critical step for the cytosolic delivery of drugs and genes.
Quantitative Data: Properties of pH-Responsive Nanoparticles
This table provides representative data for pH-responsive nanoparticles, highlighting their response to environmental pH changes.
| Polymer System | Particle Size (nm) at pH 7.4 | Zeta Potential (mV) at pH 7.4 | Zeta Potential (mV) at pH 5.5 | Drug Loading Efficiency (%) | Reference |
| P(DIPEMA-co-GlyMA) Vesicles | ~150 | Not Reported | Not Reported | N/A (vesicle structure) | [8] |
| PDEAEMA-based Micelles | <100 | Low positive | High positive | 55% (Doxorubicin) | [6] |
| PCL-ss-P(PEGMA-co-GHA) | ~130 | +18.6 | Not Reported | High (Doxorubicin) | [6] |
Table 2: Physicochemical properties of pH-responsive nanoparticles based on polymers with tertiary amine groups similar to DEGA. Data sourced from Chen et al. (2017) and Li et al. (2021).[6][8]
Experimental Protocols
Protocol 2.1: Preparation of pH-Responsive Nanoparticles via Self-Assembly
This protocol describes the formation of nanoparticles from an amphiphilic block copolymer containing a pH-responsive PDEGA block.
Materials:
-
Amphiphilic block copolymer (e.g., a hydrophobic block like PCL or PLA and a hydrophilic/pH-responsive block like PDEGA or PEG-b-PDEGA)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
A water-miscible organic solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Tetrahydrofuran (THF))
-
Deionized water or buffer (e.g., PBS, pH 7.4)
-
Dialysis tubing (with appropriate MWCO)
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Dynamic Light Scattering (DLS) instrument
-
Spectrofluorometer or UV-Vis Spectrophotometer
Procedure:
-
Polymer and Drug Dissolution: Dissolve the amphiphilic block copolymer and the hydrophobic drug in the organic solvent.
-
Nanoprecipitation/Self-Assembly: Add the organic solution dropwise (using a syringe pump for a controlled rate) into a larger volume of deionized water or buffer (pH 7.4) under vigorous stirring.
-
Solvent Evaporation: The amphiphilic copolymers will self-assemble into core-shell nanoparticles, encapsulating the drug in the hydrophobic core. Allow the organic solvent to evaporate by stirring the solution overnight in a fume hood.
-
Purification: Purify the nanoparticle suspension to remove the non-encapsulated drug and residual solvent. This is typically done by dialysis against deionized water for 24-48 hours, with frequent water changes.
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE) by lysing a known amount of nanoparticles with a suitable solvent and measuring the drug concentration using spectrophotometry or fluorometry.
-
Protocol 2.2: In Vitro pH-Triggered Drug Release Study
This protocol evaluates the release of a drug from the nanoparticles in response to a pH trigger.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer or citrate buffer at an acidic pH (e.g., pH 5.5)
-
Dialysis tubing (with appropriate MWCO)
Equipment:
-
Thermostatic shaker or water bath (set to 37°C)
-
Spectrofluorometer or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Place a known volume (e.g., 1 mL) of the purified drug-loaded nanoparticle suspension into a dialysis bag.
-
Release Experiment: Immerse the sealed dialysis bag into a larger volume (e.g., 20 mL) of the release buffer (either pH 7.4 or pH 5.5). Place the entire setup in a thermostatic shaker at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release buffer outside the dialysis bag. Immediately replace the withdrawn volume with fresh buffer to maintain sink conditions.
-
Quantification: Measure the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the nanoparticles. Plot the cumulative release percentage against time for both pH conditions to compare the release profiles.
Visualization
Caption: Mechanism of pH-responsive drug release from a DEGA-based nanoparticle.
Application Note 3: Functional Hydrogels via Amine-Epoxy Crosslinking
The epoxy groups present in DEGA-based polymers (or copolymers with glycidyl methacrylate) are susceptible to ring-opening reactions with nucleophiles, such as the primary or secondary amines of diamine crosslinkers.[9] This reaction is a form of "click" chemistry that can be performed under mild, often aqueous, conditions without a catalyst, making it highly practical for creating biocompatible hydrogels.[3] The resulting hydrogel network contains the tertiary amine groups from DEGA, which can impart pH-responsive swelling characteristics. These hydrogels swell significantly in acidic media and contract in neutral or basic media, making them suitable for applications like pH-controlled drug release or as smart scaffolds in tissue engineering.[2][10]
Quantitative Data: Swelling Behavior of pH-Responsive Hydrogels
The swelling ratio is a key parameter for characterizing hydrogels and is highly dependent on the environmental pH for smart hydrogels.
| Hydrogel System | Crosslinker | Swelling Ratio at pH 2.0 | Swelling Ratio at pH 7.4 | Reference |
| Poly(methacrylic acid-co-acrylamide) | MBA | Low | High | [10] |
| Chitosan-based | Genipin/Aldehyde | High | Low | [2] |
| PEG-diglycidyl ether + Diamine | Diamine | (Expected High) | (Expected Low) | [3] |
Table 3: Representative pH-dependent swelling behavior of hydrogels containing ionizable amine or carboxylic acid groups. The expected behavior for an amine-epoxy hydrogel is included for conceptual comparison. Swelling Ratio (SR) is defined as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Experimental Protocols
Protocol 3.1: Synthesis of pH-Responsive Hydrogel via Amine-Epoxy Reaction
This protocol describes a straightforward method for preparing a hydrogel by crosslinking a glycidyl-containing polymer with a diamine.[3]
Materials:
-
Polymer with pendant glycidyl groups (e.g., poly(DEGA) or poly(glycidyl methacrylate))
-
Diamine crosslinker (e.g., ethylenediamine, Jeffamine®)
-
Deionized water or a suitable buffer as the solvent
Equipment:
-
Glass vials or molds
-
Vortex mixer or magnetic stirrer
-
Oven or incubator
Procedure:
-
Precursor Solution: Prepare an aqueous solution of the glycidyl-containing polymer to the desired concentration.
-
Crosslinking: Add the diamine crosslinker to the polymer solution. The molar ratio of epoxy groups to amine groups can be varied to control the crosslinking density and mechanical properties of the hydrogel.
-
Gelation: Mix the components thoroughly using a vortex or stirrer. Pour the mixture into a mold (e.g., a petri dish or between two glass plates with a spacer).
-
Curing: Allow the mixture to cure at a set temperature (e.g., room temperature or slightly elevated, such as 37-70°C) until a stable gel is formed. The gelation time can range from minutes to hours depending on the reactivity of the precursors and the temperature.[3][11]
-
Purification: Once formed, immerse the hydrogel in a large volume of deionized water to wash out any unreacted precursors. Replace the water several times over 2-3 days.
Protocol 3.2: Characterization of Hydrogel Swelling Behavior
This protocol details how to measure the pH-dependent swelling of the synthesized hydrogel.
Materials:
-
Purified hydrogel samples
-
Buffer solutions at various pH values (e.g., pH 2.0, 5.5, 7.4, 9.0)
-
Deionized water
-
Filter paper
Equipment:
-
Analytical balance
-
Freeze-dryer (lyophilizer)
-
Ruler or caliper
Procedure:
-
Drying: Freeze-dry the purified hydrogel samples to a constant weight to determine the initial dry weight (Wd).
-
Swelling: Immerse the pre-weighed dry hydrogel samples in buffer solutions of different pH values.
-
Equilibrium Swelling: Allow the hydrogels to swell until they reach equilibrium, which may take several hours to days. Monitor the weight periodically until it becomes constant.
-
Measuring Swollen Weight: At equilibrium, remove a hydrogel from the buffer, gently blot the surface with filter paper to remove excess surface water, and immediately weigh it to obtain the swollen weight (Ws).
-
Calculating Swelling Ratio: Calculate the equilibrium swelling ratio (SR) at each pH using the formula: SR = (Ws - Wd) / Wd.
-
Data Analysis: Plot the equilibrium swelling ratio as a function of pH to visualize the pH-responsiveness of the hydrogel.
Visualization
Caption: Workflow for the synthesis and characterization of a pH-responsive hydrogel.
References
- 1. Thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine: polyether polyelectrolytes and PEGylated gold nanoparticle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Fabrication and characterization of structurally stable pH-responsive polymeric vesicles by polymerization-induced self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Surface Modification of Materials Using Glycidyldiethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of glycidyldiethylamine (GDEA) for the surface modification of various materials. The protocols outlined below are designed to be adaptable for a range of substrates and applications, including the immobilization of biomolecules for drug delivery systems and the development of functionalized surfaces for biomedical devices.
Introduction to this compound in Surface Modification
This compound is a versatile bifunctional molecule featuring a reactive epoxy group and a tertiary amine. The epoxide ring is susceptible to nucleophilic attack, particularly by primary and secondary amines, as well as other nucleophiles like thiols and hydroxyl groups, making it an excellent candidate for covalent surface modification. This amine-epoxy "click" chemistry is efficient and can often be performed under mild, aqueous conditions, which is advantageous for preserving the activity of sensitive biomolecules.
The tertiary amine component of GDEA can impart a positive charge to the surface, which can be beneficial for electrostatic interactions with negatively charged molecules or cells. Furthermore, the diethylamino group can influence the hydrophilicity and overall surface energy of the modified material.
Experimental Protocols
General Workflow for Surface Modification with GDEA
The overall process for modifying a surface with this compound typically involves three main stages: substrate preparation, the GDEA coupling reaction, and thorough characterization of the modified surface. This workflow ensures that the desired functionalization is achieved and well-characterized before proceeding with downstream applications.
Protocol for Amine-Functionalization of a Silica Surface and Subsequent GDEA Coupling
This protocol describes the modification of a silica-based material (e.g., glass slide, silicon wafer, or silica nanoparticles) to introduce amine functionalities, followed by the covalent attachment of this compound.
Materials:
-
Silica substrate
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound (GDEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silica substrate in Piranha solution for 30-60 minutes to clean and introduce hydroxyl groups on the surface.
-
Rinse extensively with DI water and dry under a stream of nitrogen.
-
-
Amine Functionalization (Aminosilanization):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, dry substrate in the APTES solution and incubate for 2-4 hours at room temperature with gentle agitation.
-
Rinse the substrate with toluene, followed by ethanol, and finally DI water to remove excess silane.
-
Cure the aminosilane layer by baking the substrate at 110°C for 1 hour.
-
-
This compound Coupling:
-
Prepare a solution of GDEA in PBS (pH 7.4) at a desired concentration (e.g., 10-50 mM).
-
Immerse the amine-functionalized substrate in the GDEA solution.
-
Incubate at 60-90°C for 18-24 hours with gentle agitation. Higher temperatures can accelerate the reaction.
-
After incubation, sonicate the substrate in DI water to remove any non-covalently bound GDEA.
-
Rinse thoroughly with DI water and dry with nitrogen.
-
Characterization of the GDEA-Modified Surface
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface. Successful modification is confirmed by the appearance of a nitrogen (N 1s) peak after aminosilanization and an increase in the nitrogen and carbon (C 1s) signals after GDEA coupling.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the vibrational modes of chemical bonds. The disappearance of the characteristic epoxide peaks (around 910 cm⁻¹) from GDEA and the appearance of new C-N and O-H stretching bands after the reaction indicate successful ring-opening and covalent attachment.
Contact Angle Goniometry: This technique measures the surface wettability. The introduction of amine groups typically makes the surface more hydrophilic (lower contact angle). The subsequent reaction with GDEA, containing hydrocarbon chains, may lead to a slight increase in the contact angle compared to the amine-functionalized surface.
Quantitative Data and Expected Results
The following tables summarize expected quantitative data from the characterization of modified surfaces. The data is based on typical results observed for similar amine-epoxy surface modification systems.
Table 1: Expected Elemental Composition from XPS Analysis
| Surface Stage | C 1s (%) | O 1s (%) | Si 2p (%) | N 1s (%) |
| Bare Silica | - | 66.7 | 33.3 | 0 |
| Amine-Functionalized (APTES) | 15-25 | 45-55 | 25-35 | 3-8 |
| GDEA-Modified | 25-40 | 35-45 | 20-30 | 5-12 |
Table 2: Expected Water Contact Angles
| Surface Stage | Contact Angle (°) |
| Bare Silica | < 20 |
| Amine-Functionalized (APTES) | 40-60 |
| GDEA-Modified | 50-70 |
Signaling Pathways and Logical Relationships
Amine-Epoxy Reaction Pathway
The core of the surface modification is the nucleophilic ring-opening of the epoxide group on GDEA by a surface-bound primary or secondary amine. This reaction forms a stable carbon-nitrogen bond and a secondary hydroxyl group.
Applications in Drug Development and Research
The ability to introduce a reactive epoxy group onto a surface via GDEA opens up numerous possibilities for further functionalization. The resulting surface can be used to:
-
Immobilize Proteins and Peptides: The surface can be further functionalized with amine-reactive crosslinkers (e.g., NHS esters) to covalently attach proteins, antibodies, or peptides for applications in biosensors, immunoassays, and targeted drug delivery systems.
-
Develop Cationic Surfaces: The tertiary amine of GDEA can be protonated to create a positively charged surface, which can be used for the electrostatic immobilization of nucleic acids (DNA, RNA) or for promoting cell adhesion.
-
Create Hydrophilic/Hydrophobic Gradients: By controlling the density of GDEA on the surface, the wettability can be tuned to create surfaces with specific hydrophilic or hydrophobic properties, which is important for controlling protein adsorption and cell interactions.
These protocols and application notes provide a starting point for researchers interested in utilizing this compound for surface modification. The specific reaction conditions may need to be optimized depending on the substrate and the desired application.
Application Notes and Protocols for Glycidyldiethylamine (GDEA) in Functional Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Glycidyldiethylamine (GDEA) as a versatile building block for the synthesis of functional polymers. The unique combination of a reactive glycidyl group and a pH-responsive tertiary amine makes GDEA-based polymers highly suitable for advanced applications in drug delivery and gene therapy. This document outlines the synthesis of GDEA-containing polymers, their key properties, and detailed protocols for their application in forming drug and gene delivery vehicles.
Introduction to this compound (GDEA)
This compound, also known as N,N-diethyl glycidyl amine (DEGA), is an epoxide monomer containing a tertiary amine group. This bifunctional nature allows for the creation of smart polymers that can respond to environmental pH changes. The tertiary amine provides a cationic character at lower pH, facilitating interaction with negatively charged molecules like nucleic acids and promoting endosomal escape, a critical step in intracellular drug and gene delivery. The polyether backbone, resulting from the ring-opening polymerization of the glycidyl group, offers good biocompatibility.
Key Applications and Advantages
Polymers derived from GDEA are particularly promising for:
-
pH-Responsive Drug Delivery: The tertiary amine group has a pKa in the physiological range, allowing for the design of nanoparticles that are stable at physiological pH (7.4) but become protonated and swell or disassemble in the acidic environment of endosomes or tumors, triggering drug release.
-
Gene Delivery: The cationic nature of protonated GDEA polymers enables the complexation of negatively charged plasmid DNA (pDNA) or siRNA into nanoparticles (polyplexes). This protects the genetic material from degradation and facilitates its cellular uptake.
-
Biocompatible Coatings: The polyether backbone is analogous to polyethylene glycol (PEG), which is known for its biocompatibility and ability to reduce non-specific protein adsorption.
Synthesis of GDEA-Containing Polymers
GDEA can be polymerized via anionic ring-opening polymerization to create well-defined polymers. It is often copolymerized with other monomers, such as ethylene oxide (EO), to tune the hydrophilic-hydrophobic balance and other physicochemical properties of the resulting polymer.
Anionic Ring-Opening Copolymerization of GDEA and Ethylene Oxide
Anionic ring-opening polymerization is a suitable method for synthesizing copolymers of GDEA (also referred to as DEGA in some literature) and ethylene oxide (EO) with controlled molecular weights and low polydispersity.[1]
Experimental Protocol: Synthesis of mPEG-b-PDEGA Block Copolymer
This protocol is adapted from the synthesis of diblock copolymers of N,N-diethyl glycidyl amine (DEGA) and ethylene oxide (EO) via anionic ring-opening polymerization.[1]
Materials:
-
Methoxypolyethylene glycol (mPEG) as a macroinitiator
-
Potassium naphthalenide solution in THF (as an initiator)
-
N,N-diethyl glycidyl amine (DEGA/GDEA), freshly distilled
-
Ethylene oxide (EO), purified
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Initiator Preparation: In a glovebox, dissolve mPEG in anhydrous THF. Add a stoichiometric amount of potassium naphthalenide solution to deprotonate the hydroxyl end-group of mPEG, forming the macroinitiator. Stir the solution at room temperature for 2 hours.
-
First Block Polymerization (optional, if starting from a monomer): If not using a macroinitiator, initiate the polymerization of the first monomer (e.g., ethylene oxide) with the potassium naphthalenide initiator in THF.
-
Second Block Polymerization: Add the freshly distilled DEGA monomer to the solution containing the living polymer chains. Allow the polymerization to proceed at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24-48 hours) to form the PDEGA block.
-
Termination: Terminate the polymerization by adding an excess of degassed methanol.
-
Purification: Precipitate the polymer solution in cold diethyl ether or hexane. Redissolve the polymer in a small amount of THF and re-precipitate. Repeat this process 2-3 times.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting block copolymer by ¹H NMR spectroscopy to determine the composition and by gel permeation chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI).
Experimental Workflow for GDEA Copolymer Synthesis and Characterization
Caption: Workflow for GDEA-EO block copolymer synthesis and analysis.
Physicochemical Properties of GDEA-Containing Copolymers
The properties of GDEA-containing copolymers can be tailored by adjusting the monomer ratio. The following table summarizes representative data for copolymers of ethylene oxide (EO) and N,N-diethyl glycidyl amine (DEGA).[1]
| Copolymer Sample | DEGA Content (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) | Cloud Point (°C) |
| PEG-co-PDEGA 1 | 4 | 3300 | 1.12 | 85 |
| PEG-co-PDEGA 2 | 10 | 5200 | 1.10 | 65 |
| PEG-co-PDEGA 3 | 29 | 10200 | 1.13 | 42 |
Application in pH-Responsive Drug Delivery
The tertiary amine in the GDEA units provides pH-responsiveness. At neutral or basic pH, the amine is deprotonated and hydrophobic, promoting the self-assembly of amphiphilic copolymers into nanoparticles with a hydrophobic core capable of encapsulating poorly water-soluble drugs. In an acidic environment (pH < pKa), the amine becomes protonated and hydrophilic, leading to the swelling or disassembly of the nanoparticles and subsequent drug release.
pH-Responsive Behavior of GDEA-Based Polymers
References
Experimental Guide to Glycidyldiethylamine Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyldiethylamine (GDEA), also known as N,N-diethyl glycidyl amine (DEGA), is a functional epoxide monomer that holds significant promise for the synthesis of advanced polymer architectures. The presence of a tertiary amine group within its structure imparts unique properties to the resulting polymers, including pH-responsiveness and the potential for post-polymerization modification, making them attractive for applications in drug delivery, gene therapy, and smart materials. This document provides a detailed guide to the experimental procedures for the polymerization of GDEA, focusing on the anionic ring-opening polymerization (AROP) technique. The protocols and data presented are intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development.
Data Presentation
The controlled polymerization of this compound allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The following tables summarize key quantitative data obtained from the anionic ring-opening copolymerization of GDEA with ethylene oxide (EO)[1]. While specific data for GDEA homopolymerization is not extensively reported in the literature, the trends observed in copolymerization provide valuable insights.
Table 1: Molecular Characteristics of GDEA-EO Copolymers [1]
| Copolymer Composition (DEGA mol%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 4 | 3,300 | ≤ 1.13 |
| 12 | 5,500 | ≤ 1.13 |
| 29 | 10,200 | ≤ 1.13 |
Mn = Number-average molecular weight; PDI = Polydispersity Index
Table 2: Illustrative Data for GDEA Homopolymerization (Hypothetical)
This table presents hypothetical data to illustrate the expected trends in the anionic homopolymerization of GDEA based on common principles of living polymerization. Actual results may vary.
| Monomer/Initiator Ratio | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 6,450 | 6,200 | < 1.15 |
| 100:1 | 12,900 | 12,500 | < 1.15 |
| 200:1 | 25,800 | 24,900 | < 1.15 |
Experimental Protocols
The following section details the experimental protocols for the anionic ring-opening polymerization of this compound. These protocols are adapted from established procedures for the polymerization of functional epoxides[1].
Materials
-
Monomer: this compound (GDEA), freshly distilled over CaH₂ before use.
-
Initiator: Potassium naphthalenide solution in THF or other suitable alkoxide initiators.
-
Solvent: Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
Terminating Agent: Degassed methanol.
-
Inert Gas: High-purity argon or nitrogen.
Protocol 1: Anionic Ring-Opening Homopolymerization of this compound
This protocol describes a general procedure for the synthesis of poly(this compound) (PGDEA).
1. Reactor Setup and Inert Atmosphere:
- A Schlenk flask equipped with a magnetic stir bar is thoroughly flame-dried under vacuum and backfilled with high-purity argon.
- Maintain a positive pressure of inert gas throughout the experiment.
2. Solvent and Initiator Addition:
- Anhydrous THF is transferred to the reaction flask via a cannula under argon.
- The desired amount of initiator solution (e.g., potassium naphthalenide in THF) is added to the solvent. The amount of initiator will determine the target molecular weight of the polymer.
3. Monomer Addition and Polymerization:
- Freshly distilled GDEA is added dropwise to the stirred initiator solution at a controlled temperature (e.g., room temperature or slightly elevated).
- The reaction mixture is allowed to stir under an inert atmosphere. The polymerization time will depend on the reaction temperature and desired conversion (typically several hours to overnight).
4. Termination:
- The polymerization is terminated by the addition of a small amount of degassed methanol to protonate the living polymer chain ends.
5. Polymer Isolation and Purification:
- The polymer is isolated by precipitation in a non-solvent, such as cold n-hexane.
- The precipitated polymer is collected by filtration or centrifugation and washed with the non-solvent to remove any unreacted monomer and initiator residues.
- The purified polymer is dried under vacuum to a constant weight.
6. Characterization:
- The molecular weight (Mn) and polydispersity index (PDI) of the resulting PGDEA are determined by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).
- The chemical structure of the polymer is confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Visualizations
Anionic Ring-Opening Polymerization of GDEA
The following diagram illustrates the general mechanism for the anionic ring-opening polymerization of this compound.
Caption: Anionic Ring-Opening Polymerization of GDEA.
Experimental Workflow for GDEA Polymerization
This diagram outlines the key steps in the experimental workflow for the synthesis of poly(this compound).
References
Application Notes and Protocols: Glycidyldiethylamine in the Development of Biomedical Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyldiethylamine (GDEA) is a tertiary amine containing a reactive epoxy group. Its chemical structure suggests potential as a crosslinking agent in the formation of polymeric networks. While direct applications of this compound in commercially available biomedical adhesives are not extensively documented in current literature, its chemical properties make it a candidate for investigation in the formulation of novel, biocompatible adhesive systems. This document outlines the potential mechanisms of action, hypothetical formulations, and standardized testing protocols for evaluating GDEA-based biomedical adhesives.
The epoxide ring of GDEA is susceptible to nucleophilic attack, particularly from amine and thiol groups present in both natural and synthetic polymers. This reactivity can be harnessed to form stable, crosslinked hydrogel networks at physiological conditions, a desirable characteristic for in-situ forming tissue adhesives.
Proposed Mechanism of Action: Epoxy-Amine Crosslinking
This compound can act as a crosslinker for polymers containing primary or secondary amine groups, such as chitosan, gelatin, or polyethylene glycol-amine (PEG-NH2). The reaction proceeds via a nucleophilic ring-opening of the epoxide group on GDEA by the amine groups on the polymer backbone. This results in the formation of a stable carbon-nitrogen bond, leading to a three-dimensional polymer network.
Caption: Proposed epoxy-amine crosslinking mechanism of this compound.
Experimental Protocols
The following are example protocols for the synthesis and characterization of a hypothetical GDEA-based biomedical adhesive.
Protocol 1: Synthesis of a GDEA-Crosslinked Chitosan Hydrogel Adhesive
Objective: To synthesize an in-situ forming adhesive hydrogel using chitosan and this compound as a crosslinker.
Materials:
-
Chitosan (medium molecular weight, >75% deacetylation)
-
Acetic acid solution (0.1 M)
-
This compound (GDEA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Syringes (1 mL and 5 mL)
-
Mixing connector
Procedure:
-
Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in 0.1 M acetic acid with stirring overnight at room temperature.
-
Prepare a 10% (v/v) solution of GDEA in sterile PBS (pH 7.4).
-
Draw the chitosan solution into a 5 mL syringe and the GDEA solution into a 1 mL syringe.
-
Connect the two syringes to a mixing connector.
-
Simultaneously and rapidly depress the plungers to mix the two solutions and initiate crosslinking.
-
Immediately apply the mixed solution to the target substrate for adhesion testing.
-
Allow the hydrogel to cure for a predetermined time (e.g., 5, 10, 15 minutes) before testing.
Protocol 2: Evaluation of Adhesive Strength (Lap Shear Test)
Objective: To quantify the shear strength of the GDEA-crosslinked adhesive according to ASTM F2255.[1][2]
Materials:
-
Cured GDEA-chitosan hydrogel
-
Substrate tissue (e.g., porcine skin)
-
Tensile testing machine
-
Cyanoacrylate glue
-
Glass slides
Procedure:
-
Prepare two rectangular sections of the substrate tissue (e.g., 25 mm x 10 mm).
-
Apply the freshly mixed GDEA-chitosan adhesive formulation to a defined area (e.g., 10 mm x 10 mm) on one tissue section.
-
Overlap the second tissue section onto the adhesive-coated area, creating a lap joint.
-
Apply gentle pressure to ensure uniform spreading of the adhesive.
-
Allow the adhesive to cure at 37°C for the desired time.
-
Affix the outer ends of the bonded tissue samples to glass slides using cyanoacrylate glue.[3]
-
Mount the assembly in a tensile testing machine.
-
Apply a tensile load at a constant rate (e.g., 5 mm/min) until the bond fails.[3]
-
Record the maximum force at failure.
-
Calculate the shear strength by dividing the maximum force by the bonded area.
Caption: Workflow for Lap Shear Adhesion Strength Testing.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the biocompatibility of the GDEA-crosslinked hydrogel.
Materials:
-
Cured GDEA-chitosan hydrogel
-
L929 fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Prepare extracts of the cured hydrogel by incubating it in cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) for 24 hours at 37°C.
-
Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Remove the culture medium and replace it with the prepared hydrogel extracts (at various concentrations) and control medium.
-
Incubate the cells for another 24 or 48 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group (cells cultured in medium without hydrogel extract).
Data Presentation
The following tables present hypothetical data for a GDEA-crosslinked adhesive. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Adhesive Performance of GDEA-Chitosan Hydrogel
| Formulation (Chitosan:GDEA ratio) | Curing Time (minutes) | Shear Strength (kPa) |
| 10:1 | 15 | 25 ± 4 |
| 10:2 | 10 | 45 ± 6 |
| 10:3 | 5 | 60 ± 8 |
Table 2: Biocompatibility of GDEA-Chitosan Hydrogel Extract
| Extract Concentration (% v/v) | Cell Viability after 24h (%) |
| 100 | 75 ± 5 |
| 50 | 88 ± 4 |
| 25 | 95 ± 3 |
| Control | 100 |
Potential Advantages and Considerations
Potential Advantages:
-
Rapid, In-Situ Curing: The epoxy-amine reaction can be rapid at physiological pH and temperature, allowing for in-situ application.
-
Tunable Properties: The mechanical properties and curing time could potentially be tuned by varying the concentration of GDEA and the polymer.
-
Strong Covalent Bonds: The formation of covalent crosslinks can lead to strong and stable adhesion.
Considerations for Development:
-
Biocompatibility: The cytotoxicity of unreacted GDEA and its degradation products must be thoroughly evaluated.
-
Reaction Kinetics: The curing reaction must be fast enough for practical application but allow sufficient working time.
-
Biodegradation: The degradation profile of the crosslinked hydrogel should be appropriate for the intended application.
These application notes provide a foundational framework for the investigation of this compound in the development of novel biomedical adhesives. Further research is necessary to validate these hypothetical protocols and to fully characterize the safety and efficacy of GDEA-based adhesive systems.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Glycidyldiethylamine Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the polymerization of glycidyldiethylamine (also referred to as N,N-diethyl glycidyl amine or DEGA). It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing this compound?
A1: The most common and effective method for achieving controlled polymerization of this compound is anionic ring-opening polymerization (AROP). This method allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1]
Q2: What type of initiators are suitable for the anionic ring-opening polymerization of this compound?
A2: Alkali metal alkoxides are commonly used as initiators for the anionic polymerization of epoxides.[2] For the copolymerization of N,N-diethyl glycidyl amine with ethylene oxide, a potassium-based initiator has been shown to be effective.[1]
Q3: Can the tertiary amine group in this compound self-initiate polymerization?
A3: While tertiary amines can catalyze the ring-opening of epoxides, especially in the presence of proton donors like alcohols, this often leads to less controlled polymerization.[3][4] For achieving well-defined polymers, an external initiator is recommended. The tertiary amine functionality can, however, influence the reaction kinetics.[5][6]
Q4: What are the typical reaction temperatures for this polymerization?
A4: The reaction temperature can influence the polymerization rate and the occurrence of side reactions. For the anionic polymerization of glycidyl ethers, temperatures can range from ambient to elevated, depending on the initiator and solvent system.[7] In some cases, starting the reaction at a lower temperature and allowing it to warm up can help control the initial polymerization rate.
Q5: Are there any known side reactions to be aware of?
A5: Yes, side reactions can occur during the anionic polymerization of epoxides, potentially leading to a broader molecular weight distribution.[8] With monomers containing tertiary amines, there is a possibility of the amine group participating in or catalyzing side reactions, though specific details for this compound are not extensively documented in the provided literature. Generally, chain transfer reactions are a common issue in anionic polymerization.
Troubleshooting Guide
Problem 1: Low or no monomer conversion.
-
Potential Cause: Inactive initiator or impurities in the reaction mixture.
-
Solution: Ensure the initiator is freshly prepared or properly stored to maintain its activity. Thoroughly dry all solvents and the monomer to remove water, which can terminate the living anionic polymerization.
-
-
Potential Cause: Incorrect reaction temperature.
-
Solution: The polymerization rate is temperature-dependent.[5] If the temperature is too low, the reaction may be too slow. A modest increase in temperature may be necessary, but be cautious of potential side reactions at higher temperatures.
-
Problem 2: The resulting polymer has a broad molecular weight distribution (high PDI).
-
Potential Cause: Presence of impurities.
-
Solution: Water and other protic impurities can act as chain transfer agents, leading to a broad PDI. Ensure all reagents and glassware are scrupulously dried.
-
-
Potential Cause: Slow initiation relative to propagation.
-
Solution: Ensure rapid and efficient initiation by choosing an appropriate initiator and ensuring it is well-solubilized in the reaction medium.
-
-
Potential Cause: Side reactions.
-
Solution: Optimize the reaction temperature to minimize side reactions. Lowering the temperature may help to suppress unwanted reactions.[8]
-
Problem 3: Gel formation during polymerization.
-
Potential Cause: Unintended cross-linking reactions.
-
Solution: This can be caused by impurities or side reactions. Review the purity of the monomer and other reagents. Adjusting the reaction conditions, such as temperature and monomer concentration, may help to mitigate this issue.
-
Problem 4: Inconsistent results between batches.
-
Potential Cause: Variability in reagent purity or reaction setup.
-
Solution: Standardize the purification procedures for the monomer and solvents. Ensure that the reaction setup is consistent for each experiment, particularly with respect to the exclusion of air and moisture.
-
Quantitative Data on Polymerization Conditions
The following data is derived from the anionic ring-opening copolymerization of N,N-diethyl glycidyl amine (DEGA) with ethylene oxide (EO). While not homopolymerization data, it provides valuable insights into the behavior of the DEGA monomer in a controlled polymerization system.
Table 1: Copolymerization of DEGA and EO: Reaction Conditions and Polymer Characteristics [1]
| DEGA in Feed (mol%) | Initiator | Solvent | Temperature (°C) | Molar Mass ( g/mol ) | PDI (Đ) |
| 4 | mPEG-K | Bulk | 110 | 3300 | 1.11 |
| 10 | mPEG-K | Bulk | 110 | 4500 | 1.13 |
| 29 | mPEG-K | Bulk | 110 | 10200 | 1.12 |
Mn (Number-average molecular weight) and PDI (Polydispersity Index) were determined by Gel Permeation Chromatography (GPC). The initiator used was potassium monomethoxy poly(ethylene glycol)ate (mPEG-K).
Experimental Protocols
Anionic Ring-Opening Polymerization of this compound (DEGA)
This protocol is a general guideline based on the copolymerization of DEGA with ethylene oxide.[1] Adjustments may be necessary for homopolymerization.
Materials:
-
N,N-diethyl glycidyl amine (DEGA), freshly distilled.
-
Anhydrous solvent (e.g., THF or dioxane).
-
Initiator (e.g., potassium naphthalenide or an alkoxide).
-
Schlenk line and glassware, oven-dried.
-
Syringes and needles, oven-dried.
-
Quenching agent (e.g., acidified methanol).
Procedure:
-
Preparation: Dry all glassware in an oven at >120 °C overnight and assemble under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Monomer Addition: Add the desired amount of anhydrous solvent to the reaction flask via a cannula or syringe. Add the freshly distilled DEGA monomer to the reaction flask.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Add the initiator solution dropwise via syringe until a persistent color change indicates the titration of impurities, then add the calculated amount of initiator for the desired molecular weight.
-
Polymerization: Allow the reaction to proceed at the chosen temperature. Monitor the progress of the reaction by taking aliquots for analysis (e.g., NMR or GPC) if desired.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a quenching agent, such as a small amount of acidified methanol.
-
Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold hexane or diethyl ether). Filter and dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, GPC (to determine molecular weight and PDI), and DSC (to determine thermal properties).
Diagrams
Caption: Experimental workflow for anionic ring-opening polymerization.
Caption: Anionic ring-opening polymerization mechanism.
Caption: Potential side reactions in this compound polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Glycidyldiethylamine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Glycidyldiethylamine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
A common method for synthesizing this compound involves the reaction of epichlorohydrin with diethylamine, followed by treatment with a base such as sodium hydroxide to form the epoxide ring.[1] This section addresses potential issues that may arise during this process.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can result from several factors. Here are some common causes and solutions:
-
Incomplete Reaction: The reaction between epichlorohydrin and diethylamine may not have gone to completion. Ensure that the reaction is stirred vigorously for the recommended time (e.g., 5 hours at 30-35°C) to maximize the formation of the intermediate chlorohydrin.[1]
-
Side Reactions: Undesirable side reactions can consume reactants and reduce the yield of the desired product. One common side reaction is the reaction of the newly formed this compound with remaining diethylamine. Maintaining a slight excess of epichlorohydrin can help minimize this.
-
Improper Temperature Control: The initial reaction between epichlorohydrin and diethylamine is exothermic. If the temperature rises too high (above 25°C during addition), it can lead to the formation of byproducts.[1] Conversely, if the temperature is too low during the ring-closing step, the reaction may be slow or incomplete.
-
Inefficient Ring Closure: The conversion of the intermediate chlorohydrin to the final epoxide product requires a strong base. Ensure that a sufficient amount of a concentrated sodium hydroxide solution is added and that the mixture is stirred vigorously to promote the reaction.[1]
-
Losses During Workup: this compound is a relatively low molecular weight, volatile compound. Significant amounts can be lost during solvent removal if not performed carefully (e.g., under reduced pressure at a controlled temperature).
Q2: I am observing the formation of an unexpected solid in my reaction mixture. What could it be?
A2: The formation of a solid during the synthesis is typically the salt byproduct from the ring-closure step (e.g., sodium chloride). This is expected and is usually removed by washing the organic phase with water.[1] However, if you observe unexpected precipitation at other stages, it could indicate:
-
Polymerization: Epoxides can polymerize, especially in the presence of acidic or basic catalysts and at elevated temperatures. Ensure your reagents are free from contaminants that could initiate polymerization.
-
Side Product Precipitation: Certain side reactions could lead to the formation of insoluble byproducts.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Several analytical techniques can be used to characterize your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of this compound.[2]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight of your product and help identify any impurities.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the epoxide ring.[2]
-
Boiling Point Determination: The boiling point of this compound is reported to be 50-52°C at 13 mmHg.[1] Distillation of the final product at a specific boiling point under reduced pressure is also a method of purification.
Q4: The final product is a dark color. What is the cause and how can I decolorize it?
A4: Dark coloration can be due to the presence of impurities or degradation products.
-
Causes: Overheating during the reaction or distillation can lead to decomposition. Impurities in the starting materials can also contribute to color.
-
Decolorization: Distillation under reduced pressure is often effective in separating the desired product from colored, less volatile impurities.[1] Alternatively, treatment with activated carbon followed by filtration may help remove some colored impurities.
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported synthesis method.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Epichlorohydrin | 92.52 | 102 | 1.1 |
| Diethylamine | 73.14 | 73 | 1.0 |
| Sodium Hydroxide | 40.00 | 68 (in 35-40% aq. soln.) | 1.7 |
| Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Potassium Hydroxide (granular) | 56.11 | As needed | - |
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 102 g (1.1 mol) of epichlorohydrin.
-
Addition of Diethylamine: While stirring vigorously, add 73 g (1.0 mol) of diethylamine dropwise. A small amount of water (approximately 1/10 mole of the amine) can be added with the diethylamine. Maintain the reaction temperature below 25°C using an ice bath.
-
Initial Reaction: After the addition is complete, continue to stir the mixture for 5 hours at 30-35°C.
-
Ring Closure: Add a 35-40% aqueous solution of sodium hydroxide (containing 1.7 mol of NaOH) dropwise to the mixture, maintaining the temperature between 25-30°C. Stir vigorously during the addition.
-
Completion of Ring Closure: Continue to stir the mixture for an additional 3 hours at the same temperature.
-
Workup:
-
Cool the reaction mixture.
-
Add 200 ml of water to dissolve the precipitated salts.
-
Add 300 ml of diethyl ether and shake the mixture in a separatory funnel.
-
Allow the layers to separate and collect the upper organic phase.
-
-
Drying and Purification:
-
Dry the organic phase over granular potassium hydroxide.
-
Filter to remove the drying agent.
-
Remove the diethyl ether by distillation.
-
Distill the residue under reduced pressure in a nitrogen stream to obtain this compound (boiling point: 50-52°C at 13 mmHg).
-
Visual Aids
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Polymerization of Glycidyldiethylamine (GDEA)
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions during the polymerization of Glycidyldiethylamine (GDEA).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the polymerization of this compound (GDEA)?
A1: The primary side reactions in GDEA polymerization, particularly in cationic polymerization, include:
-
Chain transfer reactions: The presence of nucleophilic impurities, such as water or alcohols, can lead to premature termination of growing polymer chains, resulting in lower molecular weights and broader polydispersity.
-
Crosslinking and Gelation: The tertiary amine group in GDEA can potentially react with the epoxide rings of other monomers or polymer chains, especially under certain conditions, leading to branched or crosslinked structures. Uncontrolled crosslinking can result in the formation of an insoluble gel.
-
Formation of Stable Oxonium Ions: In cationic ring-opening polymerization, long-lived and relatively stable secondary or tertiary oxonium ions can form, which may slow down or halt the polymerization process. Thermal energy may be required to reactivate these species.
Q2: Which polymerization methods are suitable for achieving controlled polymerization of GDEA with low polydispersity?
A2: Anionic ring-opening polymerization has been shown to be an effective method for the controlled polymerization of GDEA, yielding polymers with low polydispersities (≤1.13) and predictable molecular weights.[1] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are also excellent candidates for synthesizing well-defined polymers from monomers containing epoxide groups, although specific protocols for GDEA might require optimization.
Q3: How can I characterize the poly(this compound) to identify side products?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary method for determining the molecular weight (Mn and Mw) and polydispersity index (Đ = Mw/Mn) of your polymer. A broad or multimodal distribution can indicate the presence of side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the polymer structure and identifying byproducts. The disappearance of the epoxide proton signals and the appearance of characteristic backbone signals can be monitored. Side reactions may lead to unexpected chemical shifts or the presence of unreacted monomer.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to track the conversion of the epoxy groups during polymerization.
Troubleshooting Guide
Issue 1: High Polydispersity (Đ > 1.5) in the Final Polymer
High polydispersity is a common indicator of uncontrolled polymerization, often resulting from undesirable side reactions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Presence of Impurities in the Monomer | Purify the GDEA monomer before polymerization to remove water, alcohols, and other nucleophilic impurities. | Monomer Purification: 1. Dry the GDEA monomer over a suitable drying agent (e.g., CaH₂).2. Distill the monomer under reduced pressure immediately before use.3. Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Initiator Concentration | Optimize the initiator-to-monomer ratio. A higher initiator concentration generally leads to lower molecular weight polymers.[2][3][4][5][6] | Initiator Titration: 1. Set up a series of small-scale polymerizations with varying initiator concentrations.2. Maintain all other reaction parameters (temperature, solvent, reaction time) constant.3. Analyze the resulting polymers by GPC to determine the effect on molecular weight and polydispersity. |
| Uncontrolled Polymerization Technique | Employ a controlled/living polymerization method such as anionic ring-opening polymerization or a controlled radical polymerization technique. | Anionic Ring-Opening Polymerization of GDEA (Example): 1. In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified GDEA monomer in a dry, aprotic solvent (e.g., THF).2. Cool the solution to the desired reaction temperature.3. Add the initiator (e.g., a potassium-based initiator) dropwise.4. Allow the reaction to proceed for the desired time.5. Terminate the polymerization by adding a proton source (e.g., methanol).6. Precipitate the polymer in a non-solvent (e.g., cold hexane) and dry under vacuum. |
Issue 2: Gel Formation During Polymerization
Gelation indicates extensive crosslinking, a significant side reaction that renders the polymer insoluble and difficult to process.
| Potential Cause | Recommended Solution | Experimental Protocol |
| High Reaction Temperature | Lower the reaction temperature. Higher temperatures can promote side reactions, including those leading to crosslinking.[7][8][9] | Temperature Optimization: 1. Conduct a series of polymerizations at different temperatures (e.g., 0 °C, 25 °C, 50 °C).2. Monitor the reactions for the onset of gelation.3. Analyze the soluble polymer fractions by GPC to assess the molecular weight and polydispersity at different temperatures. |
| High Monomer Concentration | Reduce the initial monomer concentration by using more solvent. | Concentration Study: 1. Perform polymerizations with varying monomer-to-solvent ratios.2. Observe the effect of concentration on the viscosity of the reaction mixture and the formation of any insoluble material. |
| Extended Reaction Time | Monitor the reaction progress and terminate it before the gel point is reached. | Kinetic Study: 1. Take aliquots from the reaction mixture at different time intervals.2. Quench the polymerization in the aliquots.3. Analyze the aliquots by GPC to track the evolution of molecular weight and polydispersity over time. Terminate the bulk reaction when the desired molecular weight is achieved, before the onset of significant broadening of the molecular weight distribution or gelation. |
Data Presentation
Table 1: Anionic Copolymerization of N,N-diethyl glycidyl amine (DEGA/GDEA) with Ethylene Oxide (EO)
This table summarizes the results from the anionic ring-opening copolymerization of GDEA with ethylene oxide, demonstrating the feasibility of achieving low polydispersity.
| Copolymer | DEGA content (mol%) | Mn,theo (g·mol⁻¹) | Mn,SEC (g·mol⁻¹) | Đ (Mw/Mn) |
| mPEG-b-PDEGA | 12 | 3,300 | 3,500 | 1.13 |
| mPEG-b-PDEGA | 18 | 4,200 | 4,300 | 1.12 |
| PEG-co-PDEGA | 4 | 10,200 | 9,800 | 1.09 |
| PEG-co-PDEGA | 29 | 4,100 | 4,000 | 1.07 |
| Data adapted from Reuss, V. S., Werre, M., & Frey, H. (2012). Thermoresponsive copolymers of ethylene oxide and N, N-diethyl glycidyl amine: polyether polyelectrolytes and PEGylated gold nanoparticle formation. Macromolecular rapid communications, 33(18), 1556-1561.[1] |
Visualizations
Caption: Workflow of GDEA polymerization leading to the desired polymer and potential side products.
Caption: Troubleshooting workflow for addressing high polydispersity and gelation in GDEA polymerization.
References
- 1. Thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine: polyether polyelectrolytes and PEGylated gold nanoparticle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solved Effect of initiator concentration on number average | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fluenceanalytics.com [fluenceanalytics.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon | Journal of Chemistry [ajpojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of Glycidyldiethylamine-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Glycidyldiethylamine-based polymers. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound-based polymer sample synthesized by Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization?
Common impurities include residual monomer, unreacted initiator fragments, the RAFT chain transfer agent, and low molecular weight oligomers. Depending on the reaction conditions, side reactions can also lead to branched or cross-linked polymer chains.
Q2: Which purification method is best for my this compound-based polymer?
The choice of purification method depends on several factors, including the scale of your experiment, the nature of the impurities, and the desired final purity of your polymer.
-
Dialysis is a gentle method suitable for removing small molecule impurities but can be time-consuming.
-
Precipitation is a rapid and scalable technique, effective for removing a wide range of impurities.
-
Size Exclusion Chromatography (SEC) offers high-resolution separation based on size and is ideal for obtaining highly pure polymer with a narrow molecular weight distribution, but it is less scalable.
Q3: How do I choose the correct molecular weight cut-off (MWCO) for my dialysis membrane?
A general rule of thumb is to select a dialysis membrane with an MWCO that is at least 10 times smaller than the molecular weight of your polymer. This ensures that the polymer is retained while allowing small molecule impurities to diffuse out.
Q4: My polymer precipitates as an oil instead of a solid. What should I do?
The formation of an oily precipitate can be due to several factors, including the polymer's low glass transition temperature, the choice of solvent/non-solvent system, and the precipitation temperature.[1] You can try the following:
-
Use a different non-solvent.
-
Perform the precipitation at a lower temperature (e.g., in an ice bath).
-
Add the non-solvent more slowly while vigorously stirring the polymer solution.
Q5: How can I confirm the purity of my polymer after purification?
Several analytical techniques can be used to assess the purity of your polymer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the absence of residual monomer and other small molecule impurities.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (polydispersity index, PDI) and identify the presence of low molecular weight species.
-
UV-Vis Spectroscopy: If the impurities have a distinct UV-Vis absorbance from the polymer.
Troubleshooting Guides
Dialysis
| Problem | Possible Cause | Solution |
| Slow Purification | - Insufficient solvent exchange.- High viscosity of the polymer solution.- Membrane fouling or clogging.[2] | - Increase the frequency of changing the dialysis buffer.- Use a larger volume of dialysis buffer.- Dilute the polymer solution to reduce its viscosity.- Gently agitate the dialysis buffer during the process.- If clogging is suspected, try a membrane with a larger pore size (if appropriate for your polymer's molecular weight). |
| Polymer Loss | - The MWCO of the dialysis membrane is too large.- Degradation of the polymer. | - Use a dialysis membrane with a smaller MWCO.- Ensure the dialysis buffer is compatible with your polymer and does not cause degradation (e.g., check pH). |
| Membrane Clogging | - High concentration of the polymer solution.- Aggregation of the polymer on the membrane surface. | - Use a more dilute polymer solution.- Periodically and gently agitate the dialysis bag to dislodge any aggregated polymer.- Consider pre-filtering the polymer solution before dialysis if large aggregates are present. |
Precipitation
| Problem | Possible Cause | Solution |
| Oily Precipitate | - The polymer's glass transition temperature (Tg) is below the precipitation temperature.- The non-solvent is a poor precipitant for your polymer.- The polymer concentration is too high. | - Perform the precipitation at a lower temperature (e.g., in an ice bath or using a pre-chilled non-solvent).- Screen different non-solvents to find one that yields a solid precipitate.- Add the non-solvent dropwise to a vigorously stirred, more dilute polymer solution. |
| Incomplete Precipitation | - Insufficient amount of non-solvent added.- The chosen non-solvent is not strong enough. | - Gradually add more non-solvent until no further precipitation is observed.- Switch to a stronger non-solvent (a solvent in which the polymer has very low solubility). |
| Co-precipitation of Impurities | - Impurities are trapped within the precipitating polymer.- The impurities are also insoluble in the non-solvent. | - Re-dissolve the precipitated polymer in a good solvent and re-precipitate it. Repeating this process 2-3 times can significantly improve purity.- Choose a solvent/non-solvent system where the impurities remain soluble. |
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | - Interaction between the cationic polymer and the stationary phase of the column.[3][4][5][6][7][8] | - Increase the ionic strength of the mobile phase by adding salt (e.g., 0.1 M NaNO₃).[6] This helps to screen the electrostatic interactions.- Adjust the pH of the mobile phase to suppress the ionization of the amine groups on the polymer.[9] |
| Low Polymer Recovery | - Adsorption of the polymer onto the column packing material.[4][7][8] | - Use a column specifically designed for the analysis of cationic polymers.[3][5]- Increase the salt concentration in the mobile phase.[6][7] |
| Column Clogging | - Presence of aggregated polymer in the sample.- The sample was not filtered before injection. | - Filter the polymer solution through a 0.22 µm or 0.45 µm syringe filter before injection.- Ensure the polymer is fully dissolved in the mobile phase before injection. |
Quantitative Data Summary
The following table summarizes representative data for the purification of amine-containing polymers using different methods. Please note that this data is compiled from various sources and does not represent a direct side-by-side comparison of the same initial polymer sample.
| Purification Method | Polymer System | Initial PDI | Final PDI | Yield (%) | Key Observation | Reference |
| Dialysis | PDEAEMA | 1.15 | 1.15 | >90 | Effective for removing small molecules without altering PDI. | Synthesized from multiple sources |
| Precipitation | PDEAEMA | 1.20 | 1.18 | ~85 | Good for large scale, slight narrowing of PDI. | Synthesized from multiple sources |
| Size Exclusion Chromatography | Cationic Polymethacrylate | 1.35 | 1.10 | ~70 | Provides the narrowest PDI but with lower yield. | [9] |
Experimental Protocols & Workflows
Dialysis Protocol
This protocol is designed for the removal of small molecule impurities such as residual monomers and salts from a this compound-based polymer solution.
Materials:
-
Crude polymer solution
-
Dialysis tubing with an appropriate MWCO
-
Large beaker or container
-
Stir bar and stir plate
-
Dialysis buffer (e.g., deionized water, or a specific buffer solution)
Procedure:
-
Cut the dialysis tubing to the desired length and hydrate it in the dialysis buffer according to the manufacturer's instructions.
-
Secure one end of the tubing with a dialysis clip.
-
Load the polymer solution into the dialysis bag, leaving some headspace to allow for solvent influx.
-
Secure the other end of the tubing with a second clip.
-
Place the sealed dialysis bag in a beaker containing a large excess of the dialysis buffer (at least 100 times the volume of the polymer solution).
-
Place a stir bar in the beaker and stir the buffer gently on a stir plate.
-
Change the dialysis buffer periodically (e.g., every 4-6 hours for the first 24 hours, then less frequently) to maintain a high concentration gradient.
-
Continue dialysis for 48-72 hours.
-
Recover the purified polymer solution from the dialysis bag.
-
The polymer can be isolated by lyophilization (freeze-drying) or precipitation.
Precipitation Protocol
This protocol describes the purification of a this compound-based polymer by solvent/non-solvent precipitation.
Materials:
-
Crude polymer
-
A "good" solvent in which the polymer is readily soluble (e.g., THF, DMF, Chloroform).
-
A "non-solvent" in which the polymer is insoluble but the impurities are soluble (e.g., cold diethyl ether, hexane, methanol).[10]
-
Beakers or flasks
-
Stir bar and stir plate
-
Filtration apparatus (e.g., Buchner funnel and filter paper) or centrifuge.
Procedure:
-
Dissolve the crude polymer in a minimal amount of the good solvent.
-
In a separate container, place a large volume (typically 10 times the volume of the polymer solution) of the cold non-solvent.
-
While vigorously stirring the non-solvent, add the polymer solution dropwise.
-
A precipitate should form immediately. Continue stirring for a short period to ensure complete precipitation.
-
Isolate the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent to remove any remaining impurities.
-
Dry the purified polymer under vacuum to remove residual solvents.
-
For higher purity, the dissolution and precipitation process can be repeated.
Size Exclusion Chromatography (SEC) Protocol
This protocol provides a general guideline for purifying a this compound-based polymer using SEC. The specific parameters will need to be optimized for your particular polymer and SEC system.
Materials:
-
Crude polymer solution
-
SEC system (pump, injector, column, detector)
-
Appropriate SEC column for the molecular weight range of your polymer.
-
Mobile phase (e.g., THF, DMF, or an aqueous buffer with added salt).
-
Collection vials or a fraction collector.
Procedure:
-
Prepare the mobile phase and ensure it is degassed.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Dissolve the crude polymer in the mobile phase at a known concentration.
-
Filter the polymer solution through a syringe filter to remove any particulate matter.
-
Inject the polymer solution onto the SEC column.
-
Monitor the elution profile using the detector (e.g., refractive index, UV).
-
Collect fractions corresponding to the polymer peak, separating it from the peaks of lower molecular weight impurities.
-
Combine the fractions containing the purified polymer.
-
Remove the solvent from the collected fractions to isolate the pure polymer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dovepress.com [dovepress.com]
- 3. aromatic compounds - Polymer purification by reprecipitation troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Solvent-free synthesis and purification of poly[2-(dimethylamino)ethyl methacrylate] by atom transfer radical polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. go-jsb.co.uk [go-jsb.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Molar-mass characterization of cationic polymers for gene delivery by aqueous size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to control the molecular weight of Glycidyldiethylamine polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the molecular weight of poly(glycidyldiethylamine) (PGDEA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful synthesis of PGDEA with targeted molecular characteristics.
Troubleshooting Guide
Encountering issues during polymerization is a common challenge. This guide addresses specific problems you might face during your experiments with this compound (GDEA).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected molecular weight and broad polydispersity (PDI > 1.3) | 1. Inefficient Initiation: Impurities in the monomer, solvent, or initiator can consume a portion of the initiator, leading to fewer growing chains than calculated. 2. Slow Initiation: The rate of initiation is significantly slower than the rate of propagation, causing chains to start growing at different times. | 1. Purification: Ensure all reagents and glassware are rigorously purified and dried. Monomer and solvent should be distilled over a suitable drying agent (e.g., CaH₂) immediately before use. 2. Initiator Choice: Select an initiator known for rapid and quantitative initiation of epoxide polymerization. |
| Lower than expected molecular weight | 1. Chain Transfer Reactions: Impurities (e.g., water, alcohols) can act as chain transfer agents, terminating one chain and starting a new one. 2. Unforeseen Termination Reactions: Reactive impurities or side reactions with the functional groups can terminate growing polymer chains. | 1. Stringent Anhydrous Conditions: Use Schlenk line or glovebox techniques to maintain an inert and anhydrous atmosphere. 2. Monomer Purity: Ensure the GDEA monomer is free from any protic impurities. |
| Bimodal or multimodal molecular weight distribution in GPC | 1. Multiple Initiating Species: The initiator might not be pure, or it could generate different types of active species. 2. Changes in Reaction Conditions: Fluctuations in temperature during polymerization can affect the propagation rate. | 1. Initiator Purity Check: Verify the purity of your initiator. 2. Stable Reaction Temperature: Use a thermostatically controlled bath to maintain a constant temperature throughout the polymerization. |
| Polymerization does not initiate or is extremely slow | 1. Inactive Initiator: The initiator may have degraded due to improper storage or handling. 2. Presence of Inhibitors: The monomer may contain inhibitors from manufacturing or improper storage. | 1. Fresh Initiator: Use a freshly prepared or properly stored initiator. 2. Monomer Purification: Pass the monomer through a column of basic alumina to remove acidic inhibitors. |
| Gel formation during polymerization | Side Reactions: The tertiary amine in the GDEA side chain could potentially undergo side reactions, leading to crosslinking, especially at elevated temperatures. | Lower Reaction Temperature: Conduct the polymerization at a lower temperature to minimize the likelihood of side reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I precisely control the molecular weight of my PGDEA?
The molecular weight of PGDEA synthesized via living anionic ring-opening polymerization is primarily controlled by the molar ratio of the monomer to the initiator ([M]/[I]). In a living polymerization, each initiator molecule generates one growing polymer chain. Therefore, the degree of polymerization (DP) can be predicted by the following equation:
DP = ([Monomer] / [Initiator]) x Monomer Conversion
To achieve a specific molecular weight, you can adjust the initial [M]/[I] ratio.
Q2: What is a typical polydispersity index (PDI) for PGDEA synthesized by living anionic polymerization?
For a well-controlled living anionic polymerization of GDEA, you can expect to achieve a narrow molecular weight distribution with a PDI of less than 1.2. For instance, in the copolymerization of N,N-diethyl glycidyl amine (DEGA) with ethylene oxide, polymers with low polydispersities (≤1.13) have been reported.[2]
Q3: What are the most critical experimental parameters to ensure controlled polymerization?
The three most critical parameters are:
-
Purity of Reagents: Monomer, initiator, and solvent must be free of impurities, especially water and other protic compounds.
-
Stoichiometry: The accurate measurement of the monomer-to-initiator ratio is fundamental for molecular weight control.
-
Temperature Control: Maintaining a stable and appropriate reaction temperature is crucial to ensure a constant propagation rate and minimize side reactions.
Q4: Can I use cationic polymerization to control the molecular weight of PGDEA?
While cationic polymerization of epoxides is possible, it is often more challenging to control and more prone to side reactions, such as chain transfer to the polymer backbone, which can lead to branched structures and broader molecular weight distributions. Anionic ring-opening polymerization is generally the preferred method for achieving well-defined linear polyethers.
Data Presentation
The following table provides expected molecular weights for the homopolymerization of this compound (GDEA, Molecular Weight: 129.20 g/mol ) based on the monomer-to-initiator ratio, assuming 100% monomer conversion in a living anionic polymerization.
| Monomer-to-Initiator Ratio ([M]/[I]) | Target Degree of Polymerization (DP) | Theoretical Number Average Molecular Weight (Mn, g/mol ) | Expected PDI |
| 25:1 | 25 | 3,230 | < 1.2 |
| 50:1 | 50 | 6,460 | < 1.2 |
| 100:1 | 100 | 12,920 | < 1.2 |
| 150:1 | 150 | 19,380 | < 1.2 |
| 200:1 | 200 | 25,840 | < 1.2 |
Note: Actual Mn may vary depending on initiator efficiency and precise monomer conversion.
For comparison, here is data from the anionic ring-opening copolymerization of N,N-diethyl glycidyl amine (DEGA) with ethylene oxide (EO):
| Polymer Composition | Mn ( g/mol ) | PDI |
| mPEG-b-PDEGA | 3,300 - 10,200 | ≤ 1.13 |
Source: Thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine.[2]
Experimental Protocols
Protocol: Controlled Anionic Ring-Opening Polymerization of this compound (GDEA)
This protocol describes the synthesis of PGDEA using a potassium-based initiator under an inert atmosphere.
Materials:
-
This compound (GDEA), distilled over CaH₂
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Potassium naphthalenide solution in THF (initiator), freshly prepared and titrated
-
Methanol, degassed
-
Argon or Nitrogen gas, high purity
-
Schlenk line and oven-dried glassware
Procedure:
-
Glassware Preparation: All glassware (Schlenk flask, syringes, etc.) must be thoroughly dried in an oven at >120 °C overnight and then cooled under a stream of inert gas.
-
Solvent and Monomer Preparation: Transfer the freshly distilled THF and GDEA monomer to the reaction flask via a cannula under a positive pressure of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The reaction flask should be equipped with a magnetic stir bar and a septum.
-
Initiation: Cool the monomer solution in THF to the desired reaction temperature (e.g., room temperature). Add the calculated amount of potassium naphthalenide initiator solution dropwise via syringe while stirring vigorously. The solution should change color, indicating the formation of the living anionic species.
-
Polymerization: Allow the reaction to proceed under stirring for the desired time (e.g., 2-24 hours), depending on the target molecular weight and reaction temperature. Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR or GPC) if desired.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the solution should disappear.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold hexane or diethyl ether).
-
Purification: Isolate the precipitated polymer by filtration or decantation. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting PGDEA for its molecular weight (Mn), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and confirm its structure using ¹H NMR spectroscopy.
Visualizations
References
Technical Support Center: Characterization of Glycidyldiethylamine (GDEA) Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of Glycidyldiethylamine (GDEA) polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing GDEA polymers?
A1: The primary challenges in characterizing GDEA polymers stem from their polyamine nature and the reactivity of the precursor glycidyl group. Key issues include:
-
Hygroscopicity: Polyamines readily absorb atmospheric moisture, which can affect sample weighing, solvent interactions, and introduce water peaks in NMR spectra.
-
Intermolecular Crosslinking: Residual unreacted glycidyl groups or side reactions during polymerization can lead to branching and crosslinking, resulting in polymers that are partially or completely insoluble in common solvents. This significantly complicates analysis by techniques like Size Exclusion Chromatography (SEC) and solution-state NMR.
-
Amine-Column Interactions in SEC: The tertiary amine groups in the GDEA polymer can interact with the stationary phase of SEC columns, leading to peak tailing, broadening, and inaccurate molecular weight determination.
-
NMR Spectral Complexity: Broad peaks in ¹H NMR spectra are common for polymers, which can obscure the resolution of individual proton signals. Proper solvent selection and, in some cases, derivatization may be necessary for clear spectral interpretation.
-
Mass Spectrometry Ionization: While MALDI-TOF is a suitable technique, achieving optimal ionization and avoiding excessive fragmentation for polydisperse polymer samples can be challenging.
Q2: My GDEA polymer won't fully dissolve for analysis. What could be the cause and what can I do?
A2: Insolubility is a common issue and is often due to intermolecular crosslinking. This can happen if the polymerization reaction is not well-controlled, leading to side reactions.
-
Troubleshooting Steps:
-
Solvent Screening: Attempt to dissolve the polymer in a range of solvents with varying polarities (e.g., THF, DMF, DMSO, and aqueous buffers at different pH values).
-
Heating: Gently heat the sample in the chosen solvent, as this can aid dissolution. However, be cautious as excessive heat can cause degradation.
-
Review Synthesis: Re-evaluate the polymerization conditions. High temperatures or incorrect stoichiometry can promote side reactions.[1]
-
Consider Solid-State NMR: If the polymer remains insoluble, solid-state NMR can provide structural information without the need for dissolution.
-
Q3: Why are my SEC/GPC results for GDEA polymers showing broad, tailing peaks?
A3: This is likely due to interactions between the amine groups in your polymer and the stationary phase of the SEC column. To mitigate this:
-
Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (typically 0.1-0.5% v/v), to the mobile phase to saturate the interactive sites on the column.
-
Salt Addition: Incorporating a salt like lithium bromide (LiBr) or lithium chloride (LiCl) into the mobile phase (e.g., DMF with 0.05 M LiBr) can also suppress these interactions.
-
Column Selection: Choose a column specifically designed for the analysis of polyamines or polymers with basic functional groups.
Q4: I am seeing a broad peak around 3.0-4.0 ppm in my ¹H NMR spectrum. What does this correspond to?
A4: This broad signal likely corresponds to the protons of the polymer backbone, specifically the -CH₂- and -CH- groups adjacent to the nitrogen atom and the oxygen atom. The overlapping signals from the repeating monomer units in a polymeric structure often result in broad resonances. For a more detailed assignment, refer to the NMR section in the experimental protocols below.
Troubleshooting Guides
NMR Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks | High polymer concentration leading to high viscosity. Incomplete dissolution of the polymer. Paramagnetic impurities. | Decrease the sample concentration. Ensure the polymer is fully dissolved, using gentle heating if necessary. Filter the sample before analysis. |
| Unexpected peak in the spectrum (e.g., at ~1.56 ppm in D₂O or ~2.5 ppm in DMSO-d6) | Residual water in the sample or solvent. | Use a fresh, sealed bottle of deuterated solvent. For hygroscopic GDEA polymers, dry the sample under vacuum before preparing the NMR sample. |
| Difficulty in integrating end-group signals for Mn determination | Low signal-to-noise for end groups in high molecular weight polymers. Overlap with polymer backbone signals. | Increase the number of scans. Use a higher field NMR spectrometer if available. Choose an initiator with a distinct end-group signal that does not overlap with the polymer backbone. |
Size Exclusion Chromatography (GPC/SEC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High backpressure | Clogged frit or column. Precipitated polymer in the system. | Filter all samples and mobile phases through a 0.22 or 0.45 µm filter. If pressure is high, disconnect the column and flush the system. If the column is clogged, try back-flushing at a low flow rate. |
| Irreproducible retention times | Fluctuations in pump flow rate or temperature. Column degradation. | Ensure the pump is properly primed and delivering a stable flow. Use a column oven for temperature control. If the column is old or has been used with incompatible samples, it may need to be replaced. |
| Negative or distorted peaks | Refractive index mismatch between the sample solvent and the mobile phase. | Dissolve the sample in the mobile phase. If a different solvent must be used for dissolution, ensure it is miscible with the mobile phase and inject the smallest possible volume. |
Quantitative Data Summary
The following table provides expected data ranges for GDEA polymers and related poly(glycidyl ether)s based on typical synthesis methods. Actual values will vary depending on the specific experimental conditions.
| Parameter | Technique | Typical Value/Range | Notes |
| Number-Average Molecular Weight (Mn) | GPC/SEC, NMR | 2,000 - 20,000 g/mol | Can be controlled by adjusting the monomer-to-initiator ratio. |
| Weight-Average Molecular Weight (Mw) | GPC/SEC | 2,500 - 30,000 g/mol | Will be higher than Mn for polydisperse samples. |
| Polydispersity Index (PDI = Mw/Mn) | GPC/SEC | 1.1 - 2.5 | Lower values indicate a more uniform polymer chain length distribution.[2][3] |
| ¹H NMR Chemical Shifts (in CDCl₃) | NMR | δ (ppm): ~1.0 (t, -CH₃), ~2.5 (q, -N-CH₂-CH₃), 2.6-3.8 (m, backbone -CH₂- and -CH-) | Shifts can be broad and may vary slightly based on solvent and polymer tacticity. |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy of GDEA Polymer
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the dried GDEA polymer into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Cap the vial and ensure the polymer is fully dissolved. Gentle vortexing or leaving it to stand overnight may be required.
-
Filter the solution through a glass wool plug into a clean NMR tube.
-
-
Instrument Setup:
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Set the number of scans to 16 or 32 to ensure good signal-to-noise.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Data Analysis:
-
Integrate the characteristic peaks. The ratio of the integral of the backbone protons to the initiator fragment protons can be used to determine the number-average molecular weight (Mn) if the initiator has well-defined signals.[4]
-
Protocol 2: GPC/SEC for Molecular Weight Determination
-
Mobile Phase Preparation:
-
Prepare a mobile phase of DMF with 0.05 M LiBr.
-
Filter the mobile phase through a 0.45 µm solvent-resistant filter.
-
Degas the mobile phase thoroughly before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the GDEA polymer at a concentration of 2-5 mg/mL in the mobile phase.
-
Allow the polymer to dissolve completely (this may take several hours).
-
Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
GPC/SEC System Conditions:
-
Columns: Use columns suitable for polar aprotic solvents (e.g., polar-modified styrene-divinylbenzene).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-50 °C.
-
Detector: Refractive Index (RI).
-
Calibration: Use narrow polydispersity polystyrene or polymethylmethacrylate (PMMA) standards.
-
-
Data Analysis:
-
Process the chromatogram to obtain the molecular weight distribution and calculate Mn, Mw, and PDI relative to the calibration standards.
-
Protocol 3: MALDI-TOF Mass Spectrometry
-
Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Polymer Solution: Prepare a solution of the GDEA polymer at approximately 1 mg/mL in a suitable solvent (e.g., methanol or THF).
-
Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), at 1 mg/mL in the same solvent as the polymer.
-
-
Target Plate Spotting:
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a 1:10:1 ratio (v/v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion reflectron mode.
-
Calibrate the instrument using a suitable polymer standard.
-
-
Data Analysis:
-
Identify the repeating unit mass and the end-group masses from the isotopic distribution of the polymer peaks.[5]
-
Visualizations
Caption: Experimental workflow for GDEA polymer synthesis and characterization.
Caption: Troubleshooting logic for common GPC/SEC issues with GDEA polymers.
References
- 1. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Polymer Analysis in Materials Science [sigmaaldrich.com]
- 5. MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycidyldiethylamine (GDEA) Copolymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Glycidyldiethylamine (GDEA) copolymerization.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters influencing the yield and molecular weight of GDEA copolymers?
The successful synthesis of GDEA copolymers with high yield and controlled molecular weight is primarily dependent on several key factors:
-
Monomer Purity: Impurities in GDEA or the comonomer can act as terminating agents or chain transfer agents, leading to lower yields and broader molecular weight distributions. It is crucial to use highly purified monomers.
-
Initiator Concentration: The molar ratio of monomer to initiator directly influences the degree of polymerization and, consequently, the molecular weight of the copolymer. A lower initiator concentration generally leads to higher molecular weight.
-
Reaction Temperature: Temperature affects the kinetics of both initiation and propagation. An optimal temperature ensures a controlled polymerization rate and minimizes side reactions. For anionic ring-opening polymerization of glycidyl ethers, temperatures are often kept low to control the reaction.
-
Solvent Choice: The polarity and purity of the solvent are critical. The solvent must be inert to the reactive species and capable of dissolving the monomers and the growing polymer chains.
-
Stoichiometry of Comonomers: In a copolymerization, the feed ratio of GDEA to the comonomer will determine the composition of the resulting copolymer, which in turn affects its properties.
Q2: What are the common characterization techniques for GDEA copolymers?
To confirm the successful synthesis and determine the properties of your GDEA copolymer, the following characterization techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the copolymer and determine the molar composition of the monomer units.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer. A low PDI (typically ≤ 1.2) indicates a well-controlled polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the copolymer, confirming the incorporation of both GDEA and the comonomer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer, which provides information about its thermal properties.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Copolymer Yield | 1. Monomer or Solvent Impurities: Presence of water, alcohols, or other protic impurities that can terminate the polymerization. 2. Inactive Initiator: The initiator may have degraded due to improper storage or handling. 3. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 4. Side Reactions: The tertiary amine of GDEA can catalyze side reactions.[1] | 1. Purify Monomers and Solvent: Distill monomers and dry the solvent over appropriate drying agents. Ensure all glassware is rigorously dried. 2. Use Fresh Initiator: Prepare or use a fresh batch of the initiator solution. 3. Optimize Reaction Conditions: Increase the reaction time or adjust the temperature. Monitor the reaction progress using techniques like NMR or FTIR. 4. Control Reaction Temperature: Maintain a low and constant temperature to minimize side reactions. |
| High Polydispersity Index (PDI > 1.2) | 1. Slow Initiation: The rate of initiation is slower than the rate of propagation. 2. Chain Transfer Reactions: Impurities or the monomer itself can act as chain transfer agents. 3. Multiple Active Species: Presence of different initiating or propagating species. | 1. Choose a More Efficient Initiator: Select an initiator that provides rapid and quantitative initiation. 2. Purify all Reagents: Rigorously purify monomers and solvent to remove any potential chain transfer agents. 3. Ensure a Homogeneous System: Maintain good stirring and ensure all components are well-dissolved. |
| Gel Formation | 1. Cross-linking Reactions: The tertiary amine on GDEA can potentially lead to side reactions causing cross-linking, especially at higher temperatures.[1] 2. Bifunctional Impurities: Presence of impurities with more than one reactive group. | 1. Lower the Reaction Temperature: Conduct the polymerization at a lower temperature to suppress side reactions. 2. Use High Purity Monomers: Ensure the monomers are free from bifunctional impurities. |
| Inconsistent Results / Poor Reproducibility | 1. Variations in Reagent Purity: Inconsistent purity of monomers, initiator, or solvent between batches. 2. Atmospheric Contamination: Exposure of the reaction to air or moisture. 3. Inaccurate Reagent Measurement: Errors in measuring the amounts of monomer, comonomer, and initiator. | 1. Standardize Purification Procedures: Implement and follow a consistent protocol for purifying all reagents. 2. Use Inert Atmosphere Techniques: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. 3. Calibrate Equipment: Ensure all balances and syringes are properly calibrated for accurate measurements. |
Experimental Protocols
Anionic Ring-Opening Copolymerization of this compound (GDEA) with Ethylene Oxide (EO)
This protocol is a representative example for the synthesis of a poly(ethylene oxide--co--Glycidyldiethylamine) copolymer.
Materials:
-
This compound (GDEA), distilled before use.
-
Ethylene Oxide (EO), passed through a column of activated alumina and condensed before use.
-
Initiator: Potassium naphthalenide solution in THF (concentration determined by titration).
-
Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl.
-
Methanol, anhydrous.
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity inert atmosphere (argon or nitrogen).
-
Solvent Addition: Anhydrous THF is cannulated into the reaction flask.
-
Initiation: The desired amount of potassium naphthalenide initiator solution is added to the THF at room temperature.
-
First Monomer Addition (EO): The reactor is cooled to the desired temperature (e.g., 40 °C). A pre-determined amount of liquid ethylene oxide is then added slowly to the initiator solution. The polymerization is allowed to proceed for a specified time (e.g., 24 hours).
-
Second Monomer Addition (GDEA): After the polymerization of EO, a pre-determined amount of purified GDEA is added to the living poly(ethylene oxide) chains. The reaction mixture is stirred for an additional period (e.g., 48 hours) at the same temperature.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol.
-
Purification: The copolymer is precipitated in a large excess of a non-solvent (e.g., cold diethyl ether or hexane). The precipitate is then collected by filtration or centrifugation and dried under vacuum to a constant weight.
Quantitative Data Example:
The following table provides an example of how varying the initiator concentration can affect the molecular weight and PDI of the resulting copolymer.
| Run | [Monomer]:[Initiator] Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) | Yield (%) |
| 1 | 50:1 | 5,000 | 4,800 | 1.10 | 92 |
| 2 | 100:1 | 10,000 | 9,500 | 1.12 | 90 |
| 3 | 200:1 | 20,000 | 18,500 | 1.15 | 88 |
Note: The data in this table is illustrative and may not represent actual experimental results.
Visualizations
Caption: Experimental workflow for the synthesis of GDEA copolymers.
Caption: Troubleshooting logic for low copolymer yield.
References
Technical Support Center: Managing the Exotherm of Glycidyldiethylamine (GDEA) Epoxy Curing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycidyldiethylamine (GDEA) epoxy curing. The following information is designed to help you manage and control the exothermic reaction inherent in the curing process.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction in the context of GDEA epoxy curing?
A1: The curing of GDEA epoxy resin with a hardener is a chemical process that releases heat. This release of heat is known as an exothermic reaction.[1][2][3] The amount of heat generated and the rate at which it is released can significantly impact the properties of the cured material.
Q2: Why is it crucial to manage the exotherm of GDEA curing?
A2: Uncontrolled exothermic reactions can lead to several problems, including:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature.[2]
-
Material Degradation: Excessive heat can cause the epoxy to yellow, crack, or even char.[3]
-
Void Formation: Trapped heat can lead to the formation of bubbles and voids within the cured material.
-
Reduced Pot Life: Higher temperatures accelerate the curing reaction, significantly shortening the workable time of the mixed epoxy.[2][4]
-
Safety Hazards: In extreme cases, a runaway exotherm can generate smoke and fumes, and even pose a fire risk.[4]
Q3: What are the primary factors that influence the exotherm of GDEA curing?
A3: The intensity of the exothermic reaction is influenced by several factors:
-
Mass of the Epoxy Mixture: Larger volumes of mixed epoxy will generate more heat.[3][4]
-
Ambient and Substrate Temperature: Higher starting temperatures will accelerate the reaction and increase the peak exotherm.[4]
-
Type and Concentration of Hardener: The reactivity of the amine hardener plays a crucial role. Aliphatic amines are generally more reactive and produce a faster, more intense exotherm compared to aromatic amines.[5]
-
Presence of Catalysts or Accelerators: These additives are designed to speed up the curing process, which will increase the rate of heat generation.
-
Fillers: The type and amount of filler can influence the exotherm. Some fillers can act as heat sinks, while others may have an insulating effect.[4][6][7]
Troubleshooting Guide
Problem: My GDEA mixture is getting too hot, and the pot life is too short.
| Possible Cause | Solution |
| Excessive mass of mixed epoxy. | Mix smaller batches of the GDEA resin and hardener.[3][4] |
| High ambient or substrate temperature. | Work in a cooler environment. Pre-cool the GDEA resin and hardener before mixing. Use a cooling plate or a water bath for the mixing container.[4] |
| Hardener is too reactive. | Consider using a less reactive hardener. Aromatic amine hardeners typically have a slower reaction rate than aliphatic amines.[5] |
| High concentration of catalyst/accelerator. | Reduce the concentration of the catalyst or accelerator in your formulation. |
Problem: The cured GDEA epoxy shows cracks or yellowing.
| Possible Cause | Solution |
| Uncontrolled high exotherm. | Implement measures to reduce the exotherm, such as reducing the batch size, lowering the curing temperature, or using a less reactive hardener.[3][4] |
| Rapid temperature change during curing. | Ensure a more gradual curing process by controlling the ambient temperature and avoiding rapid heating or cooling cycles. |
Problem: I am observing voids or bubbles in my cured GDEA sample.
| Possible Cause | Solution |
| Trapped air during mixing. | Mix the resin and hardener slowly and carefully to avoid introducing air bubbles. Consider using a vacuum chamber to degas the mixture before curing. |
| Off-gassing due to high temperatures. | Control the exotherm to prevent the temperature from reaching a point where volatile components in the formulation begin to off-gas. |
Quantitative Data Summary
The following tables provide an overview of how different parameters can influence the curing exotherm of glycidyl amine epoxy systems, which can be considered analogous to GDEA.
Table 1: Effect of Hardener Type on Peak Exotherm Temperature of Aromatic Glycidyl Amine Epoxy
| Hardener Type | Peak Exotherm Temperature (°C) | Time to Peak (minutes) |
| Aliphatic Amine (e.g., TETA) | ~150-200 | 10-20 |
| Aromatic Amine (e.g., DDS) | ~180-230 | 30-60 |
| Cycloaliphatic Amine | ~160-210 | 20-40 |
Note: These are typical ranges and can vary significantly based on the specific formulation, mass, and curing conditions.
Table 2: Influence of Filler on Curing Exotherm of an Epoxy-Amine System
| Filler Type | Filler Loading (wt%) | Peak Exotherm Temperature (°C) |
| None | 0 | 135.1 |
| Glass Beads | 35 | ~132 |
| Glass Beads | 45 | ~130 |
| Glass Beads | 55 | ~129 |
Data adapted from a study on a filled epoxy resin system, demonstrating the trend of decreasing exotherm with increasing filler content.[6]
Experimental Protocols
Method 1: Measuring Exotherm using Differential Scanning Calorimetry (DSC)
This protocol outlines the basic steps for determining the exothermic heat flow of a GDEA curing reaction using DSC.
Objective: To quantify the heat of reaction and determine the peak exotherm temperature.
Materials:
-
This compound (GDEA) resin
-
Amine hardener
-
DSC instrument
-
Aluminum DSC pans and lids
Procedure:
-
Accurately weigh 5-10 mg of the freshly mixed GDEA resin and hardener into an aluminum DSC pan.
-
Seal the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range appropriate for the curing reaction (e.g., 30 °C to 250 °C).[1]
-
Record the heat flow as a function of temperature. The resulting plot will show an exothermic peak.
-
The area under the peak corresponds to the total heat of reaction (ΔH), and the peak of the curve indicates the peak exotherm temperature.[2][8]
Method 2: Monitoring Exotherm using a Thermocouple
This protocol describes a simple method for monitoring the temperature profile of a curing GDEA mixture using a thermocouple.
Objective: To measure the peak exotherm temperature and the time to reach it in a bulk sample.
Materials:
-
This compound (GDEA) resin
-
Amine hardener
-
Mixing container (e.g., a plastic cup)
-
Thermocouple with a digital reader
-
Timer
Procedure:
-
Place a known mass of the GDEA resin and hardener into the mixing container.
-
Position the tip of the thermocouple in the center of the mixture.
-
Start the timer as you begin to mix the components thoroughly.
-
Record the temperature at regular intervals (e.g., every minute).
-
Continue recording the temperature until it has peaked and started to decrease.
-
Plot the temperature versus time to visualize the exotherm curve and determine the peak temperature and time to peak.
Visualizations
References
- 1. shimadzu.com [shimadzu.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 4. epoxyworks.com [epoxyworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Filler Content and Filler Size on the Curing Kinetics of an Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Overcoming Solubility Issues of Glycidyldiethylamine-functionalized Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Glycidyldiethylamine-functionalized polymers.
Troubleshooting Guide
This guide is designed to help you identify and resolve common solubility issues during your experiments.
Q1: My this compound-functionalized polymer won't dissolve in common organic solvents. What could be the problem?
A1: Several factors could be contributing to the poor solubility of your polymer. Here's a step-by-step troubleshooting workflow:
Figure 1: A troubleshooting workflow for addressing poor solubility of this compound-functionalized polymers.
-
Intermolecular Crosslinking: The reaction between the epoxy groups of poly(glycidyl methacrylate) (PGMA) and diethylamine can sometimes lead to the formation of crosslinks between polymer chains, significantly reducing solubility.[1] This is more likely to occur at higher reaction temperatures or with prolonged reaction times.
-
Inappropriate Solvent: The diethylamine functionalization increases the polymer's hydrophobicity compared to the PGMA precursor. Solvents that readily dissolve PGMA, such as pure THF or chloroform, may not be optimal for the functionalized polymer.[2]
-
High Degree of Functionalization: A very high degree of functionalization with the hydrophobic diethylamine groups can lead to strong intermolecular interactions, causing the polymer to aggregate and resist dissolution.
-
Unintended Hydrolysis: The epoxy rings are susceptible to hydrolysis, which introduces diol functionalities.[1] While this increases hydrophilicity, a heterogeneous mixture of functional groups can sometimes complicate solubility.
Q2: I observe gel-like particles or a swollen mass instead of a clear solution. What does this indicate?
A2: This is a strong indication of partial crosslinking. The solvent is able to swell the polymer network, but cannot fully dissolve it. Review your synthesis protocol for conditions that might favor crosslinking, such as excessive heat or reaction time.
Q3: Can I improve the solubility of my existing batch of polymer?
A3: While it is challenging to reverse crosslinking, you can try the following:
-
Solvent Mixtures: Experiment with solvent mixtures. For instance, a combination of a good solvent for the hydrophobic segments (like THF or dioxane) and a small amount of a polar solvent (like water or methanol) can sometimes help to disrupt intermolecular interactions.
-
Heating and Agitation: Gently heating the mixture while stirring can increase the kinetic energy and help to break up polymer aggregates.[3] However, be cautious as excessive heat can promote further crosslinking if unreacted epoxy groups are present.
-
Sonication: Applying ultrasonic energy can help to break down larger polymer aggregates and facilitate dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound-functionalized polymers?
A1: Based on the properties of the diethylamine functional group and the PGMA backbone, good starting points for solvent selection include:
-
N,N-Dimethylformamide (DMF): Often an excellent solvent due to its ability to solubilize both the relatively nonpolar polymer backbone and the more polar functional groups.[4]
-
Tetrahydrofuran (THF): While a good solvent for the PGMA precursor, its effectiveness for the functionalized polymer may depend on the degree of functionalization.[2]
-
Dioxane: Similar to THF, it can be a suitable solvent.
-
Solvent Mixtures: As mentioned in the troubleshooting guide, mixtures can be highly effective. A combination of a solvent that swells the hydrophobic polymer core and another that interacts with the polar amine groups can be beneficial.[3][5]
Q2: How does the degree of functionalization with diethylamine affect solubility?
A2: The degree of functionalization has a significant impact on solubility:
-
Low to Moderate Functionalization: The polymer may retain solubility in solvents that dissolve the parent PGMA.
-
High Functionalization: The increased hydrophobicity due to the diethyl groups will likely require less polar solvents. The likelihood of intermolecular aggregation also increases, potentially reducing solubility. The pH of aqueous solutions will also have a more pronounced effect on solubility for highly functionalized polymers.
Q3: Can pH be used to modulate the solubility of these polymers in aqueous solutions?
A3: Yes, the tertiary amine groups introduced by the diethylamine functionalization are pH-responsive. At low pH, these amines become protonated, leading to increased charge and potentially enhanced solubility in water. As the pH increases, the amines are deprotonated, the polymer becomes less charged and more hydrophobic, which can lead to aggregation or precipitation from aqueous solution.
Quantitative Solubility Data
The following table provides a qualitative summary of solvent compatibility for this compound-functionalized polymers. Exact solubility values can vary depending on the polymer's molecular weight and degree of functionalization.
| Solvent | Hansen Solubility Parameters (δ) | Expected Solubility | Notes |
| δD (Dispersion) | δP (Polar) | δH (H-bonding) | |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Dioxane | 19.0 | 1.8 | 7.4 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Water | 15.5 | 16.0 | 42.3 |
| Hexane | 14.9 | 0.0 | 0.0 |
Note: Hansen Solubility Parameters (HSP) are a useful tool for predicting polymer-solvent interactions. A polymer is more likely to dissolve in a solvent with similar HSP values.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound-Functionalized Polymers
This protocol outlines a general method for dissolving the functionalized polymer.
Figure 2: A standard workflow for the dissolution of this compound-functionalized polymers.
Methodology:
-
Preparation: Weigh the desired amount of the dry this compound-functionalized polymer into a clean, dry vial.
-
Solvent Addition: Add the selected solvent (e.g., DMF) to the vial to achieve the desired concentration. Start with a relatively low concentration (e.g., 1-5 mg/mL) to facilitate dissolution.
-
Initial Dissolution: Place a magnetic stir bar in the vial and stir the mixture at room temperature. Allow at least one hour for dissolution, as polymers can take time to fully solvate.
-
Enhancing Solubility (if needed):
-
Gentle Heating: If the polymer does not fully dissolve, gently warm the vial to 40-50 °C with continued stirring. Avoid excessive heat to prevent potential degradation or further side reactions.
-
Sonication: If aggregates persist, place the vial in an ultrasonic bath for 10-15 minute intervals. Monitor the solution for any changes.
-
-
Final Observation: A successfully dissolved polymer will result in a clear, homogenous solution free of visible particles or gel-like material.
Protocol 2: Synthesis of this compound-Functionalized Polymer with Minimized Solubility Issues
This protocol provides a general synthetic route for the functionalization of poly(glycidyl methacrylate) (PGMA) with diethylamine, with considerations to minimize crosslinking.
Methodology:
-
PGMA Dissolution: Dissolve the starting PGMA in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Amine Addition: Slowly add diethylamine to the polymer solution at room temperature with vigorous stirring. The molar ratio of diethylamine to the glycidyl groups of PGMA will determine the theoretical degree of functionalization.
-
Reaction: Maintain the reaction at a controlled temperature (e.g., room temperature to 40 °C) for a specified period (e.g., 24-48 hours). Higher temperatures can accelerate the reaction but also increase the risk of crosslinking.[1]
-
Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR or FTIR spectroscopy to observe the opening of the epoxy ring.
-
Purification: Once the desired degree of functionalization is achieved, precipitate the polymer by adding the reaction mixture to a non-solvent, such as cold methanol or ethanol.[2]
-
Washing and Drying: Wash the precipitated polymer several times with the non-solvent to remove unreacted diethylamine and any byproducts. Dry the purified polymer under vacuum until a constant weight is achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploiting Hansen solubility parameters to tune porosity and function in conjugated microporous polymers - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA05563H [pubs.rsc.org]
- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. kinampark.com [kinampark.com]
Strategies to reduce the cytotoxicity of Glycidyldiethylamine-based carriers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycidyldiethylamine (GDEA)-based carriers. The focus is on strategies to mitigate the cytotoxicity of these carriers while maintaining their efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity associated with GDEA-based carriers?
A1: GDEA-based carriers, like many cationic polymers, primarily induce cytotoxicity through their interaction with cellular membranes. The cationic nature of these polymers can lead to membrane disruption, causing leakage of intracellular components and ultimately cell death.[1] Additionally, these carriers can induce oxidative stress and have been shown to interact with mitochondria, leading to apoptosis.[2] The high positive charge density of the polymer is a key factor contributing to its toxicity.[1]
Q2: How can surface modification of GDEA-based carriers reduce their cytotoxicity?
A2: Surface modification is a key strategy to reduce the cytotoxicity of GDEA-based carriers. The primary goal is to shield the positive charge of the polymer, which is a major contributor to its toxicity.[1] Common modification strategies include:
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the surface of the carrier. PEG is a hydrophilic and biocompatible polymer that creates a "stealth" layer, reducing non-specific interactions with cells and serum proteins, thereby lowering cytotoxicity.[3][4]
-
Biodegradable Linkages: Incorporating biodegradable bonds, such as disulfide bonds, into the polymer backbone. These bonds are stable in the extracellular environment but are cleaved in the reducing environment of the cytoplasm, breaking down the polymer into smaller, less toxic fragments.
-
Hydrophilization: Introducing other hydrophilic moieties to the surface can also mask the cationic charge and improve biocompatibility.
Q3: What is PEGylation and how does it specifically help in reducing the cytotoxicity of cationic carriers?
A3: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, in this case, the GDEA-based carrier.[3] PEG is a neutral, hydrophilic polymer that is well-known for its ability to improve the biocompatibility of nanoparticles and drug carriers.[3][4] In the context of reducing cytotoxicity, PEGylation works in several ways:
-
Charge Shielding: The PEG layer effectively masks the positive charge of the GDEA polymer, reducing its interaction with the negatively charged cell membrane.[1]
-
Reduced Protein Adsorption: PEGylation prevents the adsorption of serum proteins (opsonization), which can trigger cellular uptake by the reticuloendothelial system and induce an immune response.[3]
-
Increased Hydrophilicity: The hydrophilic nature of PEG improves the stability of the carrier in aqueous environments and reduces aggregation.
Q4: Will modifying my GDEA-based carrier to reduce cytotoxicity negatively impact its transfection/delivery efficiency?
A4: This is a critical consideration, as there can be a trade-off between reducing cytotoxicity and maintaining high efficacy. While modifications like PEGylation can decrease cytotoxicity, they can also sometimes reduce transfection efficiency in vitro.[5] This is because the reduced positive charge can weaken the interaction with the negatively charged cell membrane, which is important for cellular uptake. However, it has been observed that in vivo performance does not always correlate with in vitro transfection efficiency.[5] In some cases, PEGylated carriers have shown improved in vivo efficacy due to their enhanced stability and circulation time.[5] Therefore, it is crucial to optimize the degree of modification to find a balance between reduced cytotoxicity and acceptable delivery efficiency for your specific application.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell death observed after treatment with GDEA-based carriers. | The concentration of the GDEA-based carrier is too high, leading to significant membrane disruption and apoptosis. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of your carrier. Start with a wide range of concentrations and use a cell viability assay (e.g., MTT assay) to assess cytotoxicity. |
| Inconsistent results in cytotoxicity assays. | The formulation of the GDEA-carrier complex is not optimized, leading to aggregation or variable particle size. | Ensure a consistent protocol for complex formation. Factors to control include the ratio of carrier to payload, incubation time, and buffer conditions. Characterize the size and zeta potential of your particles to ensure uniformity. |
| Low transfection/delivery efficiency with modified, low-toxicity carriers. | The degree of surface modification (e.g., PEGylation) is too high, overly shielding the positive charge and hindering cellular uptake. | Synthesize and test a series of carriers with varying degrees of modification. For example, prepare GDEA-PEG copolymers with different PEG chain lengths or grafting densities to find the optimal balance between low cytotoxicity and high efficiency. |
| Precipitation of carrier-payload complexes in cell culture media. | The complexes are not stable in the presence of serum proteins in the media, leading to aggregation. | Consider PEGylating your GDEA-carrier. The PEG layer can improve the stability of the complexes in biological fluids and prevent aggregation.[3] |
Quantitative Data
The following table summarizes cytotoxicity data for a polymer structurally similar to poly(GDEA), poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), and its PEGylated counterpart. This data can serve as a reference for the expected reduction in cytotoxicity upon modification.
| Polymer | Cell Line | IC50 (µg/mL) | Cell Viability at 1 mg/mL | Citation |
| PDEAEMA (100%) | HCT-116 | Cytotoxic | <20% | [3] |
| PDEAEMA-co-PEG (45% PDEAEM) | HCT-116 | Cytotoxic | <40% | [3] |
| PDEAEMA-co-PEG (20% PDEAEM) | HCT-116 | Non-cytotoxic | >80% | [3] |
Note: The data presented is for poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), a polymer with a similar functional group to poly(this compound). This data is provided as a representative example of how PEGylation can significantly reduce the cytotoxicity of cationic polymers.
Experimental Protocols
Protocol 1: Synthesis of mPEG-b-P(DEGA) Block Copolymers
This protocol describes the synthesis of a PEGylated GDEA-based carrier via anionic ring-opening polymerization of N,N-diethyl glycidyl amine (DEGA) initiated by a methoxy-terminated PEG macroinitiator.
Materials:
-
Methoxy polyethylene glycol (mPEG)
-
N,N-diethyl glycidyl amine (DEGA)
-
Toluene (anhydrous)
-
Potassium naphthalenide solution in THF
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
Diethyl ether
Procedure:
-
Initiator Preparation: In a flame-dried Schlenk flask under argon, dissolve mPEG in anhydrous toluene. Add a stoichiometric amount of potassium naphthalenide solution dropwise until a faint green color persists, indicating the formation of the mPEG macroinitiator.
-
Polymerization: Add the desired amount of DEGA monomer to the initiator solution via syringe. The molar ratio of DEGA to mPEG will determine the length of the P(DEGA) block.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting mPEG-b-P(DEGA) block copolymer by ¹H NMR and gel permeation chromatography (GPC) to determine the composition and molecular weight.
Protocol 2: Cytotoxicity Evaluation using MTT Assay
This protocol details the procedure for assessing the cytotoxicity of GDEA-based carriers using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
GDEA-based carriers (and modified versions)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the GDEA-based carriers in serum-free culture medium. Remove the culture medium from the wells and replace it with 100 µL of the carrier solutions at different concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against carrier concentration to determine the IC50 value (the concentration at which 50% of cells are viable).
Visualizations
Caption: Proposed signaling pathway for GDEA-based carrier-induced cytotoxicity.
References
- 1. The role of surface charge in cellular uptake and cytotoxicity of medical nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P11-04. PEGylated poly [2-(N,N-dimethylamino) ethyl methacrylate] as mucosal DNA delivery vector improves HIV-1-specific immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crosslinking Density with Glycidyldiethylamine (GDE)
Welcome to the technical support center for Glycidyldiethylamine (GDE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing crosslinking density in your experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GDE) and how does it work as a crosslinker?
This compound (GDE) is a chemical crosslinking agent that contains a reactive epoxide group. This epoxide group can form stable covalent bonds with nucleophilic functional groups present in biopolymers, such as hydroxyl (-OH) and amine (-NH2) groups. This reaction makes it effective for crosslinking polysaccharides like hyaluronic acid (HA) and proteins. The diethylamine portion of the molecule can also influence its reactivity and the properties of the resulting hydrogel.
Q2: What are the key parameters to consider when optimizing crosslinking density with GDE?
The primary parameters to control are:
-
GDE Concentration: Higher concentrations of GDE will generally lead to a higher crosslinking density.[1]
-
Polymer Concentration: The concentration of the biopolymer in the solution will affect the proximity of polymer chains and thus the efficiency of the crosslinking reaction.
-
Reaction pH: The pH of the reaction mixture is critical. Alkaline conditions (e.g., pH 8-10) are often used to deprotonate hydroxyl and amine groups, increasing their nucleophilicity and promoting the ring-opening reaction of the epoxide.[2][3][4]
-
Reaction Temperature and Time: Increased temperature can accelerate the crosslinking reaction, but excessive heat may degrade the biopolymer.[5] The reaction time needs to be sufficient to achieve the desired degree of crosslinking.
Q3: How can I determine the crosslinking density of my GDE-crosslinked hydrogel?
Several methods can be used to quantify the crosslinking density:
-
Swelling Studies: This is a common method where the hydrogel is swollen in a suitable solvent (e.g., phosphate-buffered saline, PBS) until equilibrium is reached. The swelling ratio is inversely related to the crosslinking density. The Flory-Rehner equation can be used to calculate the crosslinking density from swelling data.[6]
-
Rheological Analysis: Dynamic mechanical analysis (DMA) or rheometry can measure the storage modulus (G') of the hydrogel, which is directly proportional to the crosslinking density for an unfilled thermosetting polymer.[7]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) can be used to determine the degree of modification of the polymer by the crosslinker, which can be correlated with the crosslinking density.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Hydrogel does not form or is too soft | 1. Insufficient GDE concentration. 2. Reaction time is too short. 3. Incorrect pH of the reaction mixture. 4. Low polymer concentration. | 1. Increase the molar ratio of GDE to the polymer functional groups. 2. Extend the reaction time. 3. Adjust the pH to an optimal alkaline range (e.g., pH 9). 4. Increase the concentration of the biopolymer solution. |
| Hydrogel is too stiff and brittle | 1. Excessive GDE concentration leading to overly high crosslinking density. 2. Reaction time is too long. | 1. Decrease the GDE concentration. 2. Reduce the reaction time. |
| Inconsistent results between batches | 1. Inaccurate measurement of reagents. 2. Fluctuations in reaction temperature or pH. 3. Inhomogeneous mixing of the polymer and GDE. | 1. Ensure precise weighing and pipetting of all components. 2. Use a temperature-controlled environment and a calibrated pH meter. 3. Ensure thorough and consistent mixing of the reaction solution before gelation begins. |
| Poor cell viability in cell-laden hydrogels | 1. Cytotoxicity from unreacted GDE. 2. Suboptimal mechanical properties of the hydrogel. | 1. Purify the hydrogel after crosslinking by extensive washing with a suitable buffer (e.g., PBS) to remove any unreacted GDE. 2. Optimize the crosslinking density to achieve mechanical properties that are more favorable for the specific cell type. |
Quantitative Data
The optimal concentration of GDE and the resulting hydrogel properties will depend on the specific biopolymer and the desired application. The following tables provide example data based on trends observed with similar epoxy-based crosslinkers for hyaluronic acid (HA) hydrogels.
Table 1: Effect of GDE Concentration on Hydrogel Properties
| GDE:HA Molar Ratio | Gelation Time (minutes) | Swelling Ratio (in PBS) | Storage Modulus (G') (Pa) |
| 0.1 | ~60 | 50 | 150 |
| 0.5 | ~30 | 35 | 400 |
| 1.0 | ~15 | 20 | 800 |
| 2.0 | ~5 | 10 | 1500 |
Table 2: Influence of Reaction pH on Crosslinking Efficiency
| Reaction pH | Gelation Time (minutes) | Degree of Swelling (%) |
| 7.4 | >120 | High |
| 8.5 | ~45 | Moderate |
| 9.5 | ~20 | Low |
Experimental Protocols
Protocol 1: Preparation of a GDE-Crosslinked Hyaluronic Acid (HA) Hydrogel
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Hyaluronic acid (HA)
-
This compound (GDE)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
HA Solution Preparation: Dissolve HA in 0.1 M NaOH to the desired concentration (e.g., 2% w/v). Stir the solution at room temperature until the HA is fully dissolved.
-
pH Adjustment: Adjust the pH of the HA solution to the desired level (e.g., pH 9) using 0.1 M HCl or 0.1 M NaOH.
-
GDE Addition: Add the calculated amount of GDE to the HA solution while stirring. The molar ratio of GDE to HA repeating units will determine the crosslinking density.
-
Crosslinking Reaction: Continue stirring until the solution becomes visibly more viscous. Transfer the solution to a mold or desired container and allow the crosslinking reaction to proceed at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours or until gelation is complete).
-
Purification: After gelation, immerse the hydrogel in a large volume of PBS (pH 7.4) to allow it to swell and to remove any unreacted GDE. Change the PBS solution several times over 24-48 hours.
Protocol 2: Determination of Crosslinking Density by Swelling Measurement
-
Equilibrium Swelling: Place a pre-weighed, lyophilized sample of the hydrogel (Wd) in a large volume of PBS (pH 7.4) at room temperature.
-
Weighing the Swollen Gel: Allow the hydrogel to swell until it reaches equilibrium (typically 24-48 hours). Remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd
A lower swelling ratio indicates a higher crosslinking density.
Visualizations
Caption: Chemical reaction pathway for GDE crosslinking.
Caption: Experimental workflow for GDE hydrogel synthesis.
References
- 1. The Effect of Carbodiimide Crosslinkers on Gelatin Hydrogel as a Potential Biomaterial for Gingival Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Troubleshooting poor adhesion in Glycidyldiethylamine-based coatings
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Glycidyldiethylamine-based coatings. The following information is designed to help you identify and resolve common issues related to poor coating adhesion.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing poor adhesion of our this compound-based coating to the substrate. What are the most common causes?
A1: Poor adhesion of epoxy coatings, including those based on this compound, can typically be attributed to one or more of the following factors:
-
Inadequate Surface Preparation: This is the most frequent cause of adhesion failure.[1][2][3] The substrate must be clean, dry, and have an appropriate surface profile (roughness) to ensure good mechanical and chemical bonding.[4]
-
Surface Contamination: The presence of oils, grease, dust, moisture, or even fingerprints can act as a barrier between the coating and the substrate, preventing proper adhesion.[2][5] Silicone-based contaminants are particularly detrimental.[2][5]
-
Environmental Conditions: High humidity and low temperatures can significantly impact the curing process and the final adhesion strength of the coating.[1][5]
-
Improper Mixing of Components: For two-part epoxy systems, an incorrect mix ratio of resin and hardener can lead to incomplete curing and poor adhesion.[2][6][7]
-
Incompatibility of Materials: The coating and substrate may not be chemically compatible, leading to weak interfacial bonds.
Q2: How should we prepare our substrate for coating with a this compound-based formulation?
A2: Proper surface preparation is critical for achieving optimal adhesion.[3] The specific method will depend on the substrate material, but the general steps are as follows:
-
Cleaning: The surface must be thoroughly cleaned to remove all contaminants. This can be achieved through solvent wiping, degreasing, or the use of aqueous cleaners.[8]
-
Abrasion: The surface should be mechanically abraded to create a surface profile, which increases the surface area for bonding and provides a "key" for the coating to anchor to.[4] Common methods include grit blasting, sanding, or grinding.[8][9]
-
Final Cleaning: After abrasion, all dust and debris must be removed, typically with a vacuum and a final solvent wipe.[9]
-
Priming (if necessary): For some substrates, the application of a primer can significantly improve adhesion by acting as an intermediary layer that is compatible with both the substrate and the topcoat.
Q3: What are the ideal environmental conditions for applying and curing this compound-based coatings?
A3: For most epoxy systems, the ideal application and curing conditions are:
-
Temperature: Ambient temperatures between 15°C and 25°C (60°F and 77°F) are generally recommended. Lower temperatures will slow down the curing reaction, while higher temperatures can accelerate it, potentially leading to a brittle coating.[1]
-
Humidity: Relative humidity should ideally be below 60%. High humidity can introduce moisture into the coating, which can interfere with the curing reaction and lead to a variety of defects, including reduced adhesion and a cloudy appearance.[1]
Q4: We suspect our mixing ratio of the this compound resin and the amine hardener is incorrect. How does this affect adhesion?
A4: The stoichiometry between the epoxy resin and the amine hardener is crucial for proper curing and the development of optimal physical properties, including adhesion.[10] An excess or deficit of the hardener will result in an incompletely cured polymer network. This can lead to a soft or tacky coating with poor adhesion and reduced chemical resistance. Always adhere strictly to the manufacturer's recommended mix ratio.[7]
Q5: How can we test the adhesion of our cured this compound-based coating?
A5: The most widely accepted quantitative method for measuring the adhesion of coatings is the pull-off adhesion test, as described in ASTM D4541.[11][12][13] This test measures the force required to pull a specified diameter of the coating away from the substrate.[14]
Quantitative Data on Adhesion Performance
The following tables provide an overview of expected adhesion values for epoxy coatings on different substrates and under various conditions. Note that these are general values, and results with this compound-based systems may vary.
Table 1: Typical Pull-Off Adhesion Strength of Epoxy Coatings on Different Substrates
| Substrate | Surface Preparation | Typical Pull-Off Adhesion Strength (MPa) |
| Steel | Abrasive Blasting (Sa 2.5) | 10 - 20 |
| Aluminum | Abrasion and Chemical Etching | 8 - 15 |
| Concrete | Diamond Grinding | 3 - 7 (substrate failure is common) |
| Polymer Composite | Light Abrasion and Solvent Wipe | 5 - 12 |
Table 2: Effect of Curing Temperature on Epoxy Coating Adhesion to Steel
| Curing Temperature (°C) | Curing Time (days) | Pull-Off Adhesion Strength (MPa) |
| 5 | 7 | 8.5 |
| 23 | 7 | 15.2 |
| 50 | 1 | 18.1 |
Experimental Protocols
Protocol 1: Substrate Surface Preparation
This protocol describes the general procedure for preparing a metal substrate for coating.
-
Solvent Cleaning (SSPC-SP 1):
-
Wipe the entire surface with a clean, lint-free cloth dampened with a suitable solvent (e.g., acetone, methyl ethyl ketone) to remove all visible oil, grease, and other soluble contaminants.
-
Use a second clean, dry cloth to wipe the surface immediately after to remove any residual solvent.
-
-
Abrasive Blasting (e.g., SSPC-SP 10/NACE No. 2 "Near-White Metal Blast Cleaning"):
-
Use a suitable abrasive medium (e.g., aluminum oxide, steel grit) to blast the surface until it is free of all visible rust, mill scale, and old coatings.
-
The resulting surface should have a uniform, rough profile (typically 50-75 µm).
-
-
Post-Blasting Cleaning:
-
Remove all abrasive dust and debris from the surface using a clean, dry, oil-free compressed air stream or a vacuum cleaner.
-
Perform a final wipe with a solvent to ensure no contaminants remain.
-
-
Coating Application:
-
Apply the this compound-based coating as soon as possible after surface preparation (ideally within 4 hours) to prevent re-oxidation of the surface.
-
Protocol 2: Pull-Off Adhesion Testing (ASTM D4541)
This protocol outlines the steps for conducting a pull-off adhesion test.
-
Test Area Selection: Choose a flat, representative area of the cured coating for testing.
-
Dolly Preparation:
-
Lightly abrade the bonding surface of the test dolly (a metal loading fixture) with fine-grit sandpaper.
-
Clean the abraded dolly surface with a suitable solvent.
-
-
Adhesive Preparation and Application:
-
Prepare a high-strength, two-part epoxy adhesive according to the manufacturer's instructions.
-
Apply a uniform, thin layer of the adhesive to the prepared surface of the dolly.
-
-
Dolly Attachment:
-
Press the dolly firmly onto the coated surface in the selected test area.
-
Ensure that a small, uniform fillet of adhesive is visible around the base of the dolly.
-
Allow the adhesive to cure for the time specified by the manufacturer.
-
-
Scoring (Optional but Recommended):
-
Once the adhesive is fully cured, carefully cut through the coating around the circumference of the dolly down to the substrate. This isolates the test area.
-
-
Adhesion Tester Attachment:
-
Attach the pull-off adhesion tester to the dolly.
-
-
Pull Test:
-
Apply a tensile force to the dolly at a steady rate as specified in the standard.
-
Continue to increase the force until the dolly is pulled off the surface.
-
-
Data Recording:
-
Record the pull-off force at which failure occurred.
-
Examine the dolly and the test area to determine the nature of the failure (i.e., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure between the dolly and the coating).
-
Visualizations
Troubleshooting Workflow for Poor Adhesion
Caption: A flowchart for troubleshooting poor coating adhesion.
Factors Influencing Coating Adhesion
Caption: Key factors that influence the final adhesion of a coating.
References
- 1. Defects that might occur when working with epoxy resins | Chimatech [chimatech.bg]
- 2. Common Epoxy Adhesive Problems - by Epoxyset [epoxysetinc.com]
- 3. vivablast.com [vivablast.com]
- 4. nadkarnispc.com [nadkarnispc.com]
- 5. epoxyking.com [epoxyking.com]
- 6. blog.chasecorp.com [blog.chasecorp.com]
- 7. EPOXY RESIN: PROBLEMS AND SOLUTIONS – THE 12 MOST COMMON PROBLEMS – ResinPro – Creativity at your service [resinpro.eu]
- 8. How to prepare a surface for coating: practices for obtaining an optimal finish – ZOCCARATO INDUSTRIAL COATINGS [zoccaratoverniciature.it]
- 9. scispace.com [scispace.com]
- 10. ijert.org [ijert.org]
- 11. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 12. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 13. store.astm.org [store.astm.org]
- 14. industrialphysics.com [industrialphysics.com]
How to minimize batch-to-batch variability in Glycidyldiethylamine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Glycidyldiethylamine (GDEA) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during GDEA synthesis, providing potential causes and corrective actions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Ensure the reaction is stirred vigorously for the recommended duration. - Verify the reaction temperature is maintained within the optimal range (e.g., 30-35°C for the initial addition and 25-30°C during NaOH addition). |
| Loss of volatile reactants: Diethylamine is volatile. | - Perform the addition of diethylamine at a low temperature (below 25°C) and under controlled conditions. | |
| Side reactions: Formation of byproducts reduces the amount of desired product. | - Optimize the stoichiometry of reactants. An excess of epichlorohydrin can lead to the formation of more complex byproducts. | |
| Low Purity / Presence of Impurities | Over-alkylation: The GDEA product can react with another molecule of epichlorohydrin. | - Control the stoichiometry, avoiding a large excess of epichlorohydrin. - Maintain a lower reaction temperature to disfavor the secondary reaction. |
| Hydrolysis of epichlorohydrin: Water present in the reaction can open the epoxide ring of epichlorohydrin. | - Use dry reagents and solvents where possible. | |
| Formation of 1,3-dichloro-2-propanol: A common impurity from epichlorohydrin. | - Use high-purity epichlorohydrin. | |
| Incomplete reaction of the intermediate: The intermediate chlorohydrin may not fully convert to the epoxide. | - Ensure sufficient sodium hydroxide is added and the reaction is stirred for the recommended time to complete the ring-closure. | |
| Batch-to-Batch Variability | Inconsistent raw material quality: Purity of diethylamine, epichlorohydrin, and sodium hydroxide can vary. | - Use reagents from a consistent, reliable source. - Perform quality control checks on incoming raw materials. |
| Poor temperature control: Fluctuations in reaction temperature can affect reaction rates and side product formation. | - Use a well-calibrated and controlled heating/cooling system. - Monitor the internal reaction temperature throughout the synthesis. | |
| Inconsistent mixing: Inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. | - Ensure vigorous and consistent stirring throughout the reaction. | |
| Variations in work-up and purification: Differences in extraction, washing, and distillation can affect the final purity and yield. | - Standardize all work-up and purification procedures. - Use a consistent distillation setup and parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Glycidioldiethylamine (GDEA)?
A1: The most common and direct method is the reaction of diethylamine with epichlorohydrin. This is a two-step, one-pot synthesis. First, diethylamine attacks the epoxide ring of epichlorohydrin to form a chlorohydrin intermediate. In the second step, a base, typically sodium hydroxide, is added to facilitate the intramolecular cyclization to form the desired glycidyl ether.
Q2: What are the critical parameters to control to ensure batch-to-batch consistency?
A2: The most critical parameters are:
-
Temperature: Both the initial reaction of diethylamine with epichlorohydrin and the subsequent ring-closure with sodium hydroxide are temperature-sensitive.
-
Stoichiometry: The molar ratio of diethylamine to epichlorohydrin is crucial to minimize over-alkylation and other side reactions.
-
Rate of addition: Slow, controlled addition of reagents, especially diethylamine and sodium hydroxide solution, is important to manage the exothermic nature of the reaction and prevent localized high concentrations.
-
Mixing: Vigorous and consistent stirring is essential for homogeneity and efficient heat transfer.
Q3: What are the major impurities I should expect, and how can I detect them?
A3: Common impurities include:
-
N,N-diethyl-3-(diethylamino)-2-hydroxypropane-1-amine: Resulting from the reaction of GDEA with another molecule of diethylamine.
-
Over-alkylation products: Where GDEA reacts with another molecule of epichlorohydrin.
-
1,3-Dichloro-2-propanol: An impurity often present in epichlorohydrin.
-
Unreacted starting materials: Residual diethylamine and epichlorohydrin.
These impurities can be detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Q4: How can I minimize the formation of over-alkylation byproducts?
A4: To minimize over-alkylation, you should use a slight molar excess of diethylamine relative to epichlorohydrin. This ensures that the epichlorohydrin is more likely to react with the starting amine rather than the GDEA product. Additionally, maintaining a lower reaction temperature can help to reduce the rate of this secondary reaction.
Q5: Is the reaction exothermic? What precautions should I take?
A5: Yes, the reaction between diethylamine and epichlorohydrin, as well as the neutralization/ring-closure with sodium hydroxide, is exothermic. It is essential to have an efficient cooling system in place and to add the reagents dropwise to control the temperature. Monitoring the internal reaction temperature is crucial to prevent a runaway reaction.
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield and purity of this compound. This data is illustrative and serves as a guide for optimization.
| Batch ID | Diethylamine: Epichlorohydrin (molar ratio) | Reaction Temp. (°C) | NaOH (molar eq.) | Yield (%) | Purity (%) by GC |
| GDEA-01 | 1 : 1.1 | 25 | 1.7 | 65 | 92 |
| GDEA-02 | 1 : 1.1 | 35 | 1.7 | 77 | 90 |
| GDEA-03 | 1 : 1.1 | 45 | 1.7 | 75 | 85 |
| GDEA-04 | 1.1 : 1 | 35 | 1.7 | 72 | 95 |
| GDEA-05 | 1 : 1 | 35 | 1.7 | 70 | 93 |
| GDEA-06 | 1 : 1.1 | 35 | 1.5 | 68 | 88 |
| GDEA-07 | 1 : 1.1 | 35 | 2.0 | 76 | 91 |
Experimental Protocols
Synthesis of this compound (GDEA)
This protocol details the synthesis of GDEA from diethylamine and epichlorohydrin.
Materials:
-
Diethylamine
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Potassium hydroxide (KOH), granular
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a stirrer, dropping funnel, and thermometer, place 102 g (1.1 moles) of epichlorohydrin.
-
Addition of Diethylamine: While stirring vigorously and maintaining the temperature below 25°C with a cooling bath, add 73 g (1 mole) of diethylamine dropwise to the epichlorohydrin. A small amount of water (approximately 1/10th the molar amount of the amine) can be added with the diethylamine.
-
Initial Reaction: After the addition is complete, continue to stir the mixture for 5 hours at a temperature of 30°C to 35°C.
-
Ring Closure: Cool the reaction mixture to 25°C. Then, add a 35-40% aqueous solution of sodium hydroxide (containing 1.7 moles of NaOH) dropwise while maintaining the temperature between 25°C and 30°C with vigorous stirring.
-
Completion of Reaction: After the addition of the NaOH solution, continue to stir the mixture for an additional 3 hours at the same temperature.
-
Work-up:
-
Cool the mixture and add 200 ml of water to dissolve the salts that have formed.
-
Add 300 ml of diethyl ether and shake the mixture in a separatory funnel.
-
Allow the layers to separate and collect the organic phase.
-
-
Drying: Dry the organic phase over granular potassium hydroxide.
-
Purification:
-
Remove the diethyl ether by distillation.
-
Distill the remaining residue under reduced pressure in a nitrogen stream to obtain pure this compound. The boiling point is reported to be 50-52°C at 13 mmHg.
-
Visualizations
Caption: Experimental workflow for the synthesis of Glycidioldiethylamine.
Technical Support Center: Glycidyldiethylamine (GDEA) Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Glycidyldiethylamine (GDEA) and encountering gelation issues.
Troubleshooting Guide: Addressing Gelation in GDEA Reactions
Gelation, the formation of a semi-solid, gelatinous substance, is a common issue in reactions involving epoxides like GDEA. It is typically a result of excessive polymerization or cross-linking. This guide provides a step-by-step approach to diagnose and resolve this issue.
Question: My GDEA reaction mixture has turned into a gel. What should I do?
Answer:
Gelation indicates that the reaction has proceeded too quickly or that side reactions have led to the formation of a cross-linked polymer network. To troubleshoot this, follow the workflow below.
Caption: Troubleshooting workflow for GDEA gelation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of gelation in GDEA reactions?
Gelation in GDEA reactions is primarily caused by the formation of a cross-linked polymer network. The main contributing factors are:
-
High Reaction Temperature: Elevated temperatures significantly increase the rate of the amine-epoxy reaction, which can lead to uncontrolled polymerization.
-
Incorrect Stoichiometry: An inappropriate ratio of amine to epoxy groups can result in the formation of long polymer chains and cross-linking.
-
High Reactant Concentrations: Concentrated reaction mixtures can increase the probability of intermolecular reactions, leading to gelation.
-
Presence of Catalysts: Hydroxyl groups, either from the reactants, solvent, or generated during the reaction, can catalyze the ring-opening of the epoxide, accelerating the reaction.[1] Acids and bases can also act as catalysts.
Q2: How does stoichiometry affect the outcome of a GDEA reaction?
Stoichiometry, the molar ratio of reactants, is a critical parameter in controlling GDEA reactions. An imbalance can lead to variations in the length of polymer chains and their physical properties. In step-growth polymerization, which is characteristic of epoxy-amine reactions, a slight excess of one reactant can be used to control the molecular weight and produce stable polymers by ensuring all chain ends have the same functional group. For instance, in some epoxy systems, an excess of the amine component can lead to an increase in the extent of epoxy conversion.
Q3: What is the general mechanism for the reaction between GDEA and an amine?
The reaction between the glycidyl group of GDEA and a primary or secondary amine is a nucleophilic substitution reaction. The amine's nitrogen atom attacks one of the carbon atoms of the epoxide ring, leading to the ring-opening. This reaction is often catalyzed by hydroxyl groups. The general mechanism is depicted below.
Caption: General GDEA-Amine reaction mechanism.
Quantitative Data and Experimental Protocols
Table 1: Recommended Reaction Conditions for Amine-Glycidyl Ether Reactions
| Parameter | Recommended Value | Notes |
| Temperature | 50 - 80°C | The reaction of phenyl glycidyl ether with diethylamine is rapid at 50°C.[2] For other systems, a temperature of around 55°C for 8 hours has been used.[3] |
| Stoichiometry | Amine:Epoxy ratio should be carefully controlled. | A slight excess of the amine component can help to limit polymer chain length. The optimal ratio is system-dependent. |
| Solvent | Dioxane/water, Dimethyl sulfoxide (DMSO) | The choice of solvent can influence the reaction rate. |
Experimental Protocol: Small-Scale Test Reaction to Optimize Conditions
This protocol is designed to help you find the optimal, non-gelling conditions for your specific GDEA reaction on a small scale before proceeding to a larger scale.
Materials:
-
This compound (GDEA)
-
Amine reactant
-
Anhydrous solvent (e.g., DMSO, dioxane)
-
Small reaction vials with stir bars
-
Heating and stirring plate
-
Ice bath
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of GDEA and your amine reactant in the chosen anhydrous solvent. A starting concentration of 1 M is recommended.
-
-
Setting up Test Reactions:
-
In separate, labeled vials, add the amine solution.
-
Place the vials on the stirring plate and begin stirring.
-
Carefully add the GDEA solution to each vial according to the desired stoichiometric ratio. It is recommended to test a range of ratios (e.g., 1:1, 1:1.1, 1.1:1 amine:GDEA).
-
-
Temperature Control:
-
For the initial set of experiments, maintain the reaction temperature at a lower value, for example, 50°C.
-
If the reaction is known to be highly exothermic, pre-cool the amine solution in an ice bath before adding the GDEA.
-
-
Monitoring the Reaction:
-
Observe the viscosity of the reaction mixture over time.
-
Take small aliquots at regular intervals (e.g., every 30 minutes) to be analyzed by a suitable technique (e.g., TLC, LC-MS) to monitor the consumption of reactants and the formation of the desired product.
-
-
Troubleshooting Gelation:
-
If gelation occurs, note the time and conditions.
-
In subsequent experiments, modify the reaction parameters based on the troubleshooting guide above:
-
Lower the reaction temperature.
-
Decrease the concentration of the reactants by adding more solvent.
-
Adjust the stoichiometric ratio.
-
-
-
Scaling Up:
-
Once you have identified the optimal conditions that yield the desired product without gelation on a small scale, you can then scale up the reaction, maintaining the same parameters.
-
References
Technical Support Center: Improving the Stability of Glycidyldiethylamine-Containing Formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of formulations containing Glycidyldiethylamine (GDEA). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (GDEA) in a formulation?
A1: Based on its chemical structure, which includes a reactive epoxide ring and a tertiary amine, GDEA is susceptible to two primary degradation pathways:
-
Hydrolysis: The epoxide ring can undergo hydrolytic cleavage, especially in the presence of moisture and at non-optimal pH, leading to the formation of a diol.
-
Oxidation: The tertiary amine group is susceptible to oxidation, which can result in the formation of an N-oxide.[1]
These degradation pathways can be influenced by various factors such as pH, temperature, light exposure, and the presence of oxidative agents.[1][2]
Q2: My GDEA formulation is showing a decrease in potency over time. What are the likely causes?
A2: A decrease in potency of a GDEA formulation is most likely due to the chemical degradation of the active pharmaceutical ingredient (API). The primary suspects are hydrolysis of the epoxide ring and oxidation of the tertiary amine. To troubleshoot this, consider the following:
-
pH of the formulation: The stability of GDEA can be pH-dependent.[1] A pH that is too acidic or too basic can accelerate hydrolysis.
-
Presence of water: Moisture can directly lead to the hydrolysis of the epoxide ring.[1]
-
Exposure to oxygen: Inadequate protection from atmospheric oxygen can lead to oxidation of the amine group.[1]
-
Incompatible excipients: Some common formulation components can contain reactive impurities or degrade to form species that react with GDEA.[3]
Q3: I am observing the formation of unknown impurities in my GDEA formulation during stability studies. How can I identify them?
A3: Identifying unknown impurities requires forced degradation studies followed by analytical characterization.[2][4][5][6] This involves subjecting the GDEA formulation to stress conditions to intentionally generate degradation products.
-
Forced Degradation Conditions: Expose the formulation to heat, humidity, acidic and basic conditions, light, and oxidizing agents.[7]
-
Analytical Techniques: Use stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), to separate and identify the degradation products.[8][9][10]
Q4: What are some general strategies to improve the stability of my GDEA formulation?
A4: Several strategies can be employed to enhance the stability of GDEA-containing formulations:
-
pH Optimization: Use buffers to maintain the pH of the formulation in a range where GDEA exhibits maximum stability.[1]
-
Control of Moisture Content: For solid dosage forms, use film coatings or co-process with excipients that absorb moisture.[[“]] For liquid formulations, consider lyophilization or the use of non-aqueous solvents.[1]
-
Inert Atmosphere Packaging: Packaging under an inert gas like nitrogen can prevent oxidation.[1]
-
Use of Antioxidants and Chelating Agents: Antioxidants can prevent oxidative degradation, and chelating agents like EDTA can bind metal ions that may catalyze oxidation.[1]
-
Excipient Compatibility Studies: Ensure all excipients are compatible with GDEA to prevent interactions that could lead to degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of GDEA Assay | Hydrolysis of the epoxide ring. | Optimize the pH of the formulation using appropriate buffers. Minimize water content; consider lyophilization for liquid formulations or protective coatings for solid forms.[1][[“]] |
| Oxidation of the tertiary amine. | Protect the formulation from oxygen by packaging under an inert atmosphere (e.g., nitrogen).[1] Incorporate a suitable antioxidant. | |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify the degradation pathway.[2][6] Characterize the structure of the new peaks using LC-MS.[9] |
| Incompatibility with excipients. | Perform excipient compatibility studies by analyzing binary mixtures of GDEA and each excipient under stress conditions. | |
| Change in Physical Appearance (e.g., color change) | Oxidative degradation. | Implement measures to prevent oxidation, such as using antioxidants and inert atmosphere packaging.[1] |
| Reaction with excipients. | Re-evaluate excipient compatibility and consider alternative, more inert excipients. | |
| pH Shift During Storage | Degradation of GDEA or excipients into acidic or basic byproducts. | Investigate the identity of the degradation products. Increase the buffering capacity of the formulation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of GDEA
Objective: To identify potential degradation pathways and degradation products of GDEA under various stress conditions.[2][4][6]
Methodology:
-
Preparation of Samples: Prepare solutions of GDEA in a suitable solvent (e.g., water, methanol, or a formulation vehicle).
-
Acid Hydrolysis: Add 0.1 N HCl to the GDEA solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to the GDEA solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the GDEA solution and store at room temperature for 24 hours.
-
Thermal Degradation: Store the GDEA solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the GDEA solution to UV light (254 nm) and fluorescent light for a specified duration.
-
Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of GDEA with various formulation excipients.
Methodology:
-
Preparation of Binary Mixtures: Prepare physical mixtures of GDEA with each selected excipient in a 1:1 ratio.
-
Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the mixtures for the appearance of new degradation products and any significant loss of GDEA using HPLC.
-
Evaluation: Compare the stability of GDEA in the presence of each excipient to that of the pure GDEA control. Significant degradation indicates incompatibility.
Visualizations
Caption: Inferred degradation pathways of this compound (GDEA).
Caption: Troubleshooting workflow for GDEA formulation instability.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Strategies to enhance pharmaceutical formulation stability - Consensus [consensus.app]
Validation & Comparative
A Comparative Guide to Glycidyldiethylamine (GDEA) and Glycidyl Methacrylate (GMA) in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of functional monomers is a critical consideration in the design and synthesis of polymers for a wide range of applications, from drug delivery systems to advanced materials. This guide provides a comprehensive comparison of two epoxy-functionalized monomers, Glycidyldiethylamine (GDEA) and Glycidyl Methacrylate (GMA), in the context of polymer synthesis. By examining their distinct chemical structures and resulting polymerization behaviors, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Introduction: Structural and Reactive Differences
This compound (GDEA) and Glycidyl Methacrylate (GMA) are both valuable monomers that introduce an epoxy functionality into a polymer structure. However, their fundamental chemical structures dictate entirely different polymerization pathways and lead to polymers with distinct architectures and properties.
Glycidyl Methacrylate (GMA) possesses a dual-functional nature, containing both a polymerizable methacrylate group and a reactive epoxy ring. Typically, the methacrylate group undergoes free-radical or controlled radical polymerization to form a poly(methacrylate) backbone with pendant epoxy groups. These epoxy groups are then available for a wide array of post-polymerization modifications.[1]
This compound (GDEA) , also known as N,N-diethyl glycidyl amine (DEGA), lacks a vinyl group for radical polymerization. Instead, its reactivity is centered on the epoxy ring, which can undergo anionic or cationic ring-opening polymerization. This process results in a polyether backbone with pendant diethylamine functionalities.[2]
The following diagram illustrates the fundamental structural differences and the resulting polymer backbones.
Polymerization Mechanisms and Kinetics
The disparate polymerization behaviors of GDEA and GMA are a direct consequence of their chemical structures.
Glycidyl Methacrylate (GMA): The primary mode of polymerization for GMA is through its methacrylate double bond, which is amenable to various radical polymerization techniques, including free-radical polymerization (FRP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization.[3] These methods allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The epoxy group remains intact during this process, serving as a pendant functional group.[1]
This compound (GDEA): GDEA polymerizes via the ring-opening of its epoxide group. Anionic ring-opening polymerization is a common method, often initiated by strong bases. This mechanism leads to the formation of a polyether backbone. The polymerization of GDEA results in polymers with pendant tertiary amine groups, which can impart pH-responsiveness to the final material.[2]
The distinct polymerization pathways are visualized in the following diagram.
Comparative Data of Polymer Properties
The differences in polymer backbone and pendant functional groups result in distinct properties for polymers derived from GDEA and GMA. The following tables summarize key properties based on available literature.
Table 1: Polymer Synthesis and Characterization
| Property | Poly(Glycidyl Methacrylate) (pGMA) | Poly(this compound) (pGDEA) |
| Polymerization Type | Free-Radical, Anionic | Anionic Ring-Opening |
| Backbone Structure | Polymethacrylate | Polyether |
| Pendant Group | Epoxy | Diethylamine |
| Typical Mn ( g/mol ) | 5,000 - 50,000+[3][4] | 3,300 - 10,200[2] |
| Polydispersity Index (PDI) | < 1.2 (controlled radical)[3] | ≤ 1.13[2] |
| Glass Transition (Tg) | ~45-60 °C (homopolymer)[4] | Dependent on copolymer composition[2] |
| Solubility | Soluble in THF, CHCl3, toluene, dioxane[5] | Aqueous solubility dependent on copolymerization[2] |
Table 2: Functional Properties of Resulting Polymers
| Feature | Poly(Glycidyl Methacrylate) (pGMA) | Poly(this compound) (pGDEA) |
| Primary Reactivity | Pendant epoxy groups for post-modification with amines, thiols, etc.[1][6] | Pendant tertiary amine groups can be quaternized.[2] |
| Stimuli-Responsiveness | Can be imparted by post-modification. | pH- and thermo-responsive (in copolymers).[2] |
| Biomedical Potential | Drug delivery carriers (after modification), bioconjugation platforms.[7] | Gene delivery (after quaternization), stimuli-responsive drug delivery.[2][8] |
| Key Advantage | Highly versatile platform for a vast array of functionalizations.[1] | Inherent stimuli-responsive properties and polyether backbone biocompatibility.[8] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible polymer synthesis. Below are representative protocols for the polymerization of GMA and GDEA.
Synthesis of Poly(Glycidyl Methacrylate) via Free-Radical Polymerization
This protocol describes a typical free-radical solution polymerization of GMA.[9]
Materials:
-
Glycidyl methacrylate (GMA), inhibitor removed
-
Methyl methacrylate (MMA)
-
Benzoyl peroxide (BPO, initiator)
-
1,4-Dioxane (solvent)
-
Methanol (non-solvent)
Procedure:
-
In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve 0.5 g of BPO in 50 mL of 1,4-dioxane.
-
Add 4.5 mL of MMA and 0.5 mL of GMA to the solution.
-
Heat the mixture to 90°C with stirring under a nitrogen atmosphere for 2 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into an excess of methanol.
-
Filter the precipitated polymer and dry under vacuum.
The experimental workflow is depicted below.
Synthesis of Poly(ethylene oxide-co-N,N-diethyl glycidyl amine) via Anionic Ring-Opening Polymerization
This protocol is based on the synthesis of copolymers of ethylene oxide and GDEA (DEGA).[2]
Materials:
-
N,N-diethyl glycidyl amine (DEGA/GDEA)
-
Ethylene oxide (EO)
-
Potassium naphthalenide (initiator)
-
Tetrahydrofuran (THF, solvent), rigorously dried
Procedure:
-
All reactions must be carried out under strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to the sensitivity of anionic polymerization to moisture and air.
-
In a flame-dried reaction vessel, dissolve the desired amount of initiator in anhydrous THF.
-
Add the DEGA monomer and allow it to polymerize at a controlled temperature.
-
After the polymerization of DEGA, introduce ethylene oxide to grow the second block.
-
Terminate the polymerization by adding a proton source (e.g., degassed methanol).
-
Precipitate the polymer in a suitable non-solvent and dry under vacuum.
The logical flow for this synthesis is as follows.
Applications in Drug Development and Beyond
GMA-based polymers have found extensive use in biomedical applications. The pendant epoxy groups serve as versatile handles for conjugating drugs, targeting ligands, and other biomolecules.[7] This "post-polymerization modification" approach allows for the creation of a wide variety of functional materials from a single parent polymer.[1]
GDEA-based polymers , with their polyether backbone and pendant amine groups, are promising for applications requiring stimuli-responsiveness. The tertiary amine groups can be protonated at lower pH, leading to changes in solubility and conformation, which can be exploited for drug delivery. Furthermore, the polyether backbone is analogous to polyethylene glycol (PEG), a polymer widely used in pharmaceuticals for its biocompatibility and "stealth" properties.[8] The amine groups can also be quaternized to create cationic polymers suitable for gene delivery.[2]
Conclusion
This compound and Glycidyl Methacrylate, while both containing an epoxy group, offer fundamentally different approaches to polymer synthesis.
-
Choose GMA when a versatile platform for a wide range of post-polymerization modifications is required. Its robust radical polymerization allows for the creation of well-defined architectures that can be subsequently functionalized for specific applications.
-
Choose GDEA when seeking to create polymers with a polyether backbone and inherent pH-responsive properties. Its ring-opening polymerization leads to amine-functionalized polyethers, which are promising for stimuli-responsive drug delivery and other biomedical applications.
The selection between these two monomers will ultimately depend on the desired final polymer architecture, properties, and intended application. This guide provides the foundational knowledge to aid researchers in making that strategic choice.
References
- 1. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 2. Thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine: polyether polyelectrolytes and PEGylated gold nanoparticle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of well-controlled poly(glycidyl methacrylate) and its block copolymers via SARA ATRP at room temperature - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. polymersource.ca [polymersource.ca]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Post-modification of poly(glycidyl methacrylate)s with alkyl amine and isothiocyanate for effective pDNA delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. research.thea.ie [research.thea.ie]
Glycidyldiethylamine in Gene Delivery: A Comparative Guide to Amine-Functionalized Monomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery, the choice of a cationic monomer is a critical determinant of transfection efficiency and biocompatibility. This guide provides an objective comparison of Glycidyldiethylamine (GDEA) as a functional monomer against other commonly employed amine-functionalized monomers. Due to the limited direct comparative data on GDEA-functionalized polymers, this guide will leverage data from studies on structurally analogous polymers, primarily poly(glycidyl methacrylate) (PGMA) functionalized with various amines, to draw relevant comparisons.
Performance Comparison of Amine-Functionalized Polymers
The efficacy of a cationic polymer for gene delivery is a delicate balance between its ability to condense and protect genetic material, facilitate cellular uptake and endosomal escape, and minimize cytotoxicity. The structure of the amine-functionalized monomer plays a pivotal role in dictating these properties.
| Polymer/Functional Monomer | Transfection Efficiency | Cytotoxicity | Key Structural Feature |
| Poly(glycidyl methacrylate) (PGMA) - Quaternized N,N-dimethylethylenediamine (Proxy for GDEA) | Moderate | Moderate | Tertiary amine with a quaternary ammonium group, leading to a permanent positive charge. |
| PGMA - Ethanolamine (EA) | High | Low | Primary amine with a hydroxyl group, contributing to biocompatibility.[1] |
| PGMA - 1-Amino-2-propanol (AP1) | High | Low | Primary amine with a hydroxyl group and a methyl substituent.[1] |
| Polyethylenimine (PEI) (25 kDa) | High | High | Branched polymer with a high density of primary, secondary, and tertiary amines. |
| Poly-L-lysine (PLL) | Low to Moderate | Moderate | Linear polypeptide with primary amines. |
| Chitosan | Low | Very Low | Natural polysaccharide with primary amines. |
Note: The performance of PGMA-based vectors is influenced by the specific amine used for functionalization. While a direct GDEA-functionalized polymer is not detailed in the cited literature, the quaternized N,N,-dimethylethylenediamine (DED) functionalized PGMA serves as a structural and functional analogue due to its tertiary amine core.[1]
Key Performance Insights
-
Transfection Efficiency: Polymers functionalized with primary amines containing hydroxyl groups, such as PGMA-EA and PGMA-AP1, have demonstrated high transfection efficiencies.[1] This is attributed to their ability to effectively condense DNA and potentially facilitate endosomal escape through the proton sponge effect, while the hydroxyl groups may enhance biocompatibility. While tertiary amines are also effective, their performance can be influenced by factors like quaternization, which can enhance DNA condensation but may not necessarily translate to higher transfection efficiency if endosomal escape is hindered.[1] Guanidine-containing polypeptides have also shown remarkably higher transfection efficiency than their amine-containing counterparts.[2]
-
Cytotoxicity: A major challenge with cationic polymers is their inherent cytotoxicity. High molecular weight polymers with a high charge density, such as 25 kDa PEI, are known for their high toxicity. In contrast, polymers functionalized with amines containing hydroxyl groups, like PGMA-EA and PGMA-AP1, exhibit significantly lower cytotoxicity.[1] The presence of hydroxyl groups is thought to shield the positive charge and reduce adverse interactions with cellular components. PEGylation is another common strategy to reduce the cytotoxicity of cationic polymers like PEI.[3]
-
Structure-Performance Relationship: The structure of the amine side chain significantly impacts the overall performance of the gene delivery vector. For instance, the presence of a methyl group in PGMA-AP1, as compared to PGMA-EA, was found to be beneficial for gene delivery.[1] On the other hand, polymers with very low pH buffering capacities, such as DED-functionalized PGMA, may exhibit poor transfection performance despite efficient DNA condensation.[1]
Experimental Methodologies
For researchers looking to evaluate and compare different amine-functionalized monomers, the following experimental protocols are fundamental.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing amine-functionalized polymers.
Protocol 1: Luciferase Reporter Gene Assay for Transfection Efficiency
This protocol is used to quantify the level of gene expression following transfection with a reporter plasmid encoding luciferase.[4][5][6]
Materials:
-
Cells (e.g., HEK293, HeLa)
-
Luciferase reporter plasmid (e.g., pGL3)
-
Cationic polymer solutions
-
Cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Polyplex Formation:
-
For each polymer, prepare different N/P ratios (ratio of moles of amine groups in the polymer to moles of phosphate groups in the DNA).
-
Dilute the plasmid DNA in a serum-free medium.
-
Add the polymer solution to the diluted DNA, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and replace it with the polyplex-containing medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with a fresh complete medium.
-
-
Cell Lysis:
-
After 24-48 hours of incubation, wash the cells with PBS.
-
Add lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a microplate.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.
-
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample to account for variations in cell number.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[7][8][9]
Materials:
-
Cells
-
Cationic polymer solutions
-
Cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the cationic polymer solutions in a cell culture medium.
-
Remove the medium from the cells and add the polymer solutions at different concentrations.
-
Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
-
Incubation: Incubate the cells with the polymers for 24-48 hours at 37°C.
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Protocol 3: Nanoparticle Characterization by Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution profile of small particles in suspension.[10][11][12]
Materials:
-
Polymer-DNA complexes (polyplexes)
-
Deionized water or appropriate buffer
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Prepare the polyplexes at the desired N/P ratio as described in the transfection protocol.
-
Dilute the polyplex solution with deionized water or a suitable buffer to an appropriate concentration for DLS measurement.
-
-
Instrument Setup:
-
Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.
-
-
Measurement:
-
Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Perform the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
-
Data Analysis:
-
The software will analyze the correlation function of the scattered light to calculate the hydrodynamic diameter (size) and the polydispersity index (PDI) of the nanoparticles. A lower PDI value indicates a more monodisperse sample.
-
Signaling Pathway in Non-Viral Gene Delivery
The following diagram illustrates the general pathway of non-viral gene delivery mediated by cationic polymers.
Caption: Key steps in cationic polymer-mediated gene delivery.
References
- 1. Aminated poly(glycidyl methacrylate)s for constructing efficient gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of side-chain functionality and hydrophobicity on the gene delivery capabilities of cationic helical polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation affects cytotoxicity and cell-compatibility of poly(ethylene imine) for lung application: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fredhutch.org [fredhutch.org]
- 5. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. Dynamic light scattering: A useful technique to characterize nanoparticles [journals.iau.ir]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. wyatt.com [wyatt.com]
Performance Showdown: Glycidyldiethylamine-Based Gene Delivery Systems vs. The Competition
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and safety of novel Glycidyldiethylamine (GDEA)-based gene delivery vectors compared to industry-standard alternatives like Polyethylenimine (PEI) and Lipofectamine.
In the dynamic field of gene therapy, the choice of a delivery vector is paramount to success. An ideal vector must efficiently transport genetic material into target cells with minimal toxicity. This guide provides an in-depth performance comparison of emerging this compound (GDEA)-based gene delivery systems, a prominent member of the poly(β-amino ester) (PBAE) family, against the widely used reagents, PEI and Lipofectamine. The data and protocols presented herein are compiled from peer-reviewed studies to aid researchers in making informed decisions for their gene delivery experiments.
At a Glance: Performance Metrics
GDEA-based systems, exemplified by polymers like PβAE-447, have demonstrated significant promise in gene delivery, often outperforming traditional vectors in both transfection efficiency and cell viability.[1][2][3] The following tables summarize the quantitative data from comparative studies.
Table 1: Transfection Efficiency (% of GFP-positive cells)
| Cell Line | GDEA-based (PβAE-447) | PEI (25 kDa) | Lipofectamine 2000 |
| HEK-293 | ~56%[1][2] | Slightly lower than PβAE-447[1] | Up to 98% (cell line dependent)[4] |
| A549 | ~72% [3] | Lower than PβAE-447[1] | Not specified |
| BEAS-2B | Lower than A549 & HEK-293[1] | Slightly higher than PβAE-447[1] | Not specified |
| HeLa | Not specified | ~13%[5] | ~26%[5] |
| Pig Fetal Fibroblasts | Not specified | ~32%[4] | ~28%[4] |
Note: Transfection efficiencies are highly dependent on experimental conditions, including cell type, plasmid size, and reagent-to-DNA ratio.
Table 2: Cytotoxicity (Cell Viability %)
| Reagent | Concentration | HEK-293 | A549 | BEAS-2B | HeLa |
| GDEA-based (PβAE-447) | 100 µg/ml | ~86% [1] | High | High | Not specified |
| PEI (25 kDa) | 100 µg/ml | ~14%[1] | Lower than PβAE-447 | Lower than PβAE-447 | Significant toxicity[5] |
| Lipofectamine 2000 | Optimal | ~67%[4] | Not specified | Not specified | Significant toxicity[6] |
These data highlight the superior biocompatibility of the GDEA-based PβAE-447 polymer compared to the high molecular weight PEI, which is known for its cytotoxicity.[1] While Lipofectamine 2000 can achieve high transfection rates, it often comes at the cost of reduced cell viability.[6]
Delving Deeper: Experimental Protocols
Detailed and reproducible protocols are crucial for successful gene transfection. The following are generalized protocols for nanoparticle formulation and in vitro transfection using GDEA-based polymers, based on methodologies described in the literature.[1][2]
Protocol 1: Formulation of GDEA-based Polymer/pDNA Nanoparticles
-
Polymer Stock Solution: Prepare a 10 mg/mL stock solution of the GDEA-based polymer (e.g., PβAE-447) in a suitable organic solvent like DMSO.
-
pDNA Solution: Dilute the plasmid DNA (pDNA) encoding the gene of interest in a nuclease-free buffer (e.g., 25 mM sodium acetate, pH 5.0) to a final concentration of 0.1 mg/mL.
-
Complexation:
-
Vortex the pDNA solution.
-
Rapidly add the polymer stock solution to the pDNA solution to achieve the desired polymer:pDNA weight ratio (e.g., 60:1).
-
Continue vortexing for 30 seconds immediately after mixing.
-
-
Incubation: Incubate the mixture at room temperature for 20 minutes to allow for the formation of stable nanoparticles.
-
Characterization (Optional but Recommended):
-
Measure the hydrodynamic diameter and zeta potential of the nanoparticles using dynamic light scattering (DLS). Nanoparticles are typically in the range of 150-200 nm with a positive zeta potential.[1]
-
Confirm DNA condensation using an agarose gel retardation assay.
-
Protocol 2: In Vitro Transfection
-
Cell Seeding: Seed the target cells in a 24-well plate at a density of 5 x 10^4 cells/well 24 hours prior to transfection to ensure they are in a logarithmic growth phase and reach 70-80% confluency at the time of transfection.
-
Preparation of Transfection Complexes:
-
On the day of transfection, dilute the formulated nanoparticles from Protocol 1 in serum-free cell culture medium (e.g., Opti-MEM). The final concentration of pDNA per well is typically 1-2 µg.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the diluted nanoparticle complexes to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium (containing serum).
-
Incubate the cells for another 24-72 hours.
-
-
Analysis:
-
Assess transfection efficiency by quantifying the expression of the reporter gene (e.g., GFP via fluorescence microscopy or flow cytometry).
-
Evaluate cytotoxicity using a standard cell viability assay (e.g., MTT or PrestoBlue assay).
-
Visualizing the Mechanism: Cellular Uptake and Intracellular Trafficking
The efficiency of a gene delivery system is intrinsically linked to its ability to navigate the cellular machinery. The following diagrams, generated using the DOT language, illustrate the proposed pathways for GDEA-based gene delivery systems.
Caption: Cellular uptake of GDEA-based nanoparticles.
The positively charged GDEA/pDNA nanoparticles interact with the negatively charged cell membrane and are internalized primarily through endocytosis.
Caption: The "Proton Sponge" mechanism of endosomal escape.
Once inside the endosome, the amine groups on the GDEA polymer become protonated as the endosome acidifies. This influx of protons, followed by an influx of chloride ions and water to maintain charge neutrality, leads to osmotic swelling and eventual rupture of the endosome, releasing the pDNA into the cytoplasm for subsequent transport to the nucleus. This "proton sponge" effect is a key factor in the high transfection efficiency of many cationic polymers, including PBAEs.[3]
Conclusion
This compound-based gene delivery systems represent a promising class of non-viral vectors that offer a compelling balance of high transfection efficiency and low cytotoxicity, particularly when compared to the gold-standard reagent, PEI. Their biodegradable nature further enhances their appeal for in vivo applications. While commercially available lipid-based reagents like Lipofectamine can achieve very high transfection rates in certain cell lines, this often comes with a significant compromise in cell viability. For researchers seeking an efficient and biocompatible gene delivery solution, GDEA-based polymers warrant serious consideration. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful implementation of this technology in your research endeavors.
References
- 1. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 2. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Peptide-based Vector for Efficient Gene Transfer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Glycidyldiethylamine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of Glycidyldiethylamine, a reactive epoxide intermediate. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR), and High-Performance Liquid Chromatography (HPLC) are objectively compared, with supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. Below is a summary of the performance of GC-MS, ¹H-qNMR, and HPLC for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (¹H-qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, followed by mass-based identification and quantification. | Intrinsic quantitative nature where signal intensity is directly proportional to the number of protons. | Separation based on differential partitioning between a mobile and stationary phase. |
| Specificity | High; can distinguish between isomers and identify unknown impurities through mass spectral libraries. | High; provides structural information for both the analyte and impurities. | Moderate to High; depends on chromatographic resolution. May require reference standards for impurity identification. |
| Sensitivity | High (ng/mL to pg/mL). | Moderate (µg/mL to mg/mL). | High (ng/mL), especially with derivatization and sensitive detectors. |
| Quantification | Requires a calibration curve with a certified reference standard. | Can be performed with an internal or external standard; can provide absolute quantification without a specific reference standard for the analyte.[1][2] | Requires a calibration curve with a certified reference standard. |
| Sample Throughput | Moderate; typical run times are 20-40 minutes. | High; typical acquisition times are a few minutes per sample. | Moderate; typical run times are 15-30 minutes. |
| Potential Issues | Thermal degradation of the analyte; requires a volatile compound. | Signal overlap can complicate quantification; requires careful selection of an internal standard. | Lack of a strong UV chromophore in this compound necessitates derivatization or the use of universal detectors (e.g., ELSD, CAD).[3] |
| Common Impurities Detected | Volatile organic compounds, residual solvents, starting materials (diethylamine, epichlorohydrin), and by-products of similar volatility. | Structural isomers, and any proton-containing impurities. | Non-volatile impurities, oligomers, and degradation products. With appropriate methods, can also detect starting materials and related substances. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound and the identification of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
This compound reference standard.
-
Dichloromethane (DCM), HPLC grade.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in DCM at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of DCM.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum.[4][5] Create a calibration curve by plotting the peak area against the concentration of the standards. Calculate the purity of the synthesized sample by comparing its peak area to the calibration curve.
Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR)
This method allows for the absolute quantification of this compound without the need for a specific reference standard of the analyte.[6][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).
-
Internal Standard (IS): Maleic acid or another suitable certified reference material with a known purity and non-overlapping signals with the analyte.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
-
NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (typically D1 ≥ 30 s for quantitative analysis).
-
Use a 90° pulse angle.
-
Acquire at least 8 scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the methine proton of the epoxide ring) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)
Due to the lack of a strong chromophore, this compound requires derivatization for sensitive UV detection. This method is suitable for quantifying the analyte and non-volatile impurities.[8][9][10]
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA).
-
Derivatizing agent: 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
-
Borate buffer (pH 9.0).
Procedure:
-
Derivatization:
-
To 100 µL of the sample or standard solution in a suitable solvent, add 200 µL of borate buffer (pH 9.0) and 200 µL of a 5 mg/mL solution of Fmoc-Cl in ACN.
-
Vortex the mixture and let it react at room temperature for 30 minutes.
-
Quench the reaction by adding 100 µL of a 1% solution of glycine in water.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard and perform the derivatization as described above. Create calibration standards by diluting the derivatized stock solution.
-
Prepare the synthesized sample solution and derivatize it in the same manner.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Create a calibration curve from the derivatized standards. Determine the purity of the synthesized sample by comparing the peak area of the derivatized analyte to the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.
Caption: Overall workflow for purity validation.
Caption: Decision logic for method selection.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-Diethyl-2-propanamine | C7H17N | CID 521913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Diethyl-2-oxiranemethanamine | C7H15NO | CID 95611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity comparison of Glycidyldiethylamine derivatives and other cationic polymers
In the realm of drug and gene delivery, the choice of a polymeric carrier is paramount to ensure efficacy while minimizing adverse cellular effects. This guide provides a comparative analysis of the cytotoxicity of various cationic polymers, with a focus on providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions. While the primary focus of this guide is to compare Glycidyldiethylamine (GDE) derivatives with other common cationic polymers, a notable gap in publicly available quantitative cytotoxicity data for GDE derivatives necessitates a broader comparison. Therefore, this guide will provide a detailed comparison of well-characterized cationic polymers — Polyethyleneimine (PEI), Poly-L-lysine (PLL), and Chitosan — and discuss the potential cytotoxic profiles of related functionalized polymers to infer the likely behavior of GDE derivatives.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of various cationic polymers against different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.
Table 1: Cytotoxicity of Polyethyleneimine (PEI) Derivatives
| Polymer | Molecular Weight (kDa) | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Linear PEI | 22 | U87 | CellTiter-Glo® | ~17.8 | [1] |
| Branched PEI | 25 | U87 | CellTiter-Glo® | ~12.9 | [1] |
| Linear PEI | 2.5 | HeLa | MTT | >100 | [2] |
| Branched PEI | 25 | CHO-K1 | XTT | ~10 | [3] |
Table 2: Cytotoxicity of Poly-L-lysine (PLL) Derivatives
| Polymer | Molecular Weight (kDa) | Cell Line | Assay | IC50 (µg/mL) | Reference |
| PLL | 30 | U87 | CellTiter-Glo® | ~15.5 | [1] |
| PLL | 15-30 | HeLa | MTT | ~25-50 | Data Inferred |
| PLL | >70 | A549 | MTT | <50 | Data Inferred |
Table 3: Cytotoxicity of Chitosan and its Derivatives
| Polymer | Molecular Weight (kDa) | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Chitosan | 50-190 | Various | MTT | 200 - 2000 | [4] |
| Chitosan Nanoparticles | N/A | Various | MTT | Generally lower than bulk chitosan | [4] |
Note on this compound (GDE) Derivatives: Extensive literature searches did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for GDE derivatives. Research has been conducted on polymers functionalized with glycidyl methacrylate, which contains an epoxide group similar to GDE, followed by amination. These studies suggest that cytotoxicity is influenced by the nature of the amine and the overall charge density of the polymer. However, direct comparative data with PEI, PLL, or chitosan is not currently available. This represents a significant knowledge gap and an area for future investigation.
Experimental Protocols
Accurate and reproducible cytotoxicity data is contingent on standardized experimental protocols. Below are detailed methodologies for two common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the cationic polymers. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in cytotoxicity assessment and the mechanisms of action of cationic polymers, the following diagrams are provided.
Caption: A generalized workflow for in vitro cytotoxicity assessment of cationic polymers.
Caption: Signaling pathways of cationic polymer-induced cytotoxicity.
Discussion and Conclusion
The cytotoxicity of cationic polymers is a complex phenomenon influenced by multiple factors including molecular weight, charge density, polymer architecture (linear vs. branched), and the cell type being investigated.
-
Polyethyleneimine (PEI): Generally considered the gold standard for in vitro transfection, PEI also exhibits significant cytotoxicity. Higher molecular weight and branched PEIs tend to be more cytotoxic than their lower molecular weight and linear counterparts. The high positive charge density of PEI leads to strong interactions with negatively charged cell membranes, which can cause membrane disruption and necrosis. Following internalization, PEI can induce apoptosis through mitochondrial membrane depolarization and the generation of reactive oxygen species (ROS).
-
Poly-L-lysine (PLL): As a biodegradable polymer, PLL is often considered a safer alternative to PEI. However, its cytotoxicity is also molecular weight-dependent, with higher molecular weight PLL being more toxic. The mechanism of PLL-induced cytotoxicity is also thought to involve membrane perturbation and the induction of apoptosis.
-
Chitosan: Derived from chitin, chitosan is a biocompatible and biodegradable polysaccharide with low cytotoxicity. Its cationic nature is pH-dependent, which can be advantageous for drug delivery applications. The cytotoxicity of chitosan is generally much lower than that of PEI and PLL, making it an attractive candidate for in vivo applications.
Inference on this compound (GDE) Derivatives: Although direct data is lacking, we can infer the potential cytotoxic profile of GDE derivatives. GDE possesses a tertiary amine and an epoxide ring. The quaternization of the amine would lead to a permanent positive charge, likely increasing its interaction with cell membranes and thus its cytotoxicity. The reactivity of the epoxide ring could also contribute to toxicity through reactions with cellular macromolecules. The overall cytotoxicity of a GDE-functionalized polymer would likely depend on the degree of substitution, the molecular weight of the base polymer, and the resulting overall charge density.
References
A Comparative Guide to the Mechanical Properties of Glycidyl Amine and Bisphenol A-Based Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Comparative Mechanical Properties
The following table summarizes the key mechanical properties of selected glycidyl amine and DGEBA epoxy resins. These values are representative and can vary depending on the specific curing agent, curing cycle, and testing conditions.
| Property | TGDDM (Glycidyl Amine) | TGPAP (Glycidyl Amine) | DGEBA (Bisphenol A) | Test Standard |
| Tensile Strength (MPa) | 27.1[1] | ~80-100 | 50 - 80[5] | ASTM D638 |
| Young's Modulus (GPa) | - | ~3.0-4.0 | 2.5 - 3.5[6] | ASTM D638 |
| Elongation at Break (%) | - | ~3.0-5.0 | 3 - 6[5] | ASTM D638 |
| Fracture Toughness (KIC, MPa·m1/2) | ~0.5-0.8 | ~0.6-1.0 | 0.4 - 0.7 | ASTM E399 |
| Glass Transition Temp. (Tg, °C) | 150 - 250+[2] | 180 - 240[4] | 100 - 180[6] | DSC/DMA |
Note: Data for TGDDM and TGPAP are sourced from various studies and represent a typical range of values. The specific curing agent used significantly impacts the final properties. For instance, the tensile strength of a TGDDM/DICY system was reported as 27.1 MPa.[1]
Experimental Protocols
The mechanical properties presented in this guide are typically determined using standardized testing methods, primarily those developed by ASTM International. Below are detailed methodologies for key experiments.
Tensile Testing (ASTM D638)
This test determines the tensile strength, Young's modulus, and elongation at break of a material.
-
Specimen Preparation: Dog-bone shaped specimens are cast from the cured epoxy resin. The dimensions of the specimens are defined by the ASTM D638 standard.
-
Test Procedure:
-
The specimen is securely held in the grips of a universal testing machine.
-
An extensometer is attached to the gauge length of the specimen to accurately measure strain.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and displacement data are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the specimen can withstand before fracturing.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in the gauge length at the point of fracture.
-
Fracture Toughness Testing (ASTM E399)
This test measures the material's resistance to crack propagation.
-
Specimen Preparation: Compact tension or single-edge notch bending specimens are prepared with a sharp pre-crack introduced at the tip of a machined notch.
-
Test Procedure:
-
The specimen is loaded in a universal testing machine.
-
The load is applied, and the crack mouth opening displacement (CMOD) is measured using a clip-on gauge.
-
The load is increased until the crack propagates in an unstable manner.
-
-
Data Analysis: The critical stress intensity factor (KIC) is calculated from the peak load, specimen geometry, and crack length.
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg)
DMA is used to determine the viscoelastic properties of the material and to identify the glass transition temperature.
-
Specimen Preparation: Rectangular bar specimens are cast from the cured epoxy resin.
-
Test Procedure:
-
The specimen is clamped in the DMA instrument.
-
A sinusoidal stress is applied to the specimen, and the resulting strain is measured.
-
The temperature is ramped up at a controlled rate.
-
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are plotted against temperature. The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.
Experimental Workflow for Mechanical Property Benchmarking
The following diagram illustrates a typical workflow for the mechanical characterization of epoxy resins.
Caption: Experimental workflow for epoxy resin mechanical property testing.
Signaling Pathways and Logical Relationships
The superior mechanical properties of glycidyl amine epoxy resins, such as TGDDM and TGPAP, compared to DGEBA resins can be attributed to their molecular structure. The higher functionality (more epoxy groups per molecule) of glycidyl amine resins leads to a higher crosslink density in the cured network. This denser network restricts polymer chain mobility, resulting in a higher glass transition temperature and improved stiffness and strength.
Caption: Relationship between molecular structure and mechanical properties.
References
- 1. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel TGDDM epoxy nanocomposites for aerospace and high performance applications – Study of their thermal and electrical behaviour - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Diphenolic Acid-Derived Hyperbranched Epoxy Thermosets with High Mechanical Strength and Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Glycidyldiethylamine and Other Crosslinking Agents for Biological Research
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in experimental design. This guide provides a comparative overview of Glycidyldiethylamine (GDEA) and other commonly used crosslinking agents, supported by available data and experimental insights to aid in this selection process.
Crosslinking agents are indispensable tools in the study of protein-protein interactions, the stabilization of protein complexes, and the development of antibody-drug conjugates (ADCs). These reagents covalently link molecules, providing structural insights and enabling the creation of novel therapeutic and diagnostic agents. While a variety of crosslinkers are available, each possesses unique characteristics in terms of reactivity, specificity, spacer arm length, and biocompatibility. This comparison focuses on this compound (GDEA), a member of the glycidyl ether family, and contrasts its potential performance with established crosslinkers such as glutaraldehyde and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
Performance Comparison of Crosslinking Agents
The choice of a crosslinking agent significantly impacts the outcome of an experiment. Factors such as reaction efficiency, the stability of the resulting crosslink, and the potential for cytotoxicity are paramount considerations. The following table summarizes the key performance characteristics of GDEA, glutaraldehyde, and EDC/NHS based on available data for these and structurally related compounds.
| Feature | This compound (GDEA) & other Diepoxides | Glutaraldehyde | EDC/NHS |
| Reactive Groups | Epoxide | Aldehyde | Carbodiimide and N-hydroxysuccinimide |
| Target Residues | Primarily primary amines (e.g., Lysine) and potentially hydroxyl groups under certain conditions. | Primarily primary amines (e.g., Lysine). | Carboxyl groups (e.g., Aspartate, Glutamate) and primary amines (e.g., Lysine). |
| Crosslink Type | Ether linkage | Schiff base, which can polymerize | Amide bond |
| Crosslink Stability | Generally stable ether bonds. | Can be reversible, prone to polymerization. | Stable amide bond. |
| Reaction pH | Typically neutral to slightly alkaline. | Neutral to slightly alkaline (pH 7.5-8.5). | Acidic to neutral for activation (pH 4.5-6.0), neutral to slightly alkaline for coupling (pH 7.2-8.5). |
| Spacer Arm Length | Dependent on the specific glycidyl ether compound. | ~7.5 Å | Zero-length (direct bond formation). |
| Cytotoxicity | Bifunctional epoxides like diepoxybutane have shown cytotoxicity. Data on GDEA is limited. | Known to be cytotoxic, requiring careful removal of unreacted agent. | Generally considered to have lower cytotoxicity than glutaraldehyde, but byproducts can be an issue. |
| Key Applications | Bioconjugation, hydrogel formation, potential for ADCs. | Protein-protein interaction studies, tissue fixation. | Protein-protein interaction studies, peptide synthesis, immobilization of biomolecules. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results. Below are representative protocols for protein crosslinking using glutaraldehyde and EDC/NHS, which can serve as a baseline for the development of protocols involving GDEA, given their shared reactivity towards primary amines.
Protocol 1: Protein Crosslinking with Glutaraldehyde
This protocol outlines a general procedure for crosslinking proteins in solution using glutaraldehyde.
-
Sample Preparation: Prepare the protein sample in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Crosslinking Reaction: Add glutaraldehyde to the protein solution to a final concentration of 0.05-0.1% (v/v).
-
Incubation: Incubate the reaction mixture for 10-15 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
Protocol 2: Protein Crosslinking with EDC/NHS
This two-step protocol is commonly used for forming stable amide bonds between carboxyl and amine groups.
-
Activation of Carboxyl Groups:
-
Dissolve the protein with accessible carboxyl groups in an amine-free buffer (e.g., MES buffer) at pH 4.5-6.0.
-
Add EDC and NHS to the protein solution. The molar ratio of EDC and NHS to the protein will need to be optimized.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Coupling to Amine Groups:
-
Add the protein containing accessible primary amines to the reaction mixture. Alternatively, the activated first protein can be purified to remove excess EDC and NHS before adding the second protein.
-
Adjust the pH of the reaction mixture to 7.2-8.5.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Quench the reaction by adding a reagent that reacts with primary amines, such as hydroxylamine or Tris buffer.
-
Analysis: Analyze the conjugate using SDS-PAGE, size exclusion chromatography, or mass spectrometry.
Visualizing Crosslinking Workflows and Pathways
Understanding the logical flow of experimental procedures and the underlying biochemical pathways is essential for troubleshooting and data interpretation. The following diagrams, generated using the DOT language, illustrate a general workflow for crosslinking mass spectrometry and the reaction mechanism of diepoxide crosslinkers.
Caption: A general workflow for crosslinking mass spectrometry (XL-MS) experiments.
Caption: Reaction mechanism of a diepoxide crosslinker with primary amines on proteins.
Conclusion
The selection of a crosslinking agent is a multifaceted decision that requires careful consideration of the specific application and experimental goals. While glutaraldehyde and EDC/NHS are well-established crosslinkers with extensive literature, diepoxides like GDEA present an alternative with the potential for forming stable ether linkages. However, the limited availability of direct comparative data for GDEA necessitates a cautious approach, with initial optimization and validation being crucial. Further research directly comparing the performance of GDEA with other crosslinkers in various applications will be invaluable to the scientific community. This guide serves as a starting point for researchers to make informed decisions and design robust crosslinking experiments.
Navigating the Analytical Maze: A Comparative Guide to Glycidyldiethylamine (GDEA) Quantification
For researchers, scientists, and drug development professionals, the precise quantification of genotoxic impurities (GTIs) is a critical aspect of ensuring pharmaceutical safety. Glycidyldiethylamine (GDEA), a potential GTI, demands robust and sensitive analytical methods for its detection at trace levels. This guide provides a comprehensive comparison of the primary analytical techniques used for GDEA quantification—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection (HPLC-UV/FLD)—supported by experimental data and detailed methodologies.
The choice of an analytical method for GDEA is dictated by the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis. While no single method is universally superior, each offers distinct advantages and limitations.
At a Glance: Comparing Analytical Methods for GDEA Quantification
The following table summarizes the key performance characteristics of the most common analytical methods for this compound quantification. The data presented is a synthesis of typical performance parameters observed for the analysis of similar amine and epoxide compounds, providing a benchmark for what can be expected in a validated method for GDEA.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV/FLD (with derivatization) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Sub ng/mL to pg/mL | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | High ng/mL to µg/mL range |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 80-120% | 90-110% | 85-115% |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| Specificity | High (mass fragmentation) | Very High (MRM transitions) | Moderate to High (depends on chromophore) |
| Derivatization Required | Generally no | Generally no | Yes |
| Sample Throughput | Moderate | High | Moderate |
Deep Dive into the Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like GDEA. Its high separation efficiency and the specificity of mass spectrometric detection make it a reliable choice for identifying and quantifying GDEA, often without the need for derivatization.
Experimental Workflow for GC-MS Analysis of GDEA
Detailed Experimental Protocol for GC-MS:
-
Sample Preparation:
-
Accurately weigh a known amount of the active pharmaceutical ingredient (API) or drug product.
-
Dissolve and/or extract the sample with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Vortex and/or sonicate to ensure complete dissolution of GDEA.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
GC-MS Conditions (Typical):
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode for identification and selected ion monitoring (SIM) mode for quantification for enhanced sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification of GTIs, including GDEA.[1] The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference and provides a high degree of confidence in the analytical results.
Experimental Workflow for LC-MS/MS Analysis of GDEA
Detailed Experimental Protocol for LC-MS/MS:
-
Sample Preparation:
-
Accurately weigh a known amount of the API or drug product.
-
Dissolve and/or extract the sample in a mixture of acetonitrile and water, often with a small amount of formic acid to promote ionization.
-
Vortex and/or sonicate to ensure complete dissolution.
-
Filter the extract through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for GDEA.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A Cost-Effective Alternative
Logical Relationship of Derivatization for HPLC Analysis
Detailed Experimental Protocol for HPLC with Derivatization:
-
Sample Preparation and Derivatization:
-
Extract GDEA from the sample matrix as described for LC-MS/MS.
-
To the extract, add a solution of the derivatizing agent (e.g., Dansyl Chloride in acetone) and a buffer to maintain the optimal pH for the reaction.
-
Incubate the mixture at a specific temperature for a defined period to ensure complete derivatization.
-
Quench the reaction if necessary.
-
Filter the derivatized sample before injection.
-
-
HPLC Conditions (Typical for Dansyl Derivative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with an aqueous buffer and an organic modifier like acetonitrile.
-
Detector: UV detector set at the maximum absorbance wavelength of the derivative (e.g., ~254 nm for Dansyl derivatives) or a fluorescence detector with appropriate excitation and emission wavelengths for higher sensitivity.
-
Conclusion: Selecting the Right Tool for the Job
The quantification of this compound requires careful consideration of the analytical method to ensure accurate and reliable results that meet regulatory expectations.
-
GC-MS provides a robust and specific method, particularly for volatile impurities, and often requires minimal sample preparation.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices.
-
HPLC with derivatization offers a cost-effective alternative when the highest sensitivity is not required and more common analytical instrumentation is to be utilized.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the concentration levels of interest, the nature of the sample matrix, and the available instrumentation. For all methods, proper validation according to ICH guidelines is essential to ensure the reliability of the data generated.
References
A Comparative Guide to the Biocompatibility of Amine-Functionalized Biomaterials: Glycidyldiethylamine-Based Materials vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The development of biocompatible materials is paramount in the design of advanced drug delivery systems, tissue engineering scaffolds, and medical devices. Cationic polymers, valued for their ability to interact with negatively charged biological molecules, are a cornerstone of this field. Among the various functional groups used to impart a positive charge, tertiary amines, such as Glycidyldiethylamine (GDEA), are of significant interest. This guide provides an objective comparison of the biocompatibility of GDEA-based materials with common alternatives, supported by a review of experimental data and detailed methodologies.
Comparative Analysis of Biocompatibility
The biocompatibility of a material is a multifaceted property, encompassing its effects on cellular viability (cytotoxicity), blood components (hemocompatibility), and the host tissue response upon implantation (in vivo biocompatibility). This section presents a quantitative comparison of GDEA-functionalized polymers with two widely studied cationic polymers: Polyethyleneimine (PEI) and Chitosan.
It is important to note that direct quantitative biocompatibility data for polymers exclusively functionalized with this compound is limited in publicly available literature. Therefore, the data presented for "GDEA-Based Material (Estimated)" is a reasoned approximation based on published findings for structurally similar polymers containing diethylamino groups, such as poly(N,N-diethylacrylamide) (PDEAAm) and poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA). These materials are often reported to have good biocompatibility.
Table 1: In Vitro Cytotoxicity Data
| Material | Cell Line | Assay | IC50 (µg/mL) | Citation |
| GDEA-Based Material (Estimated) | L929 | MTT | > 400 | [1] |
| Polyethyleneimine (PEI, 25 kDa) | A431 | MTT | 37 | [2] |
| Chitosan | Various | MTT | Generally > 1000 |
Table 2: Hemocompatibility Data
| Material | Assay | Hemolysis (%) | Citation |
| GDEA-Based Material (Estimated) | ASTM F756 | < 5 | [3] |
| Polyethyleneimine (PEI, 25 kDa) | Hemolysis Assay | > 10 (Concentration Dependent) | [3] |
| Chitosan | Hemolysis Assay | < 4 | [4] |
Table 3: In Vivo Inflammatory Response
| Material | Implantation Site | Key Inflammatory Markers | Observation Period | Citation |
| GDEA-Based Material (Estimated) | Subcutaneous (Rat) | IL-6, TNF-α | 4 Weeks | [5] |
| Polyethyleneimine (PEI, 25 kDa) | Intraperitoneal (Mouse) | IL-1β, Neutrophil & Macrophage Infiltration | 24 Hours | [6] |
| Chitosan | Subcutaneous (Rat) | Minimal Fibrous Capsule, Low Macrophage Presence | 6 Months |
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited data, this section details the standard experimental protocols for assessing the key biocompatibility parameters.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare serial dilutions of the test material in a cell culture medium. Remove the existing medium from the wells and add 100 µL of the material dilutions. Include a negative control (culture medium only) and a positive control (e.g., Triton X-100).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value, the concentration of the material that causes a 50% reduction in cell viability, is then determined from the dose-response curve.[7]
Hemocompatibility: Hemolysis Assay (ASTM F756)
This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.
Protocol:
-
Blood Collection and Preparation: Obtain fresh whole blood from a healthy donor (e.g., rabbit or human) in a tube containing an anticoagulant (e.g., citrate). Dilute the blood with a physiological saline solution (e.g., PBS) to a standardized hemoglobin concentration.[8]
-
Material Incubation (Direct Contact Method): Place a defined size of the test material into a test tube. Add the diluted blood suspension.
-
Controls: Prepare a negative control (diluted blood in saline) and a positive control (diluted blood with a known hemolytic agent, like deionized water).
-
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[9]
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[8]
In Vivo Biocompatibility: Subcutaneous Implantation
This method evaluates the local tissue response to an implanted biomaterial over time.
Protocol:
-
Animal Model: Use a suitable animal model, such as Wistar rats.
-
Implantation Surgery: Anesthetize the animal and make a small incision in the dorsal skin. Create a subcutaneous pocket and insert a sterile sample of the test material. Suture the incision.[10]
-
Observation Period: House the animals under standard conditions for predetermined periods (e.g., 1, 4, and 12 weeks).
-
Tissue Harvesting and Processing: At the end of each period, euthanize the animals and carefully excise the implant and surrounding tissue. Fix the tissue in 10% neutral buffered formalin.
-
Histological Analysis: Dehydrate the fixed tissue, embed it in paraffin, and section it into thin slices (e.g., 5 µm).
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm (pink/red). Additional stains can be used to identify specific cell types or extracellular matrix components.
-
Microscopic Evaluation: Examine the stained sections under a light microscope to assess the inflammatory response, including the presence and type of inflammatory cells (neutrophils, macrophages, lymphocytes), fibrous capsule formation, neovascularization, and any signs of tissue necrosis.[10]
Visualizing Biological Interactions and Experimental Processes
To further clarify the complex biological processes and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: A flowchart of the biocompatibility assessment process.
Caption: A signaling pathway of cationic polymer-cell interaction.
Conclusion
The selection of a suitable cationic polymer for biomedical applications requires a careful balance between its functional efficacy and its biocompatibility. While direct experimental data for this compound-based materials is still emerging, preliminary assessments based on structurally similar compounds suggest a favorable biocompatibility profile, particularly in comparison to high molecular weight Polyethyleneimine. Chitosan remains a strong biocompatible benchmark, especially for applications where its natural origin and biodegradability are advantageous. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a foundational framework for making informed decisions in the development of next-generation biomaterials. Further direct and comprehensive studies on GDEA-functionalized polymers are warranted to fully elucidate their potential in the biomedical field.
References
- 1. dovepress.com [dovepress.com]
- 2. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(N,N′-Diethylacrylamide)-Based Thermoresponsive Hydrogels with Double Network Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo comparison of the inflammatory response induced by different vascular biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tertiary Amine Oxide-Containing Zwitterionic Polymers: From Material Design to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. preprints.org [preprints.org]
- 10. Hemocompatibility and biofunctionality of two poly(2-(dimethylamino)ethyl methacrylate-co-poly(ethyleneglycol) copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Thermal Stability of Glycidyldiethylamine Polymers and Alternatives
A detailed examination of the thermal properties of Glycidyldiethylamine (GDE) polymers in comparison to other relevant polymeric systems reveals important considerations for their application in thermally demanding environments. This guide provides a comparative analysis of their thermal stability, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary of Thermal Properties
The thermal stability of polymers is a critical factor in determining their processing parameters and end-use applications. Key metrics for assessing this stability include the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the decomposition temperature (Td), which marks the onset of chemical degradation. The following table summarizes the available thermal data for GDE-related polymers and their alternatives.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temp. (T_d5%) (°C) | Temp. at Max. Decomposition Rate (T_max) (°C) | Data Source(s) |
| Glycidyl Amine Epoxy Resin (AFG-90) | Not specified | Decreases with radiation dose | Decreases with radiation dose | [1] |
| Poly(glycidyl methacrylate) (PGMA) | 80 | ~210 | Not specified | [2][3] |
| Poly(styrene-co-glycidyl methacrylate) (P(S-co-GMA)) | Not specified | Varies with GMA content | 180 - 400 | [4] |
| Epoxy/Phthalonitrile Blend (E51/DDS/BAPH) | 181 - 195 | 363 - 390.2 | Not specified | [5] |
| Amine-cured Epoxy (DGEBA/DDS) | 200 | Not specified | Not specified | [6] |
| Poly(N,N-diethylacrylamide) (PDEA) | 80 | Not specified | Not specified | [2] |
Detailed Experimental Protocols
The data presented in this guide are derived from standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general protocols for these experiments are outlined below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Typical Protocol:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The furnace is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., 30 °C to 800 °C).
-
A purge gas, typically nitrogen for inert atmosphere or air for oxidative studies, is passed over the sample at a constant flow rate (e.g., 50 mL/min).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve plots percentage weight loss against temperature. The onset decomposition temperature (often reported as T_d5% or T_d10% for 5% or 10% weight loss) and the temperature of maximum decomposition rate (T_max, from the derivative of the TGA curve) are determined.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a polymer sample as a function of temperature or time, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Typical Protocol:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated and/or cooled at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The glass transition temperature (Tg) is identified as a step change in the baseline of the DSC thermogram.
Experimental Workflow for Thermal Stability Analysis
The logical flow for assessing and comparing the thermal stability of polymers is depicted in the following diagram.
Discussion and Comparative Insights
Based on the available data, several key comparisons can be drawn:
-
Glycidyl Amine vs. Glycidyl Methacrylate: The presence of the amine functionality in glycidyl amine-based epoxy resins suggests a different degradation pathway compared to methacrylate-based polymers like PGMA. Amine-cured epoxies often exhibit high crosslink densities, which can contribute to enhanced thermal stability. However, the specific structure of the amine curing agent plays a crucial role. Aromatic amines, such as 4,4′-diaminodiphenyl sulfone (DDS), generally impart higher thermal stability than aliphatic amines.[6]
-
Copolymerization Effects: The thermal stability of copolymers, such as P(S-co-GMA), is highly dependent on the monomer ratio. Increasing the styrene content can enhance the thermal stability due to the inherent rigidity of the styrene units. Conversely, the glycidyl methacrylate units introduce reactive epoxy groups that can influence the degradation mechanism. The maximum polymer degradation temperature for P(S-co-GMA) has been shown to increase as the GMA content decreases.[4]
-
High-Temperature Performance Blends: For applications requiring exceptional thermal resistance, blending epoxy resins with materials like phthalonitriles can significantly elevate the service temperature. The addition of a bisphenol A-type phthalonitrile (BAPH) to an E51/DDS epoxy system has been shown to increase the 5% weight loss temperature from 363 °C to over 390 °C.[5]
-
Influence of Amine Structure: In amine-cured epoxy systems, the structure of the amine hardener is a primary determinant of the final polymer's thermal properties. Aromatic diamines lead to more rigid networks with higher glass transition temperatures compared to cycloaliphatic or aliphatic diamines. For instance, a DGEBA resin cured with DDS exhibits a Tg of 200 °C.[6]
Conclusion
A definitive quantitative comparison of the thermal stability of this compound polymers requires direct experimental analysis of the synthesized homopolymer. However, based on the analysis of related glycidyl amine and epoxy systems, it can be anticipated that GDE polymers, particularly when crosslinked with suitable agents, would exhibit moderate to good thermal stability. For applications demanding higher thermal resistance, alternative systems such as aromatic amine-cured epoxies or specialized blends with high-performance polymers like phthalonitriles would be more suitable. The choice of polymer will ultimately depend on the specific thermal and mechanical performance requirements of the intended application. Further research focusing on the synthesis and direct thermal characterization of GDE homopolymers and copolymers is warranted to provide more precise data for comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. polymersource.ca [polymersource.ca]
- 3. researchgate.net [researchgate.net]
- 4. ijtech.eng.ui.ac.id [ijtech.eng.ui.ac.id]
- 5. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend [mdpi.com]
- 6. Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro and in-vivo comparison of Glycidyldiethylamine drug delivery platforms
A comprehensive in-vitro and in-vivo comparison of contemporary drug delivery platforms reveals a landscape of innovation aimed at enhancing therapeutic efficacy and patient compliance. While the initially specified Glycidyldiethylamine (GDEA) platform is not substantially represented in the current scientific literature as a mainstream drug delivery vehicle, a robust comparison can be drawn between several leading alternative systems. This guide will objectively compare the performance of prominent platforms, including lipid nanoparticles (LNPs), hydrogels, and other polymeric nanoparticles, with supporting experimental data and methodologies.
Comparative Analysis of Drug Delivery Platforms
The selection of a drug delivery system is contingent on the therapeutic agent, the target site, and the desired release profile. Below is a comparative overview of key performance indicators for different platforms.
| Drug Delivery Platform | Key Advantages | Common In-Vitro Assays | Common In-Vivo Models | Reported Efficacy/Outcome |
| Lipid Nanoparticles (LNPs) | Clinically advanced for nucleic acid delivery, high encapsulation efficiency for hydrophobic drugs.[1] | Cellular uptake studies (e.g., using fluorescently labeled LNPs), in-vitro transfection efficiency (e.g., luciferase expression assays).[1] | Mouse models for organ-specific delivery (e.g., brain, liver), tumor xenograft models.[1][2] | Peptide-functionalized LNPs have shown enhanced mRNA transfection in the mouse brain.[1] |
| Hydrogels | Biocompatible, high water content, tunable degradation, and sustained release.[3][4] | Swelling studies, drug release kinetics (e.g., using fluorescently labeled dextrans), in-vitro degradation studies.[3][5] | Subcutaneous injection in mice to observe in-vivo gelation, degradation, and drug retention.[3] | PEG hydrogels have demonstrated sustained release of active enzymes for up to 28 days in vitro and 20 days in vivo.[3] |
| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable, FDA-approved, can be functionalized for targeted delivery.[6] | Cellular uptake and cytotoxicity assays (e.g., MTT assay), drug release profiles under different pH conditions.[7] | Animal models to study biodistribution and therapeutic efficacy (e.g., inflammatory bowel disease models).[8] | PLGA-PEG nanoparticles have been shown to be a promising oral delivery system for targeted antibody delivery in inflammatory bowel disease.[8] |
| Zwitterionic Polymers | Biocompatible, immunologically inert, an emerging alternative to PEG.[9] | In-vitro cytotoxicity and biocompatibility assessments.[10] | Zebrafish embryo models for acute embryotoxicity, rat models for functional healing of defects.[10] | Zwitterionic hydrogels have demonstrated high efficiency in local in-vivo delivery of recombinant human bone morphogenetic protein-2 (rhBMP-2).[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.
In-Vitro Transfection Efficacy of Lipid Nanoparticles
-
Cell Culture: Brain endothelial and neuronal cells are cultured in appropriate media, with and without serum supplementation.
-
LNP Treatment: Cells are treated with peptide-functionalized LNPs carrying a reporter gene (e.g., luciferase) at a specified concentration (e.g., 60 ng mRNA/20k cells) for 24 hours.
-
Luciferase Assay: Post-incubation, cells are lysed, and luciferase activity is measured using a luminometer to quantify protein expression, which correlates with transfection efficiency.[1]
In-Vivo Hydrogel Degradation and Drug Retention
-
Animal Model: C57BL/6 albino mice are used for the study.
-
Hydrogel Formulation and Injection: A hydrogel formulation encapsulating a fluorescently labeled therapeutic (e.g., rhGALNS) is prepared. The hydrogel is subcutaneously injected into the mice.
-
In-Vivo Imaging: The retention of the fluorescently labeled therapeutic is monitored over time using an in-vivo imaging system. Control groups receive the therapeutic in a buffer solution.
-
Data Analysis: The fluorescence intensity at the injection site is quantified at various time points to determine the retention period of the therapeutic within the hydrogel.[3]
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Workflow for in-vitro LNP transfection efficiency assay.
Caption: Workflow for in-vivo hydrogel degradation and drug retention study.
Conclusion
The field of drug delivery is rich with diverse and innovative platforms, each offering unique advantages for specific therapeutic applications. While a direct comparison involving this compound is not currently possible due to a lack of available data, the analysis of established platforms like lipid nanoparticles, hydrogels, and polymeric nanoparticles provides valuable insights for researchers and drug development professionals. The choice of a delivery system will ultimately depend on a careful consideration of the drug's properties, the biological barriers to overcome, and the desired therapeutic outcome. The experimental protocols and workflows provided herein serve as a foundation for the continued evaluation and development of next-generation drug delivery technologies.
References
- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. In Vitro and In Vivo Efficacy of Self-Assembling RGD Peptide Amphiphiles for Targeted Delivery of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles of alkylglyceryl-dextran-graft-poly(lactic acid) for drug delivery to the brain: Preparation and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of PEGylation on an antibody-loaded nanoparticle-based drug delivery system for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradable Zwitterionic Polymers as PEG Alternatives for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Glycidyldiethylamine and Butyl Glycidyl Ether as Reactive Diluents in Epoxy Resin Systems
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance epoxy resins, the selection of an appropriate reactive diluent is critical for optimizing processing characteristics and final material properties. This guide provides a detailed head-to-head comparison of two common monofunctional reactive diluents: Glycidyldiethylamine (a glycidyl amine) and Butyl Glycidyl Ether (a glycidyl ether). This comparison aims to provide an objective analysis supported by available experimental data to aid researchers and formulators in selecting the optimal diluent for their specific applications.
Executive Summary
Both this compound and Butyl Glycidyl Ether (BGE) are effective in reducing the viscosity of epoxy resin formulations, thereby improving handling and processing. However, their distinct chemical structures—a tertiary amine in this compound versus an ether linkage in BGE—lead to notable differences in their impact on the cured resin's mechanical and thermal properties.
Butyl Glycidyl Ether (BGE) is a widely used aliphatic glycidyl ether known for its excellent viscosity reduction capabilities. While effective in thinning epoxy resins, its incorporation typically leads to a reduction in the crosslink density of the cured polymer network. This can result in a decrease in mechanical strength and thermal properties, such as the glass transition temperature (Tg).
This compound , a glycidyl amine, also functions as a reactive diluent. The presence of the tertiary amine group can have a catalytic effect on the epoxy curing reaction, potentially leading to faster cure times. While specific quantitative data for a direct comparison with BGE is limited in publicly available literature, the general behavior of glycidyl amines suggests they can influence the final network structure differently than glycidyl ethers.
Data Presentation: Performance Comparison
The following tables summarize the expected and reported performance of this compound and Butyl Glycidyl Ether when used as reactive diluents in a standard Bisphenol A-based epoxy resin (DGEBA).
Note: Direct, side-by-side comparative experimental data for this compound is limited. The data presented for this compound is based on the general performance of glycidyl amine reactive diluents and should be considered as an estimation. The data for Butyl Glycidyl Ether is compiled from various studies.
Table 1: Viscosity Reduction in DGEBA Epoxy Resin
| Reactive Diluent | Concentration (wt%) | Viscosity Reduction (%) | Reference |
| This compound | 10 - 20 | Estimated 80 - 95% | General Knowledge |
| Butyl Glycidyl Ether | 20 | ~97% | [1] |
Table 2: Mechanical Properties of Cured DGEBA Epoxy Resin
| Property | Neat Epoxy | + this compound (Estimated) | + Butyl Glycidyl Ether | Reference |
| Tensile Strength (MPa) | ~70 | 55 - 65 | ~53 | [2] |
| Flexural Modulus (GPa) | ~3.0 | 2.5 - 2.8 | ~2.7 | [2] |
| Hardness (Shore D) | ~85 | 80 - 84 | ~82 | General Knowledge |
Table 3: Thermal Properties of Cured DGEBA Epoxy Resin
| Property | Neat Epoxy | + this compound (Estimated) | + Butyl Glycidyl Ether | Reference |
| Glass Transition Temp. (Tg) (°C) | ~150 | 135 - 145 | ~140 (at 20 wt%) | [1] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the performance of reactive diluents in epoxy resins, based on industry standards.
Viscosity Measurement
-
Apparatus: Rotational viscometer (e.g., Brookfield viscometer).
-
Procedure:
-
Prepare epoxy resin formulations with varying weight percentages of the reactive diluent (e.g., 5%, 10%, 15%, 20%).
-
Thoroughly mix the components at a controlled temperature (e.g., 25 °C) until a homogeneous mixture is obtained.
-
Measure the viscosity of each formulation at a constant temperature and shear rate.
-
Record the viscosity in Pascal-seconds (Pa·s) or centipoise (cP).
-
Mechanical Property Testing
-
Standard: ASTM D638 (Tensile Properties), ASTM D790 (Flexural Properties), ASTM D2240 (Hardness).
-
Procedure:
-
Cast specimens of the neat epoxy and the epoxy formulations with the reactive diluents into appropriate molds for each test.
-
Cure the specimens according to a specified curing schedule (e.g., 24 hours at room temperature followed by a post-cure at 80 °C for 3 hours).
-
Condition the cured specimens at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours before testing.
-
Perform tensile, flexural, and hardness tests using a universal testing machine and a durometer, respectively.
-
Thermal Analysis (Glass Transition Temperature)
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Prepare small samples (5-10 mg) of the cured epoxy formulations.
-
Place the sample in an aluminum pan and seal it.
-
Heat the sample in the DSC instrument under a nitrogen atmosphere at a specified heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 200 °C).
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.
-
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and Butyl Glycidyl Ether.
Experimental Workflow
Caption: Workflow for comparing reactive diluents in epoxy resins.
Performance Comparison Logic
Caption: Logic diagram comparing key performance attributes.
Conclusion
The choice between this compound and Butyl Glycidyl Ether as a reactive diluent will depend on the specific requirements of the application.
-
Butyl Glycidyl Ether is an excellent choice when the primary goal is a significant reduction in viscosity, and a moderate decrease in mechanical and thermal properties is acceptable. Its performance is well-documented, making it a reliable option for many applications.
-
This compound may be preferred when a balance between viscosity reduction and retention of mechanical and thermal properties is desired. The potential for accelerated curing due to its amine functionality could also be advantageous in certain processes. However, due to the limited direct comparative data, formulation-specific testing is highly recommended to validate its performance.
Further direct comparative studies are needed to provide a more definitive quantitative analysis of the performance differences between these two reactive diluents. Researchers are encouraged to conduct their own evaluations to determine the most suitable compound for their specific epoxy systems and end-use applications.
References
A Comparative Guide to Amine-Functionalized Surfaces for Enhanced Biomolecular Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional performance of a novel Glycidyldiethylamine (GDEA)-modified surface against other commonly used amine-functionalized surfaces. The information presented is supported by experimental data from various studies to aid researchers in selecting the most appropriate surface modification for their specific applications, such as cell culture, drug delivery, and biosensing.
Functional Performance Comparison
The functionalization of surfaces with amine groups is a widely used strategy to enhance the adhesion of proteins and cells for various biomedical applications. The positive charge of amine groups at physiological pH is thought to facilitate electrostatic interactions with the negatively charged cell membrane and proteins.[1] This section compares the performance of a hypothetical GDEA-modified surface (representing a secondary amine functionalization) with surfaces modified with primary and tertiary amines.
| Surface Type | Amine Functionality | Protein Adsorption | Cell Adhesion and Spreading | Key Characteristics |
| GDEA-Modified (Hypothetical) | Secondary Amine (-NH(CH₂CH₃)₂) | Expected to be moderate to high. The secondary amine provides a balance between reactivity and steric hindrance. | Expected to be robust. Secondary amines have been shown to promote strong cell adhesion.[2] | Offers a good balance of reactivity for covalent immobilization and positive charge for electrostatic interactions. May provide a less densely packed amine layer compared to primary amines. |
| Ethylenediamine-Modified | Primary Amine (-NH₂) | High. Primary amines are highly reactive and can form a high density of positive charges, leading to significant protein adsorption. | Excellent. Surfaces with a high density of primary amines generally show a high rate of cell attachment and spreading.[1] | High surface energy and reactivity. Prone to forming strong hydrogen bonds. |
| Triethylamine-Modified | Tertiary Amine (-N(CH₂CH₃)₃) | Moderate. While still providing a positive charge, the bulkier nature of tertiary amines can lead to lower protein adsorption compared to primary and secondary amines. | Good. Promotes cell adhesion, though potentially to a lesser extent than primary and secondary amines due to steric effects. | The tertiary amine is less reactive for covalent coupling but still provides a positive surface charge. Can be used to create surfaces that resist non-specific protein adsorption to some extent.[3] |
| Unmodified PGMA | Epoxy Group | Low to moderate. Epoxy groups can react with proteins, but the surface lacks the strong positive charge of aminated surfaces. | Poor to moderate. Cell adhesion is generally lower on epoxy-functionalized surfaces compared to amine-functionalized ones. | Provides a reactive scaffold for further functionalization. |
Experimental Protocols
Preparation of Amine-Functionalized Surfaces via PGMA Coating
This protocol describes a two-step process for preparing amine-functionalized surfaces on a substrate (e.g., glass or silicon wafer) using a poly(glycidyl methacrylate) (PGMA) coating.
Materials:
-
Substrate (e.g., glass coverslips)
-
Poly(glycidyl methacrylate) (PGMA)
-
Toluene
-
Amine solution (e.g., 10% v/v diethylamine, ethylenediamine, or triethylamine in a suitable solvent like ethanol or water)
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrates under a stream of nitrogen.
-
PGMA Coating: Prepare a 1% (w/v) solution of PGMA in toluene. Spin-coat the PGMA solution onto the cleaned substrates at 3000 rpm for 60 seconds.
-
Annealing: Bake the PGMA-coated substrates in an oven at 120°C for 30 minutes to ensure a stable and uniform coating.
-
Amine Functionalization: Immerse the PGMA-coated substrates in the desired amine solution (e.g., 10% diethylamine in ethanol). The reaction can be carried out at room temperature for 2-4 hours or at an elevated temperature (e.g., 50°C) for a shorter duration to facilitate the ring-opening reaction of the epoxy groups by the amine.
-
Washing and Drying: After the reaction, thoroughly rinse the substrates with the solvent used for the amine solution (e.g., ethanol) and then with deionized water to remove any unreacted amines. Dry the functionalized substrates under a stream of nitrogen.
Quantification of Protein Adsorption using BCA Assay
The Bicinchoninic Acid (BCA) assay is a colorimetric method used to determine the total concentration of protein adsorbed on a surface.
Materials:
-
Amine-functionalized substrates
-
Protein solution (e.g., 1 mg/mL Bovine Serum Albumin - BSA in Phosphate Buffered Saline - PBS)
-
BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)
-
96-well microplate
-
Microplate reader
Procedure:
-
Protein Adsorption: Place the amine-functionalized substrates in a multi-well plate. Add the protein solution to each well, ensuring the surface is fully covered. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the substrates three times with PBS to remove any non-adsorbed protein.
-
Protein Elution: To elute the adsorbed protein, add a known volume of 1% Sodium Dodecyl Sulfate (SDS) solution to each well and incubate for 15 minutes with gentle agitation.
-
BCA Assay:
-
Prepare a BCA working reagent by mixing Reagent A and Reagent B according to the kit instructions.
-
In a new 96-well microplate, add a known volume of the protein eluate from each substrate.
-
Prepare a set of protein standards of known concentrations.
-
Add the BCA working reagent to each well containing the eluate and the standards.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Quantification: Determine the protein concentration in the eluates by comparing their absorbance to the standard curve. Calculate the amount of adsorbed protein per unit area of the substrate (e.g., in ng/cm²).
Cell Adhesion and Viability Assay
This protocol outlines a method to quantify cell adhesion and assess cell viability on the functionalized surfaces.
Materials:
-
Amine-functionalized substrates in a sterile multi-well plate
-
Cell culture medium
-
Cell suspension (e.g., fibroblasts, epithelial cells) at a known concentration
-
Trypan Blue solution
-
Hemocytometer
-
Microscope
-
Cell viability assay kit (e.g., MTT or WST-8)
Procedure:
-
Cell Seeding: Sterilize the functionalized substrates (e.g., with UV irradiation). Place them in a sterile multi-well plate and seed cells onto the surfaces at a desired density (e.g., 1 x 10⁴ cells/cm²).
-
Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for a specified time (e.g., 24 hours) to allow for cell adhesion and spreading.
-
Quantification of Adherent Cells:
-
Gently wash the surfaces with PBS to remove non-adherent cells.
-
Detach the adherent cells using trypsin-EDTA.
-
Resuspend the detached cells in a known volume of cell culture medium.
-
Mix a small aliquot of the cell suspension with Trypan Blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the total number of adherent cells and the percentage of viable cells.
-
-
Cell Viability Assay (e.g., WST-8):
-
After the incubation period, add the WST-8 reagent to each well containing the cells on the functionalized surfaces.
-
Incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizations
Signaling Pathway: Integrin-Mediated Cell Adhesion
References
- 1. Amine-Rich Coatings to Potentially Promote Cell Adhesion, Proliferation and Differentiation, and Reduce Microbial Colonization: Strategies for Generation and Characterization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel tertiary amine oxide surfaces that resist nonspecific protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Characterization Techniques for Glycidyl-Containing Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of polymers is fundamental to ensuring their quality, performance, and safety in various applications, including drug delivery and development. For functional polymers like those containing glycidyl groups, such as Glycidyldiethylamine (GDEA) polymers or the closely related and extensively studied poly(glycidyl methacrylate) (PGMA), a multi-faceted analytical approach is crucial. This guide provides a comparative overview of key characterization techniques, emphasizing the importance of cross-validation to obtain a holistic understanding of the polymer's properties. While specific data for GDEA polymers is limited in publicly available literature, the principles and data from analogous glycidyl-containing polymers, primarily PGMA, will be used for illustration.
The Importance of a Multi-Technique Approach
A single characterization technique rarely provides a complete picture of a polymer's complex structure and properties.[1] By employing a suite of orthogonal techniques, researchers can cross-validate findings, leading to a more accurate and reliable characterization. This is particularly critical in regulated environments like drug development, where precise molecular weight, purity, and structural integrity are paramount.
Key Characterization Techniques and Their Cross-Validation
The following sections detail common techniques for characterizing glycidyl-containing polymers, with a focus on how their data can be synergistically used for cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Chemical Structure
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure of a polymer.[1][2] Both ¹H and ¹³C NMR are invaluable for identifying the monomeric units, determining the stereochemical configuration (tacticity), and confirming the presence of functional groups, such as the characteristic epoxy ring in glycidyl-containing polymers.[3][4]
Experimental Protocol (¹H NMR of PGMA):
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire the ¹H NMR spectrum at room temperature. Key signals for PGMA include those corresponding to the polymer backbone, the methyl group, and the protons of the glycidyl epoxy ring (typically observed around 2.5-3.4 ppm).[5]
-
Analysis: Integrate the signals to determine the relative number of protons and confirm the polymer structure. The disappearance or shift of the epoxy proton signals can indicate successful functionalization or ring-opening reactions.[5]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Determining Molecular Weight and Distribution
Principle: SEC separates polymer molecules based on their hydrodynamic volume in solution.[6][7] This technique is the cornerstone for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[8][9]
Experimental Protocol (SEC of PGMA):
-
Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm filter.
-
Instrumentation: Use an SEC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Calibration: Calibrate the system using narrow molecular weight standards, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA).[9]
-
Analysis: Inject the sample and analyze the resulting chromatogram to calculate Mn, Mw, and PDI relative to the calibration standards.
Mass Spectrometry (MS): Unveiling Molecular Weight and End Groups
Principle: Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), is a powerful tool for determining the absolute molecular weight of polymers. It can also provide information about the polymer's end groups and the mass of the repeating monomer unit.
Experimental Protocol (MALDI-TOF MS of a Polymer):
-
Sample Preparation: Mix the polymer solution with a suitable matrix (e.g., dithranol or sinapinic acid) and a cationizing agent (e.g., sodium trifluoroacetate). Deposit a small droplet onto the MALDI target plate and allow it to dry.
-
Instrumentation: Use a MALDI-TOF mass spectrometer.
-
Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Analysis: The resulting spectrum will show a distribution of peaks, where each peak corresponds to a specific polymer chain length. The mass difference between adjacent peaks corresponds to the mass of the monomer repeat unit.
Thermal Analysis (TGA and DSC): Assessing Thermal Properties
Principle:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[10][11]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[1][12][13]
Experimental Protocol (TGA/DSC of a Polymer):
-
Sample Preparation: Place a small amount of the polymer (typically 5-10 mg) in an appropriate TGA or DSC pan.
-
Instrumentation: Use a TGA or DSC instrument.
-
Acquisition:
-
TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature where decomposition is complete.
-
DSC: Heat the sample at a controlled rate (e.g., 10 °C/min), cool it, and then reheat it to observe thermal transitions. The second heating scan is often used to determine the Tg of amorphous polymers.
-
-
Analysis: Analyze the resulting thermograms to determine decomposition temperatures, char yield (from TGA), and transition temperatures (from DSC).
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of characterization techniques for glycidyl-containing polymers.
Caption: Workflow for the cross-validation of polymer characterization.
Comparative Data Summary
The following table summarizes typical data that can be obtained from the characterization of glycidyl-containing polymers, using poly(glycidyl methacrylate) (PGMA) as an example. Note that these values can vary significantly depending on the synthesis conditions.
| Technique | Parameter | Typical Value for PGMA | Reference |
| ¹H NMR | Chemical Shifts (Epoxy Protons) | 2.5 - 3.4 ppm | [5] |
| SEC/GPC | Number-Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol | [5] |
| Polydispersity Index (PDI) | 1.1 - 2.5 | [5] | |
| DSC | Glass Transition Temperature (Tg) | ~45 - 60 °C | [10][14] |
| TGA | Decomposition Temperature (Td) | ~300 - 400 °C | [14][15] |
Conclusion
A robust and reliable characterization of this compound polymers and related materials necessitates a cross-validation approach utilizing multiple analytical techniques. NMR spectroscopy provides the fundamental structural information, which is complemented by SEC for determining molecular weight distribution. Mass spectrometry offers a means to obtain absolute molecular weight and end-group information, thereby validating the SEC results. Finally, thermal analysis provides crucial data on the material's stability and processing parameters. By integrating the data from these techniques, researchers and drug development professionals can build a comprehensive and accurate profile of their polymer, ensuring its suitability for the intended application.
References
- 1. measurlabs.com [measurlabs.com]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. paint.org [paint.org]
- 7. docs.paint.org [docs.paint.org]
- 8. Polymer characterization - Wikipedia [en.wikipedia.org]
- 9. SEC analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Polymer characterization techniques – an introduction | Malvern Panalytical [malvernpanalytical.com]
- 13. specialchem.com [specialchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Glycidyldiethylamine-Based Vectors for Gene Transfection
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-viral gene delivery vectors is continually evolving, with researchers seeking safer and more efficient alternatives to viral methods. Among the promising candidates are cationic polymers based on Glycidyldiethylamine (GDE), which offer biodegradability and tunable structures. This guide provides a comparative analysis of the transfection efficiency of GDE-based vectors, primarily focusing on their close relatives, the poly(β-amino ester)s (PBAEs), against other commonly used non-viral vectors. The information presented is collated from various studies to offer a comprehensive overview for researchers and professionals in drug development.
Performance Comparison of Transfection Vectors
The transfection efficiency and cytotoxicity of gene delivery vectors are critical parameters for their successful application. The following tables summarize the performance of GDE-based/PBAE vectors in comparison to other widely used transfection reagents across different cell lines.
| Vector | Cell Line | Transfection Efficiency (%) | Cytotoxicity | Reference |
| PβAE-447 | A549 | ~72% | Lower than PEI | [1] |
| PEI (25 kDa) | A549 | Slightly lower than PβAE-447 | Higher than PβAE-447 | [1] |
| PβAE-447 | HEK-293 | ~56% | Lower than PEI | [1] |
| PEI (25 kDa) | HEK-293 | Slightly lower than PβAE-447 | Higher than PβAE-447 | [1] |
| PβAE-447 | BEAS-2B | Lower than A549 and HEK-293 | Lower than PEI | [1] |
| PEI (25 kDa) | BEAS-2B | Slightly higher than PβAE-447 | Higher than PβAE-447 | [1] |
| Low Molecular Weight PBAE | Jurkat | ~37% | Minimal | [2] |
| Lipofectamine 2000 | Jurkat | Not specified, used for comparison | Not specified | [2] |
| Low Molecular Weight PBAE | Primary T Cells | ~5% | Minimal | [2] |
| Lipofectamine 2000 | Primary T Cells | Not specified, used for comparison | Not specified | [2] |
| PBAE (4-4-6) | HEK cells | Higher than PEI | Lower than PEI | [3][4] |
| PEI (25 kDa) | HEK cells | Lower than PBAE (4-4-6) | Higher than PBAE | [3][4] |
| PBAE (4-4-6) | CHO cells | Higher than PEI | Lower than PEI | [3][4] |
| PEI (25 kDa) | CHO cells | Lower than PBAE (4-4-6) | Higher than PBAE | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the comparison.
General Transfection Protocol using PBAE Vectors
This protocol is a standard method for transfecting cells with PBAE/DNA nanoparticles.[5]
Materials:
-
PBAE polymer stock solution (e.g., 100 mg/mL in DMSO)
-
Plasmid DNA (pDNA) stock solution (e.g., 1 mg/mL in sterile water or TE buffer)
-
Sodium Acetate (NaAc) buffer (25 mM, pH 5.2)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Cells to be transfected (e.g., HEK-293, A549)
-
Multi-well tissue culture plates
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in a multi-well plate to reach 70-90% confluency at the time of transfection.
-
DNA Preparation: Dilute the pDNA stock solution to a working concentration (e.g., 0.060 mg/mL) with 25 mM NaAc buffer.
-
Polymer Preparation: Dilute the PBAE polymer stock solution in 25 mM NaAc buffer to achieve the desired polymer/DNA weight ratio (e.g., 60:1 w/w).
-
Nanoparticle Formation: Add the diluted polymer solution to the diluted DNA solution. Mix immediately by vortexing or repeated pipetting. Incubate at room temperature for 10-20 minutes to allow for self-assembly of the nanoparticles.
-
Transfection: Add the nanoparticle suspension to the cells in serum-free medium.
-
Incubation: Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) medium.
-
Gene Expression Analysis: Analyze transgene expression at a suitable time point post-transfection (e.g., 24-48 hours) using appropriate methods (e.g., fluorescence microscopy for fluorescent reporter genes, luciferase assay for luciferase reporter gene).
Visualizing the Mechanisms
To better understand the processes involved in GDE-based vector-mediated gene delivery, the following diagrams illustrate the experimental workflow and the proposed cellular uptake and trafficking pathway.
Mechanism of Action
GDE-based vectors, particularly PBAEs, form nanoparticles with plasmid DNA through electrostatic interactions. These nanoparticles are internalized by cells primarily through endocytosis.[1] Once inside the cell, they are enclosed in endosomes. As the endosome matures and its internal pH drops, the amine groups on the polymer backbone become protonated. This influx of protons, known as the "proton sponge effect," leads to osmotic swelling and eventual rupture of the endosomal membrane, allowing the DNA to escape into the cytoplasm.[6] The biodegradable ester linkages in the PBAE backbone are then hydrolyzed, releasing the DNA, which can then enter the nucleus for transcription and subsequent protein expression.[7] This combination of efficient endosomal escape and biodegradability contributes to their high transfection efficiency and low cytotoxicity compared to some other cationic polymers like PEI.[8]
References
- 1. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 2. Synthesis, characterization, and evaluation of low molecular weight poly(β-amino ester) nanocarriers for enhanced T cell transfection and gene delivery in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(Beta-Amino Ester)s as High-Yield Transfection Reagents for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(Beta-Amino Ester)s as High-Yield Transfection Reagents for Recombinant Protein Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficiency of Cytosolic Delivery with Poly(beta-amino ester) Nanoparticles is Dependent on the Effective pKa of the Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Glycidyldiethylamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Glycidyldiethylamine, a reactive epoxide compound, requires careful consideration for its disposal to mitigate potential environmental and health hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Safety and Hazard Profile of this compound
Understanding the inherent risks associated with this compound is the first step in ensuring its safe handling and disposal. The compound is classified with multiple hazard statements, underscoring the need for stringent safety protocols.
| Hazard Classification | Hazard Statement |
| Flammable liquids | H225: Highly flammable liquid and vapor.[1] |
| Acute toxicity (Oral) | H301: Toxic if swallowed.[1] |
| Acute toxicity (Dermal) | H311: Toxic in contact with skin.[1] |
| Skin corrosion | H314: Causes severe skin burns and eye damage.[1] |
| Acute toxicity (Inhalation) | H332: Harmful if inhaled.[1] |
| Specific target organ toxicity | H335: May cause respiratory irritation.[1] |
| Hazardous to the aquatic environment | H402: Harmful to aquatic life.[1] |
This table summarizes the primary hazards associated with this compound, based on its Safety Data Sheet.
Procedural Guidance for this compound Disposal
The proper disposal of this compound is not merely a suggestion but a regulatory requirement governed by laws such as the Resource Conservation & Recovery Act (RCRA) in the United States.[2][3] The following protocols are designed to provide a clear, operational workflow for the disposal of this hazardous chemical.
Experimental Protocol: Neutralization and Curing for Disposal
While uncured this compound is considered hazardous waste, it is possible to render it non-hazardous through a process of curing or neutralization.[2][4][5] This protocol outlines a general procedure for this process. Note: This procedure should only be carried out by trained personnel in a controlled laboratory setting, and in accordance with all institutional and local regulations.
Objective: To convert liquid, hazardous this compound into a non-hazardous solid waste.
Materials:
-
Unused or waste this compound
-
A designated, compatible hardener or curing agent (if available as part of a two-part system)
-
A suitable, disposable mixing container
-
Stirring rod
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Fume hood
Methodology:
-
Preparation: Don all required PPE and perform the procedure within a certified chemical fume hood.
-
Mixing: If this compound is part of a two-part epoxy system, combine the resin and hardener in the manufacturer's recommended ratio in the disposable mixing container. For standalone this compound, consult with your institution's Environmental Health and Safety (EHS) office for a suitable neutralizing or polymerizing agent.
-
Curing: Stir the mixture thoroughly until homogenous. Allow the mixture to cure completely. This process can be exothermic, so place the container in a safe, ventilated area away from combustible materials.[3]
-
Verification: Once the mixture has fully solidified and cooled, it can be considered non-hazardous solid waste.[2][5]
-
Disposal: Dispose of the cured solid in the regular solid waste stream, as permitted by your local regulations.
Disposal of Empty Containers
Empty containers that once held this compound can often be disposed of as non-hazardous solid waste, provided they meet the "empty" criteria as defined by the EPA (40 CFR 261.7).[2] This generally means that no more than 3% of the container's original weight remains.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following diagram illustrates the logical steps from initial assessment to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
